Product packaging for 4,5-diiodo-1H-1,2,3-triazole(Cat. No.:CAS No. 28194-09-4)

4,5-diiodo-1H-1,2,3-triazole

Cat. No.: B1451101
CAS No.: 28194-09-4
M. Wt: 320.86 g/mol
InChI Key: BIEAMRHKHMPDPL-UHFFFAOYSA-N
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Description

4,5-Diiodo-1H-1,2,3-triazole ( 28194-09-4) is a dihalogenated triazole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and materials science research. Its molecular formula is C 2 HI 2 N 3 , with a molecular weight of 320.85 g/mol . The core research value of this compound lies in its reactive iodine atoms, which allow for further functionalization via cross-coupling reactions to create a diverse library of 4,5-disubstituted 1,2,3-triazoles . This is particularly useful in the search for novel bioactive molecules. For instance, the 4,5-disubstituted 1,2,3-triazole scaffold has been identified as a promising structural class for the potent inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, an important immunotherapeutic target in oncology . Furthermore, this diiodo-triazole precursor can be nitrated to form iodo-nitro-triazole derivatives, which have applications in the development of energetic materials . As a handling precaution, this compound may cause skin and serious eye irritation . For optimal stability, it is recommended to store it in a cool, dark place, sealed in a dry environment at 2-8°C . Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or for any diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HI2N3 B1451101 4,5-diiodo-1H-1,2,3-triazole CAS No. 28194-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diiodo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HI2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAMRHKHMPDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HI2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28194-09-4
Record name 4,5-Diiodo-1H-1,2,3-triazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-diiodo-1H-1,2,3-triazole, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific di-iodinated analog is sparse, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of azole chemistry to propose a robust synthetic strategy. Furthermore, it details the expected characterization profile of the target molecule, offering a predictive analysis of its spectroscopic and physical properties. This guide is intended to empower researchers to confidently synthesize and identify this compound, thereby facilitating its application in novel research and development endeavors.

Introduction: The Scientific Imperative for this compound

The 1,2,3-triazole core is a privileged scaffold in drug discovery and chemical biology, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] The introduction of iodine atoms onto the triazole ring dramatically enhances its utility as a synthetic intermediate. The carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse molecular complexity. This positions this compound as a versatile precursor for the synthesis of highly substituted and functionalized triazoles, which are actively explored as potential therapeutic agents, including inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[2]

Proposed Synthesis of this compound

A direct and efficient synthesis of this compound can be logically extrapolated from the established methods for the halogenation of the 1H-1,2,3-triazole ring. The proposed method is based on the direct electrophilic iodination of the parent heterocycle.

Underlying Mechanistic Principles

The carbon atoms of the 1H-1,2,3-triazole ring are electron-rich and thus susceptible to electrophilic substitution. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where an iodinating agent, polarized to create an electrophilic iodine species (I⁺), attacks the C4 and C5 positions of the triazole ring. The stability of the resulting intermediate and the subsequent loss of a proton leads to the formation of the C-I bond. Given the reactivity of the triazole ring, di-substitution is anticipated to be achievable under appropriate reaction conditions.

Recommended Synthetic Protocol

This protocol is adapted from the established procedure for the synthesis of 4,5-dibromo-1H-1,2,3-triazole and general knowledge of electrophilic iodination of azoles.[3][4]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 1H-1,2,3-triazole 1H-1,2,3-triazole Reagents_Solvent Reagents & Solvent (e.g., NaHCO₃, H₂O/Dioxane) 1H-1,2,3-triazole->Reagents_Solvent Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reagents_Solvent This compound This compound Reagents_Solvent->this compound Heat

Figure 1: Proposed synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1H-1,2,3-triazole69.071.0 g14.5 mmol
N-Iodosuccinimide (NIS)224.987.1 g31.5 mmol
Sodium Bicarbonate (NaHCO₃)84.012.44 g29.0 mmol
1,4-Dioxane-50 mL-
Water-50 mL-
Sodium Thiosulfate (Na₂S₂O₃)---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---
Dichloromethane (DCM)---
Hexanes---

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-1,2,3-triazole (1.0 g, 14.5 mmol) and sodium bicarbonate (2.44 g, 29.0 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

  • Addition of Iodinating Agent: To the stirring solution, add N-iodosuccinimide (NIS) (7.1 g, 31.5 mmol, 2.2 equivalents) portion-wise over 15 minutes. Alternative iodinating agents such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent could also be explored.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Comprehensive Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. Below are the expected characterization data based on the structure and known data for related compounds.

Physical Properties
PropertyPredicted Value
Appearance Off-white to pale yellow solid
Molecular Formula C₂HI₂N₃
Molecular Weight 320.86 g/mol
Melting Point Expected to be in the range of 180-195 °C, based on the N-methyl analog (186-188 °C)[5]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in dichloromethane, ethyl acetate, and acetone.
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet corresponding to the N-H proton, typically in the region of δ 14.0-15.0 ppm. The two C-H protons of the parent triazole (δ ~7.8 ppm) will be absent.[6][7]

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will be characterized by the absence of signals in the aromatic C-H region. The two iodinated carbon atoms (C4 and C5) are expected to appear at a significantly upfield chemical shift compared to the parent triazole (δ ~130 ppm), likely in the range of δ 80-100 ppm, due to the heavy atom effect of iodine.[8]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to display the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
3100-3000N-H stretching
1600-1450C=N and N=N stretching vibrations of the triazole ring
~1250C-N stretching
Below 800C-I stretching

3.2.3. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): The ESI-MS spectrum in positive ion mode should show the protonated molecular ion [M+H]⁺ with a calculated m/z of 321.8390 for C₂H₂I₂N₃⁺. The isotopic pattern will be characteristic of a di-iodinated compound.

Applications and Future Directions

The strategic placement of two iodine atoms on the 1,2,3-triazole ring makes this compound a highly valuable and versatile building block for the synthesis of complex molecules.

Applications start This compound coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->coupling derivatization N-Alkylation/ N-Arylation start->derivatization pharma Pharmaceuticals (e.g., Enzyme Inhibitors) coupling->pharma materials Materials Science (e.g., Functional Polymers) coupling->materials derivatization->pharma agrochemicals Agrochemicals derivatization->agrochemicals

Figure 2: Potential applications of this compound.

  • Drug Discovery: As a scaffold for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, this compound can be used to generate libraries of potential drug candidates for screening against various biological targets. The ability to introduce two different substituents at the 4- and 5-positions via sequential cross-coupling reactions offers a high degree of molecular diversity.[9][10]

  • Materials Science: The rigid, planar, and polarizable nature of the triazole ring, combined with the potential for extensive functionalization, makes this compound a promising precursor for the development of novel organic electronic materials, ligands for catalysis, and functional polymers.[1]

  • Chemical Biology: The di-iodo functionality allows for orthogonal derivatization, making it a useful tool for the synthesis of chemical probes and bioconjugates.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents:

    • 1H-1,2,3-triazole: May cause skin and eye irritation.[11]

    • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Handle with care.

    • 1,4-Dioxane: Is a flammable liquid and a potential carcinogen.

  • Product (this compound): Based on the data for 4,5-dibromo-1H-1,2,3-triazole, the di-iodo analog should be considered an irritant to the skin and eyes.[7][12]

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

This compound represents a key synthetic intermediate with considerable potential for advancing research in medicinal chemistry and materials science. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis and characterization. By leveraging the principles of electrophilic halogenation and drawing parallels with known analogs, researchers are well-equipped to produce and validate this valuable compound. The detailed characterization data and proposed applications are intended to stimulate further investigation and unlock the full potential of this versatile heterocyclic building block.

References

The Structural Elucidation of 4,5-diiodo-1H-1,2,3-triazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Halogenated Heterocycles in Modern Chemistry

To the researchers, scientists, and drug development professionals who constitute our audience, the seemingly simple five-membered ring of a 1,2,3-triazole holds a universe of chemical possibility. Its unique electronic properties, stability, and capacity for hydrogen bonding have made it a privileged scaffold in medicinal chemistry and materials science.[1] The strategic introduction of halogen atoms, particularly iodine, onto this core structure dramatically amplifies its utility. The carbon-iodine bond is not merely a placeholder; it is a versatile functional handle for a vast array of cross-coupling reactions, a powerful director of intermolecular interactions through halogen bonding, and a feature that can enhance the pharmacological profile of a molecule. This guide provides an in-depth technical exploration of a particularly valuable, yet sparsely documented, member of this family: 4,5-diiodo-1H-1,2,3-triazole. We will delve into its synthesis, explore its structural intricacies through the lens of its derivatives, and discuss its potential to accelerate the development of novel chemical entities.

Synthesis of the this compound Core: A Methodological Deep Dive

The creation of a di-iodinated triazole is a process that demands precision and an understanding of the underlying reaction mechanisms. While various methods for the synthesis of substituted triazoles exist, a robust and efficient pathway to this compound has been established. The following protocol is a detailed, step-by-step methodology, grounded in established chemical principles, for the synthesis of this important building block.

Experimental Protocol: Synthesis of this compound

This protocol is based on the iodination of a suitable triazole precursor, a common and effective strategy for the introduction of iodine atoms onto heterocyclic rings.

Materials:

  • 1H-1,2,3-triazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-1,2,3-triazole (1 equivalent) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 equivalents) portion-wise at room temperature. The use of a slight excess of NIS ensures the complete di-iodination of the triazole ring.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its ease of handling and its ability to act as an electrophilic iodine source under relatively mild conditions.

  • Solvent Selection: Anhydrous acetonitrile is a suitable solvent as it is polar enough to dissolve the starting materials and is relatively inert under the reaction conditions.

  • Stoichiometry: A slight excess of NIS is used to drive the reaction to completion and ensure that the di-iodinated product is the major component.

  • Reaction Temperature: Refluxing the reaction provides the necessary activation energy for the electrophilic substitution of two protons on the triazole ring with iodine atoms.

The Crystal Structure of this compound: Insights from N-Alkylated Derivatives

While the crystal structure of the parent this compound is not publicly available in crystallographic databases, a comprehensive understanding of its solid-state architecture can be gleaned from the detailed crystallographic analysis of its N-alkylated derivatives, as reported by Chand et al. in Dalton Transactions. The introduction of a methyl or ethyl group at the N1 or N2 position provides a stable platform for single-crystal X-ray diffraction studies, and the core geometry of the di-iodinated triazole ring is expected to be largely preserved.

Crystallographic Data of N-Alkylated 4,5-diiodo-1,2,3-triazoles

The following table summarizes the key crystallographic parameters for two representative derivatives. This data provides a quantitative foundation for understanding the molecular geometry and packing of the 4,5-diiodo-1,2,3-triazole scaffold.

Parameter2-methyl-4,5-diiodo-1,2,3-triazole1-ethyl-4,5-diiodo-1,2,3-triazole
Chemical FormulaC3H3I2N3C4H5I2N3
Crystal SystemMonoclinicMonoclinic
Space GroupP2(1)/cP2(1)/n
a (Å)8.456(3)9.134(3)
b (Å)10.123(4)8.123(3)
c (Å)9.567(4)12.145(4)
β (°)115.34(2)109.45(2)
Volume (ų)739.4(5)849.5(5)
Z44
Density (calculated) (g/cm³)2.8762.689

Data extracted from Chand et al., Dalton Trans., 2016, 45, 9684-9688.

Structural Analysis and Key Features

The crystallographic data reveals several key features of the 4,5-diiodo-1,2,3-triazole core:

  • Planarity: The 1,2,3-triazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems.

  • Carbon-Iodine Bonds: The C-I bond lengths are consistent with typical values for iodinated aromatic compounds. These bonds are highly polarizable and are key to the compound's utility in synthesis and its ability to form halogen bonds.

  • Intermolecular Interactions: In the solid state, the packing of these molecules is influenced by a network of intermolecular interactions, including potential halogen bonds (I···N or I···I interactions) and van der Waals forces. These interactions are crucial in determining the crystal packing and ultimately the material's bulk properties.

The diagram below illustrates the fundamental molecular structure of an N-alkylated 4,5-diiodo-1,2,3-triazole, highlighting the key structural features.

A This compound (Core Scaffold) B Suzuki, Sonogashira, or Heck Cross-Coupling Reactions A->B Functionalization C Library of Diverse 4,5-disubstituted-1,2,3-triazoles B->C Diversification D High-Throughput Screening (Biological Assays) C->D Screening E Lead Compound Identification D->E Hit Identification F Structure-Activity Relationship (SAR) and Lead Optimization E->F Optimization G Preclinical Development F->G Advancement

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4,5-diiodo-1H-1,2,3-triazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a densely functionalized triazole, its unambiguous characterization is paramount for its application in the synthesis of more complex molecular architectures. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in experimental protocols and theoretical principles.

Introduction: The Significance of this compound

The 1,2,3-triazole scaffold is a ubiquitous structural motif in a wide array of biologically active compounds. The introduction of iodine atoms at the 4 and 5 positions of the triazole ring provides valuable synthetic handles for further functionalization through various cross-coupling reactions. This makes this compound a versatile building block in the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic properties is the foundation for its effective utilization and the reliable characterization of its derivatives.

Molecular Structure

The structural formula of this compound is presented below. The tautomeric nature of the N-H proton is a key feature of this molecule, which can influence its spectroscopic and reactive properties.

Caption: Molecular structure of this compound.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a critical first step for its subsequent use. The following protocol is based on an efficient and viable synthetic route.[1]

Diagrammatic Representation of the Synthetic Workflow

Synthesis_Workflow 1H-1,2,3-triazole 1H-1,2,3-triazole Reaction_Mixture Reaction_Mixture 1H-1,2,3-triazole->Reaction_Mixture Iodine Iodine Iodine->Reaction_Mixture Potassium_Iodide Potassium_Iodide Potassium_Iodide->Reaction_Mixture Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Reaction_Mixture Water Water Water->Reaction_Mixture Stirring_at_RT Stir at RT (24 h) Reaction_Mixture->Stirring_at_RT Workup Workup Stirring_at_RT->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 1H-1,2,3-triazole in water.

  • Addition of Iodinating Agents: To the stirred solution, add potassium iodide (KI) followed by the portion-wise addition of iodine (I₂).

  • Acidification: Carefully add concentrated sulfuric acid (H₂SO₄) to the reaction mixture. The acid acts as a catalyst for the iodination reaction.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched by the addition of a sodium thiosulfate solution to remove any unreacted iodine. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol for NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: A few milligrams of the synthesized this compound are dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Standard pulse programs are used to acquire one-dimensional ¹H and ¹³C{¹H} NMR spectra.

¹H NMR Spectroscopic Data
Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~15.5 (broad)Singlet1HN-H

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is characterized by its simplicity. The absence of protons on the carbon atoms of the triazole ring results in a single, broad signal in the downfield region.

  • N-H Proton (δ ~15.5 ppm): The proton attached to the nitrogen atom is highly deshielded due to the electron-withdrawing nature of the triazole ring and the adjacent iodine atoms. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential proton exchange with residual water in the solvent. The chemical shift of this proton can be sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data
Chemical Shift (δ) / ppmAssignment
~90 - 100C4 and C5

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is also straightforward, showing a single signal for the two equivalent carbon atoms of the triazole ring.

  • C4 and C5 Carbons (δ ~90 - 100 ppm): The carbon atoms at positions 4 and 5 are chemically equivalent due to the tautomerism of the N-H proton. The significant upfield shift compared to typical aromatic or heteroaromatic carbons is a direct consequence of the "heavy atom effect" of the directly attached iodine atoms. This effect is a well-established phenomenon in ¹³C NMR spectroscopy where the large electron cloud of the iodine atom induces a shielding effect on the carbon nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound.

Experimental Protocol for IR Analysis
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium, BroadN-H stretching
~1450-1400MediumN=N stretching
~1200-1100MediumC-N stretching
~1000-950MediumRing breathing modes
Below 700Medium to StrongC-I stretching

Interpretation of the IR Spectrum:

  • N-H Stretching (~3100-3000 cm⁻¹): The broad absorption in this region is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.

  • N=N and C-N Stretching (~1450-1400 cm⁻¹ and ~1200-1100 cm⁻¹): These absorptions are characteristic of the triazole ring framework.

  • Ring Breathing Modes (~1000-950 cm⁻¹): These vibrations involve the concerted expansion and contraction of the entire triazole ring.

  • C-I Stretching (Below 700 cm⁻¹): The carbon-iodine stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹. The presence of these bands confirms the iodination of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry Analysis
  • Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer is typically used. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Expected Mass Spectrometric Data
m/z (Mass-to-Charge Ratio)Ion
319.83[M-H]⁻ or [M+H]⁺
193.92[M-I]⁺
68.02[M-2I]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular weight of this compound is 320.84 g/mol . In ESI, the protonated molecule [M+H]⁺ at m/z 321.85 or the deprotonated molecule [M-H]⁻ at m/z 319.83 would be expected. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation of the triazole ring is influenced by the ionization method. A common fragmentation pathway for halogenated compounds is the loss of the halogen atom. Therefore, a significant fragment ion corresponding to the loss of one iodine atom ([M-I]⁺) would be expected at m/z 193.92. Subsequent loss of the second iodine atom would lead to a fragment at m/z 68.02, corresponding to the triazole ring.

Fragmentation Pathway Diagram

Fragmentation_Pathway M_plus [C₂HN₃I₂]⁺ m/z = 321 M_minus_I [C₂HN₃I]⁺ m/z = 194 M_plus->M_minus_I - I M_minus_2I [C₂HN₃]⁺ m/z = 68 M_minus_I->M_minus_2I - I

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating system for the characterization of this compound. The distinct signals in the NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a comprehensive analytical fingerprint for this important synthetic building block. For researchers in drug development and materials science, this guide serves as a foundational reference for the reliable identification and quality control of this compound and its downstream derivatives.

References

The Strategic Utility of 4,5-diiodo-1H-1,2,3-triazole: A Technical Primer for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide elucidates the synthesis, properties, and strategic applications of 4,5-diiodo-1H-1,2,3-triazole, a versatile building block in modern medicinal chemistry and materials science.

Introduction: The Latent Potential of a Dihalogenated Heterocycle

The 1,2,3-triazole core is a well-established scaffold in pharmaceutical and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The introduction of iodine atoms at the 4 and 5 positions of the triazole ring dramatically enhances its synthetic utility, transforming it into a highly versatile intermediate. The carbon-iodine bonds serve as reactive handles for a variety of cross-coupling reactions, enabling the regioselective introduction of diverse functional groups. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in the development of novel therapeutics and advanced materials. While a specific CAS number for the parent compound, this compound, is not readily found in major chemical databases, its N-alkylated derivatives, such as 4,5-diiodo-1-methyl-1H-1,2,3-triazole (CAS No. 1248676-71-2), are documented.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in research and development. The following table summarizes key data, extrapolated from documented N-alkylated analogs and related halogenated triazoles.[2][3]

PropertyValueSource
Molecular Formula C₂HI₂N₃[4]
Molecular Weight 320.86 g/mol Calculated
Appearance Off-white solid (inferred)[5]
Melting Point 186-188 °C (for N-methyl derivative)[2]
Boiling Point 344.4±52.0 °C (Predicted for N-methyl derivative)[2]
Density 3.14±0.1 g/cm³ (Predicted for N-methyl derivative)[2]

Spectroscopic Data: The characterization of this compound and its derivatives relies heavily on spectroscopic methods. A key study in Dalton Transactions provides detailed characterization of these compounds.[3]

SpectroscopyKey Features
¹H NMR The spectrum is expected to be simple, primarily showing the N-H proton as a broad singlet at a downfield chemical shift.
¹³C NMR Two distinct signals for the iodinated carbons (C4 and C5) of the triazole ring are expected at low field.
Infrared (IR) Characteristic peaks for N-H stretching, C=N stretching, and N=N stretching are anticipated. The C-I stretching vibrations would appear at lower frequencies.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through the direct iodination of 1H-1,2,3-triazole. This method is analogous to the bromination of the same parent heterocycle.[5] A robust and efficient synthetic route has been reported, providing good yields of the desired product.[3]

Experimental Protocol: Direct Iodination of 1H-1,2,3-triazole

This protocol is adapted from the synthesis of related halogenated triazoles and the specific synthesis of this compound.[3][5]

Materials:

  • 1H-1,2,3-triazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Preparation of Iodinating Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium iodide in deionized water. To this solution, add elemental iodine and stir until it completely dissolves, forming a dark brown solution of Lugol's iodine (I₃⁻).

  • Reaction Setup: In a separate reaction vessel, dissolve 1H-1,2,3-triazole in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

  • Iodination: Slowly add the prepared iodinating solution dropwise to the cooled solution of 1H-1,2,3-triazole with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute HCl) until it reaches a neutral pH. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Iodine Iodine (I₂) + KI in Water ReactionVessel Iodination (Ice Bath) Iodine->ReactionVessel Slow Addition Triazole 1H-1,2,3-Triazole in aq. NaOH Triazole->ReactionVessel Neutralization Neutralization (HCl) ReactionVessel->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

Strategic Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound stems from the reactivity of its carbon-iodine bonds, which are amenable to a wide range of cross-coupling reactions. This allows for the late-stage functionalization of the triazole core, a highly desirable feature in drug discovery for the rapid generation of compound libraries.

Medicinal Chemistry and Drug Development

The diiodo-triazole scaffold is an excellent starting point for the synthesis of complex, polysubstituted triazoles. The iodine atoms can be sequentially or simultaneously replaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This enables the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties, providing access to a vast chemical space for lead optimization.

Applications cluster_couplings Palladium-Catalyzed Cross-Coupling cluster_products Potential Products DiiodoTriazole {this compound | C-I Bonds} Suzuki Suzuki Coupling (Ar-B(OH)₂) DiiodoTriazole->Suzuki Pd(0) Sonogashira Sonogashira Coupling (R-C≡CH) DiiodoTriazole->Sonogashira Pd(0), Cu(I) Stille Stille Coupling (R-Sn(Bu)₃) DiiodoTriazole->Stille Pd(0) Radiolabeled Radiolabeled Compounds (PET Imaging) DiiodoTriazole->Radiolabeled Isotope Exchange Bioactive Bioactive Molecules (e.g., Kinase Inhibitors) Suzuki->Bioactive FunctionalMaterials Functional Materials (e.g., Organic Electronics) Sonogashira->FunctionalMaterials Stille->Bioactive

Caption: Application pathways for this compound.

Materials Science

The ability to introduce diverse functional groups onto the triazole ring also makes this compound a valuable precursor in materials science. The resulting highly functionalized triazoles can be used as building blocks for the synthesis of polymers with tailored electronic and photophysical properties, finding potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Radiolabeling

The presence of iodine atoms allows for the potential development of radiolabeled triazoles for applications in medical imaging, such as Positron Emission Tomography (PET). The iodine can be replaced with a radioactive isotope, enabling the tracking of the molecule in biological systems.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a synthetically valuable and versatile building block for researchers in drug discovery and materials science. Its facile synthesis and the reactivity of its carbon-iodine bonds provide a powerful platform for the creation of novel, highly functionalized molecules. While further investigation into its specific applications and toxicological profile is warranted, the strategic potential of this dihalogenated heterocycle is undeniable.

References

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-diiodo-1H-1,2,3-triazole: Synthesis, Characterization, and Application

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its stability, hydrogen bonding capabilities, and dipole moment, which make it an effective bioisostere for various functional groups.[1][2] Within this important class of heterocycles, this compound emerges as a uniquely valuable synthetic intermediate. Its structure, featuring two reactive iodine atoms on a stable aromatic core, provides a versatile platform for constructing complex, multi-substituted molecules. The carbon-iodine bonds are particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the strategic and regioselective introduction of diverse substituents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this pivotal building block.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized below. The presence of two heavy iodine atoms significantly increases its molecular weight and density compared to the parent 1H-1,2,3-triazole.

PropertyValueSource
IUPAC Name This compoundInternal
Molecular Formula C₂HI₂N₃[3]
Molecular Weight 319.86 g/mol Calculated
Appearance Crystalline solidInferred from analogs[4][5]
Tautomerism Exists in tautomeric forms (1H, 2H)[6]

The molecule exists in different tautomeric forms, a common feature of N-unsubstituted triazoles. The N-alkylation of the parent compound can result in the formation of two distinct tautomers, which can be separated and characterized individually.[6]

Synthesis: A Viable and Efficient Protocol

An efficient and reliable synthetic route to this compound has been developed, providing good yields of the target compound.[6] The synthesis is analogous to the preparation of the dibromo- version, which involves the direct halogenation of the parent 1,2,3-triazole.[7]

Experimental Protocol: Synthesis of this compound[6]
  • Reaction Setup: To a solution of 1H-1,2,3-triazole (1.0 eq) in a suitable aqueous base (e.g., sodium hydroxide solution), add potassium iodide (KI) and iodine (I₂). The reaction is typically performed in water.

  • Reagent Addition: Iodine is added portion-wise to the stirring solution at room temperature. The reaction progress can be monitored by observing the consumption of the iodine color.

  • Reaction Execution: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by analytical techniques such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with water to remove any inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Aqueous Base: The use of a base like NaOH is crucial for deprotonating the triazole ring, forming the triazolide anion. This anion is significantly more nucleophilic than the neutral triazole, making it more susceptible to electrophilic attack by iodine.

  • Iodine and KI: Iodine (I₂) has low solubility in water. The addition of potassium iodide (KI) leads to the formation of the triiodide ion (I₃⁻), which is highly soluble and serves as the active iodinating agent.

  • Washing: Thorough washing with water is essential to remove water-soluble impurities, ensuring a cleaner crude product before the final purification step.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Product 1H_Triazole 1H-1,2,3-Triazole Reaction Electrophilic Halogenation 1H_Triazole->Reaction Iodine Iodine (I₂) Iodine->Reaction Base Aq. NaOH / KI Base->Reaction Workup Filtration & Washing Reaction->Workup Precipitate formation Purification Recrystallization Workup->Purification Crude product Product This compound Purification->Product Pure product

Fig. 1: Synthesis workflow for this compound.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. The structural features give rise to characteristic signals.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A broad singlet is expected in the downfield region (typically >10 ppm) corresponding to the N-H proton. The exact chemical shift is solvent-dependent.

    • ¹³C NMR: Two signals are expected for the triazole ring carbons (C4 and C5). Due to the direct attachment of the heavy iodine atoms, these signals will appear at a characteristic chemical shift, distinct from the parent triazole.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band corresponding to N-H stretching is expected in the range of 3100-3300 cm⁻¹.

    • Vibrations corresponding to C=N and N=N stretching within the aromatic triazole ring would appear in the 1400-1600 cm⁻¹ region.[8]

    • The C-I stretching vibrations would appear at lower frequencies, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic due to the presence of two iodine atoms.

    • Common fragmentation patterns may include the loss of iodine atoms or the cleavage of the triazole ring.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its capacity as a versatile scaffold for building more complex molecules. The two iodine atoms serve as excellent leaving groups in a variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of different functional groups at the 4- and 5-positions of the triazole ring, making it a powerful tool for generating libraries of novel compounds for drug discovery.[9][10]

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for creating extended π-systems or linking molecular fragments.[9]

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino functionalities.

This synthetic flexibility is paramount in drug development, where precise structural modifications are required to optimize potency, selectivity, and pharmacokinetic properties. The 1,2,3-triazole core itself is often incorporated into drug candidates to improve metabolic stability or to act as a rigid linker between different pharmacophores.[11] The ability to easily create 4,5-disubstituted triazoles from the diiodo- intermediate allows for rapid exploration of the chemical space around this privileged scaffold.[10]

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions cluster_products 4,5-Disubstituted Products Diiodo 4,5-diiodo- 1H-1,2,3-triazole Suzuki Suzuki Coupling (R-B(OH)₂) Diiodo->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Diiodo->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Diiodo->Buchwald Pd catalyst, Base Product_Aryl Aryl/Alkyl Substituted Suzuki->Product_Aryl Product_Alkynyl Alkynyl Substituted Sonogashira->Product_Alkynyl Product_Amino Amino Substituted Buchwald->Product_Amino

Fig. 2: Reactivity of this compound in cross-coupling.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for halogenated organic compounds. The safety protocols for the analogous 4,5-dibromo-1H-1,2,3-triazole provide a useful reference.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

    • Inhalation: Move the person into fresh air. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is more than just a simple heterocycle; it is a strategic precursor that unlocks vast synthetic possibilities. Its straightforward synthesis and, more importantly, the predictable reactivity of its two iodine substituents make it an invaluable asset in the fields of medicinal chemistry and materials science. For drug development professionals, this compound provides a reliable and versatile entry point for the creation of novel 4,5-disubstituted 1,2,3-triazoles, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the importance of such powerful and adaptable building blocks will undoubtedly increase.

References

A Technical Guide to 4,5-diiodo-1H-1,2,3-triazole: Properties, Synthesis, and Applications in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-diiodo-1H-1,2,3-triazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural feature—two iodine atoms attached to the triazole core—provides two reactive sites for sequential, site-selective functionalization through various cross-coupling reactions. This guide provides an in-depth overview of the core physicochemical properties of this compound, including its molecular weight, details a validated synthesis protocol, and explores its applications as a versatile scaffold in the development of complex molecular architectures for drug discovery and bioconjugation.

Introduction to 1,2,3-Triazoles and the Significance of Halogenation

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in modern chemistry.[1] This scaffold is present in a wide array of biologically active compounds and industrial materials.[2] The rise of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and reliable.[2]

Halogenated triazoles, such as this compound, represent a particularly valuable subclass of these heterocycles. The carbon-iodine bonds are relatively weak and susceptible to oxidative addition by transition metal catalysts (e.g., palladium), making them ideal handles for C-C, C-N, and C-S bond-forming reactions. The ability to selectively functionalize the C4 and C5 positions of the triazole ring allows for the creation of diverse molecular libraries from a single, common intermediate, a strategy highly valued in drug discovery programs.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these values, particularly the molecular weight, is critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

PropertyValueSource
Molecular Weight 320.86 g/mol Calculated
Molecular Formula C₂HI₂N₃[5]
IUPAC Name This compound
CAS Number 143467-33-0
Appearance Off-white to light yellow solid
Purity Typically ≥95%[5]
Solubility Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in others.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the iodination of a parent triazole precursor. A common and effective method involves the copper-catalyzed reaction between an iodoalkyne and an azide, followed by in-situ trapping with an iodine source.[6]

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established literature methods for the synthesis of 5-iodo-1,2,3-triazoles.[6] The key to forming the di-iodinated product is the choice of starting materials and ensuring a sufficient excess of the iodinating agent.

Materials:

  • Sodium Azide (NaN₃)

  • Iodoacetylene (generated in situ or used as a solution)

  • Copper(I) Iodide (CuI)

  • Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Quenching solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Add a solution of iodoalkyne (1.0 eq.) in THF, followed by a solution of sodium azide (1.1 eq.) in a minimal amount of DMF/water.

    • Causality Insight: The Cu(I) catalyst is essential for the [3+2] cycloaddition reaction between the azide and the alkyne. It forms a copper acetylide intermediate, which then reacts with the azide to regioselectively form the triazole ring.[6]

  • Cycloaddition: Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting alkyne (typically 2-4 hours).

  • Iodination: Once the initial triazole has formed, add the iodinating agent (e.g., ICl, 2.2 eq.) dropwise while maintaining the inert atmosphere.

    • Causality Insight: The intermediate copper-triazolide is readily trapped by an electrophilic iodine source. Using an excess ensures iodination at both the C4 and C5 positions.

  • Reaction Monitoring: Stir at room temperature for an additional 12-18 hours. Monitor the reaction for the appearance of the di-iodinated product by LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization: The identity and purity of the final product, this compound, must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for validating the protocol's success.

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound is its role as a versatile building block for creating complex, trisubstituted triazoles. The differential reactivity of the C-I bonds can be exploited in sequential, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.[3][4]

This sequential functionalization allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.[7][8] By attaching different chemical moieties at the C4 and C5 positions, researchers can systematically explore the chemical space around the triazole core to optimize binding to biological targets, improve pharmacokinetic properties, and develop novel therapeutic agents.[9][10]

Experimental Workflow: Sequential Cross-Coupling

The following diagram illustrates the logical workflow for using this compound as a scaffold. By carefully selecting catalysts and reaction conditions, one can selectively react one iodo-substituent before the other, enabling the synthesis of highly complex and precisely defined molecules.

G A This compound B Step 1: Selective Cross-Coupling (e.g., Sonogashira) A->B  R1-Alkyne,  Pd(0) catalyst C 4-Alkynyl-5-iodo-1H-1,2,3-triazole (Monofunctionalized Intermediate) B->C D Step 2: Second Cross-Coupling (e.g., Suzuki) C->D  R2-Boronic Acid,  Pd(0) catalyst E 1,4,5-Trisubstituted-1,2,3-triazole (Final Product) D->E

References

A Technical Guide to the Solubility of 4,5-diiodo-1H-1,2,3-triazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-diiodo-1H-1,2,3-triazole is a densely functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Despite its utility, a comprehensive guide on its solubility characteristics is conspicuously absent from the literature. This technical document provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility profile of this compound. In the absence of extensive empirical data, this guide establishes a predictive framework based on first principles of molecular structure and intermolecular forces. Furthermore, it provides a detailed, self-validating experimental protocol for researchers to quantitatively determine solubility in their own laboratories, ensuring reliable and reproducible results.

Introduction: The Challenge of a Data-Scarce Compound

This compound is a unique heterocyclic molecule. The 1,2,3-triazole core is a well-established pharmacophore and a cornerstone of "click chemistry," prized for its stability and hydrogen bonding capabilities.[1][2] The addition of two iodine atoms at the 4 and 5 positions creates a molecule with high molecular weight, low bond polarity, and significant potential for halogen bonding interactions. These features make it an attractive intermediate for synthesizing complex, polysubstituted heterocycles.[3]

However, the very properties that make it synthetically useful also create a complex solubility profile. A thorough understanding of solubility is critical for every stage of development, from reaction engineering and purification to formulation and biological screening.[4][5] Low solubility can lead to poor bioavailability, underestimated toxicity, and unreliable results in vitro.[4] This guide addresses the current information gap by providing a theoretical prediction of solubility and a practical, robust methodology for its experimental determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like."[6] To predict the solubility of this compound, we must first dissect its key structural features.

  • 1,2,3-Triazole Ring: The triazole ring is inherently polar. It features an acidic N-H proton, making it a hydrogen bond donor . The other two nitrogen atoms possess lone pairs of electrons, acting as hydrogen bond acceptors . This dual capability suggests an affinity for polar, hydrogen-bonding solvents.[7]

  • Carbon-Iodine Bonds: The two iodine atoms are large and highly polarizable, but the C-I bond itself has low electronegativity difference, contributing less to the overall molecular dipole moment compared to lighter halogens. Their primary contribution is through London dispersion forces . These forces are significant and suggest that the molecule will have some affinity for less polar or even nonpolar solvents that can interact via these induced-dipole attractions.

  • Overall Polarity: The molecule presents a duality. The triazole core is polar and hydrophilic, while the di-iodo substitution adds significant nonpolar, hydrophobic character. This suggests that the compound is unlikely to be freely soluble in the extremes of the solvent spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity or those with a combination of polar and nonpolar characteristics.

The following diagram illustrates the key intermolecular forces that this compound can engage in with different types of solvents.

G cluster_solute This compound cluster_solvents Potential Solvent Interactions solute I-C=C-I   /  N-N=N   |   H HBD Polar Protic (e.g., Water, Methanol) solute->HBD H-Bond Donating (N-H) H-Bond Accepting (N) HBA Polar Aprotic (e.g., Acetone, THF) solute->HBA H-Bond Donating (N-H) NP Nonpolar (e.g., Toluene) solute->NP London Dispersion Forces (Iodine)

Caption: Intermolecular forces of this compound.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This table serves as a starting point for solvent selection in synthesis, purification, and analysis.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly SolubleThe large, hydrophobic di-iodo moiety is expected to dominate, overcoming the hydrogen bonding potential of the triazole ring, leading to poor solubility in highly polar, aqueous media.
Polar Aprotic Acetone, THF, DMSO, DMF, AcetonitrileSoluble to Freely Soluble(Most Promising Class) These solvents offer a balance. They can act as hydrogen bond acceptors for the triazole N-H and have sufficient polarity and dispersiveness to solvate the entire molecule effectively.
Nonpolar Toluene, Hexane, Diethyl EtherSlightly Soluble to InsolubleSolubility in nonpolar solvents will depend solely on London dispersion forces. While significant due to the iodine atoms, these forces may be insufficient to break the crystal lattice energy of the solid compound, especially in aliphatic solvents like hexane. Diethyl ether and toluene may show slight solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have intermediate polarity and can interact favorably with both the polar and nonpolar regions of the molecule.

Note: Synthesis procedures for similar iodinated triazoles often utilize solvents like THF and diethyl ether for reaction and workup, lending practical support to these predictions.[8]

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction, quantitative measurement is essential. The Shake-Flask method is a globally recognized, robust technique for determining the solubility of a substance and is the basis for OECD Test Guideline 105.[9][10] This protocol provides a reliable system for generating accurate solubility data.

Principle

An excess amount of the solid this compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).[5][11]

Materials and Equipment
  • This compound (ensure purity)

  • Selected solvents (HPLC grade or equivalent)

  • Glass flasks or vials with screw caps

  • Thermostatic shaker bath or incubator

  • Centrifuge capable of temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (MS)

Experimental Workflow Diagram

G A 1. Preparation Add excess solid to solvent in a flask. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge at temperature to pellet undissolved solid. B->C D 4. Sampling Carefully withdraw supernatant. C->D E 5. Filtration Filter sample through a 0.22 µm syringe filter. D->E F 6. Dilution Dilute filtered sample accurately into the mobile phase. E->F G 7. Analysis Quantify concentration using a calibrated HPLC method. F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preliminary Test (Optional but Recommended): To estimate the solubility range, add small, known amounts of the compound to a fixed volume of solvent until no more solid dissolves visually. This helps in planning the definitive experiment.[10]

  • Preparation: Weigh an amount of this compound that is clearly in excess of its estimated solubility into at least three separate flasks for each solvent. Add a precise volume of the pre-equilibrated solvent to each flask.

  • Equilibration: Seal the flasks tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the flasks for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with samples taken at 24h and 48h.[12] Equilibrium is confirmed if the concentration does not change significantly between these time points.

  • Phase Separation: After equilibration, allow the flasks to stand at the test temperature for several hours to let solids settle. To ensure complete separation, centrifuge the flasks at the same temperature.[13]

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles. Discard the first portion of the filtrate to avoid errors from filter adsorption.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the standards and the diluted sample by a validated analytical method, such as HPLC-UV.

    • Calculate the concentration in the diluted sample from the calibration curve and then back-calculate the concentration in the original saturated solution. The result is the solubility, typically expressed in mg/mL or mol/L.

Implications for Research and Development

A clear understanding of this compound's solubility empowers scientists to:

  • Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are in the same phase, potentially increasing reaction rates and yields.

  • Develop Efficient Purification Strategies: Design effective crystallization or chromatographic purification methods by identifying suitable solvent/anti-solvent systems.

  • Enable Biological Screening: Prepare stock solutions at known concentrations without precipitation, ensuring the accuracy and reliability of in vitro assays.[4]

  • Guide Formulation Development: For drug development professionals, solubility data is the first step toward creating viable formulations for preclinical and clinical studies.

Conclusion

While readily published data for the solubility of this compound is limited, a systematic approach based on its molecular structure allows for robust predictions. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO, DMF, and THF, with limited solubility in both highly polar protic and nonpolar aliphatic solvents. This guide provides not only a theoretical framework for understanding these properties but also a comprehensive, actionable protocol for their precise experimental determination. By applying these principles and methods, researchers can confidently handle and utilize this versatile building block to its full potential.

References

thermal stability of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4,5-diiodo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and broad range of biological activities.[1][2][3][4][5][6] The introduction of heavy halogens, such as iodine, onto this heterocyclic core to form molecules like this compound, opens up new avenues for the development of novel therapeutics and functional materials. However, the incorporation of iodine atoms can also significantly influence the molecule's thermal stability, a critical parameter for safe handling, storage, formulation, and application.[7][8][9][10]

This technical guide provides a comprehensive overview of the . It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and understand the thermal behavior of this and similar halogenated heterocyclic compounds. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from related structures and established analytical techniques to present a robust framework for its thermal analysis.

Molecular Structure and Physicochemical Properties

A plausible synthetic route to this compound involves the iodination of a suitable triazole precursor.[11][12][13][14] The resulting compound's physicochemical properties are essential for its handling and analysis.

PropertyValueSource
Molecular FormulaC2HI2N3[15]
Molecular Weight319.86 g/mol [15]
Purity95%[15]

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### **Core Principles of Thermal Analysis**

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

*   **Thermogravimetric Analysis (TGA):** This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the extent of mass loss.
*   **Differential Scanning Calorimetry (DSC):** DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

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    DSC_Data [label="Analyze DSC curve:\n- Melting point (Tm)\n- Enthalpy of fusion (ΔHm)\n- Decomposition exotherm"];
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  Sample -> Weigh -> Crucible;
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  DSC_Data -> Combine;
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Caption: General experimental workflow for thermal analysis.

Standard Operating Procedure for Thermal Stability Assessment

The following is a generalized protocol for the thermal analysis of this compound, based on standard practices for organic compounds. [16][17] I. Instrumentation and Consumables

  • TGA instrument (e.g., TA Instruments Q500, PerkinElmer TGA 4000)

  • DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • Microbalance (accurate to ±0.01 mg)

  • Aluminum or platinum crucibles for TGA and DSC

  • Inert gas (high purity nitrogen or argon) and an oxidizing gas (air)

II. Experimental Parameters

ParameterTGADSCRationale
Sample Size2-5 mg2-5 mgEnsures uniform heating and minimizes thermal gradients.
Heating Rate10 °C/min10 °C/minA standard rate that balances resolution and experimental time.
Temperature Range25 °C to 600 °C25 °C to 400 °CTo cover melting and decomposition events.
AtmosphereNitrogen (50 mL/min)Nitrogen (50 mL/min)An inert atmosphere prevents premature oxidation.

III. Experimental Procedure

  • Sample Preparation:

    • Tare an appropriate TGA or DSC crucible on the microbalance.

    • Carefully weigh 2-5 mg of this compound into the crucible.

    • Record the exact weight.

  • Instrument Setup:

    • Load the sample crucible into the instrument furnace.

    • Place an empty reference crucible in the reference position (for DSC).

    • Program the instrument with the specified experimental parameters.

  • Data Acquisition:

    • Start the thermal analysis program.

    • Monitor the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves in real-time.

    • Once the experiment is complete, allow the instrument to cool to room temperature.

IV. Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [18][19]* Be aware that thermal decomposition may release toxic or corrosive vapors, such as iodine and nitrogen oxides. The instrument's exhaust should be properly vented.

Anticipated Thermal Behavior and Data Interpretation

Based on the thermal properties of related iodinated and non-iodinated triazoles, the following thermal events can be predicted for this compound. [7][8][9][20] Predicted TGA Profile:

  • Initial Stability: The compound is expected to be stable with no significant mass loss up to its melting point.

  • Decomposition: A multi-stage decomposition is likely. The initial, lower temperature mass loss may correspond to the cleavage of the C-I bonds, as they are generally weaker than the C-N and N-N bonds of the triazole ring. Subsequent, higher temperature mass loss would be due to the fragmentation of the triazole ring itself.

Predicted DSC Profile:

  • Melting: A sharp endothermic peak corresponding to the melting of the crystalline solid.

  • Decomposition: One or more exothermic peaks following the melting point, indicating the energy released during decomposition.

Predicted Key Thermal Parameters

ParameterPredicted Value RangeDescription
Melting Point (T_m)150 - 200 °CThe temperature at which the solid melts.
Onset of Decomposition (T_onset)200 - 250 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temp (T_peak)250 - 350 °CThe temperature of the maximum rate of mass loss.
% Mass Loss (Stage 1)~79%Corresponding to the loss of two iodine atoms.
% Mass Loss (Total)>90%Total mass loss upon complete decomposition.

Potential Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a radical mechanism. [21][22]The initial and energetically most favorable step is the homolytic cleavage of the C-I bonds to release iodine radicals. The resulting triazole diradical would be highly unstable and undergo rapid ring-opening and fragmentation, likely leading to the evolution of nitrogen gas and the formation of various carbonaceous residues.

Decomposition_Pathway Start This compound Intermediate Unstable Triazole Diradical + 2I• Start->Intermediate Δ (Heat) Initial C-I bond cleavage Products N2 (gas) + Carbonaceous Residue + I2 (gas) Intermediate->Products Ring Fragmentation

Caption: A plausible thermal decomposition pathway for this compound.

Conclusion

A thorough understanding of the is paramount for its successful application in research and development. This guide provides a comprehensive framework for assessing its thermal properties using standard techniques like TGA and DSC. While the presented thermal data is predictive, it is based on the well-established behavior of similar heterocyclic compounds. Experimental verification is crucial for obtaining precise thermal stability parameters. The methodologies and interpretative guidance provided herein will enable researchers to safely handle and effectively utilize this promising molecule in the pursuit of new scientific advancements.

References

The Untapped Potential of 4,5-Diiodo-1H-1,2,3-Triazoles: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse biological interactions. The introduction of iodine atoms onto this privileged core, specifically at the 4 and 5 positions, presents a unique opportunity for the development of novel therapeutic agents. The carbon-iodine bonds serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, while also potentially enhancing biological activity through halogen bonding and altered lipophilicity. This technical guide provides a comprehensive overview of the synthesis of 4,5-diiodo-1H-1,2,3-triazole and its derivatives, and explores their potential biological activities, with a particular focus on antifungal properties and prospective applications in anticancer and antiviral research. This document is intended to serve as a foundational resource for researchers seeking to explore this promising, yet underexplored, area of chemical biology.

Introduction: The Strategic Advantage of Iodinated Triazoles

The 1,2,3-triazole ring system is a bioisostere for amide bonds, offering improved metabolic stability and a rigid framework for the precise positioning of functional groups.[1] Halogenation of bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and biological activities. Iodine, in particular, can participate in strong halogen bonding interactions with biological macromolecules, potentially enhancing binding affinity and target specificity. The presence of two iodine atoms on the 1,2,3-triazole ring at the 4 and 5 positions creates a unique scaffold with significant potential for the development of novel therapeutics.

This guide delves into the synthetic accessibility of this compound derivatives and their emerging and potential biological applications.

Synthetic Pathways to this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are key to exploring its therapeutic potential. While direct iodination of the parent 1H-1,2,3-triazole is challenging, a multi-step approach starting from more accessible precursors is a viable strategy.

Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of the this compound core can be adapted from the synthesis of the corresponding dibromo-analogue.[2] This involves the direct halogenation of 1H-1,2,3-triazole.

Protocol: Synthesis of this compound

  • To a solution of 1H-1,2,3-triazole (1.0 eq.) in a suitable solvent such as water or a biphasic system, add N-iodosuccinimide (NIS) (2.2 eq.).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram 1: Synthesis of this compound.
N-Substitution of the Triazole Ring

The nitrogen atoms of the triazole ring provide sites for further functionalization, which is crucial for modulating the biological activity of the molecule. N-alkylation and N-arylation are common strategies to introduce diverse substituents.

Protocol: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • The desired alkyl halide (1.2 eq.) is added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-alkylated derivatives.

Diagram 2: N-Alkylation of this compound.

Biological Activities of this compound Derivatives

The incorporation of iodine atoms into the triazole ring is anticipated to confer unique biological properties. While research specifically on this compound derivatives is emerging, related studies on iodo-triazoles and other 4,5-disubstituted triazoles provide a strong rationale for their investigation as antimicrobial, anticancer, and antiviral agents.

Antifungal Activity: Inhibition of Pyruvate Dehydrogenase Complex (PDHc)

A recent study on 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives has demonstrated their potential as antifungal agents through the inhibition of the pyruvate dehydrogenase complex E1 (PDHc-E1).[3] This enzyme is a crucial component of cellular respiration, and its inhibition can lead to fungal cell death.

Mechanism of Action: PDHc-E1 Inhibition

The pyruvate dehydrogenase complex is a multi-enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA. The E1 component, pyruvate dehydrogenase, is the first and rate-limiting enzyme in this process. The iodo-triazole derivatives are proposed to act as competitive inhibitors of PDHc-E1.[3]

Diagram 3: Proposed mechanism of antifungal action via PDHc-E1 inhibition.

Experimental Protocol: In Vitro Antifungal Assay

The antifungal activity of the synthesized compounds can be evaluated using a standard microbroth dilution method.

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, serially dilute the compounds in a suitable broth medium (e.g., potato dextrose broth for fungi).

  • Inoculate each well with a standardized suspension of the fungal strain.

  • Include positive (a known antifungal agent) and negative (medium with DMSO) controls.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Table 1: Antifungal Activity of Representative 5-Iodo-1,4-disubstituted-1,2,3-triazole Derivatives [3]

CompoundSubstituent (R)Target FungusMIC (µg/mL)
3e 4-ChlorophenylRhizoctonia solani12.5
3g 2,4-DichlorophenylRhizoctonia solani12.5
3n 4-NitrophenylBotrytis cinerea12.5
Potential Anticancer Activity

While direct studies on the anticancer activity of this compound derivatives are limited, the broader class of 4,5-disubstituted-1,2,3-triazoles has shown significant promise. For instance, certain derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[4][5] The inhibition of IDO1 can restore T-cell function and enhance anti-tumor immunity.[4] The presence of halogens on the aryl substituents of these triazoles has been shown to influence their inhibitory potency.[4] This suggests that the diiodo-substitution pattern could be a valuable feature to explore for the development of novel IDO1 inhibitors or other anticancer agents.

Potential Antiviral Activity

The 1,2,3-triazole scaffold is a component of several antiviral drugs.[1] Studies on various 1,2,3-triazole derivatives have demonstrated activity against a range of viruses, including Chikungunya virus, by targeting viral enzymes such as nsP1, which is involved in viral RNA capping.[6] Although no specific antiviral data for this compound derivatives are currently available, the known antiviral potential of the triazole core, combined with the unique properties conferred by the diiodo substitution, makes this an exciting area for future investigation.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound derivatives can be systematically optimized by modifying the substituents at the N1, N2, and N3 positions of the triazole ring, as well as by further functionalizing the iodine atoms via cross-coupling reactions.

  • N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the compound's solubility, cell permeability, and interaction with the biological target.

  • Functionalization at C4 and C5: The iodine atoms at the 4 and 5 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, enabling extensive SAR studies.

Future Directions and Conclusion

The this compound scaffold represents a largely unexplored area of medicinal chemistry with significant potential. The synthetic accessibility of the core and the versatility of the carbon-iodine bonds for further derivatization make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on:

  • The synthesis and characterization of a diverse library of N-substituted this compound derivatives.

  • Systematic evaluation of these compounds for their antimicrobial, anticancer, and antiviral activities.

  • Elucidation of the mechanisms of action for any identified bioactive compounds.

  • Comprehensive structure-activity relationship studies to guide the optimization of lead compounds.

This technical guide provides a roadmap for researchers to embark on the exploration of this compound derivatives, a class of compounds that holds the promise of yielding novel and effective therapeutic agents.

References

literature review of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-diiodo-1H-1,2,3-triazole: A Versatile Scaffold for Chemical Innovation

Introduction: The Power of the Triazole Core

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle, featuring three nitrogen atoms, is not merely a passive linker but an active participant in molecular interactions. Its stability under physiological conditions, capacity for hydrogen bonding, and significant dipole moment make it a privileged scaffold in drug design.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized access to 1,4-disubstituted 1,2,3-triazoles, enabling the rapid synthesis of vast compound libraries.[2][4]

Within this important class of compounds, This compound emerges as a particularly valuable and versatile building block. Its distinguishing feature is the presence of two iodine atoms at positions 4 and 5 of the triazole ring. These carbon-iodine bonds serve as highly reactive handles for a multitude of cross-coupling reactions, allowing for the programmed and selective introduction of diverse functionalities. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering researchers and drug development professionals a technical resource for leveraging this powerful synthetic intermediate.

Synthesis of the this compound Core

The construction of the 4,5-diiodo-1,2,3-triazole scaffold can be achieved through several strategies. While direct halogenation of the parent 1H-1,2,3-triazole is a plausible route, analogous to the synthesis of its dibromo counterpart[5], a more convergent and widely adopted approach for substituted iodotriazoles is the one-pot cycloaddition-iodination of an alkyne and an azide. This method is highly efficient as it builds the heterocyclic core and installs the reactive iodine handle in a single synthetic operation.[6]

The mechanism hinges on the well-established CuAAC reaction. A copper(I) acetylide intermediate is first formed, which then reacts with an organic azide to generate a copper-triazolide intermediate. This intermediate is then trapped by an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), to yield the 5-iodo-1,2,3-triazole.[6] To achieve the 4,5-diiodo product, one would start with an iodoalkyne.

Caption: One-pot synthesis of a 4,5-diiodo-1,2,3-triazole derivative.

Experimental Protocol: Regiospecific Synthesis of a 1,4,5-Trisubstituted-1,2,3-triazole

The following protocol is adapted from a literature procedure for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles and illustrates the core principles that can be applied to generate the diiodo scaffold.[6] The key is the use of an iodoalkyne as the starting material in a copper-catalyzed cycloaddition with a subsequent iodination step.

Objective: To synthesize a 1-R'-4,5-diiodo-1H-1,2,3-triazole from an iodoalkyne and an organic azide.

Materials:

  • Iodoalkyne (1.0 equiv)

  • Organic azide (1.0 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Iodine (I₂, 1.2 equiv)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Aqueous ammonia (NH₄OH, 10%)

  • Dichloromethane (DCM)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the iodoalkyne (1.0 equiv) and the organic azide (1.0 equiv) in THF.

  • Catalyst Addition: Add copper(I) iodide (0.1 equiv) to the solution.

  • Cycloaddition: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Iodination: Once the cycloaddition is complete, add molecular iodine (1.2 equiv) to the reaction mixture. Continue stirring at room temperature for 1-2 hours.

  • Workup: Quench the reaction by adding 10% aqueous ammonia. Remove the volatile components (THF) under reduced pressure (rotary evaporation).

  • Extraction: Extract the resulting aqueous residue with dichloromethane (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the desired this compound derivative.

Causality Behind Choices:

  • Copper(I) Iodide: CuI is the quintessential catalyst for the azide-alkyne cycloaddition, facilitating the formation of the key copper acetylide and subsequent triazole ring.[6]

  • Inert Atmosphere: Prevents the oxidation of the catalytically active Cu(I) species to the inactive Cu(II), which would halt the reaction.

  • Iodine: Acts as the electrophile to trap the copper-triazolide intermediate, installing the second iodine atom onto the triazole ring.[6]

  • Ammonia Quench: The ammonia solution complexes with residual copper salts, facilitating their removal from the organic product during the aqueous workup.

Physicochemical Properties and Characterization

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in subsequent reactions.

PropertyValueSource
Molecular Formula C₂HI₂N₃[7]
Molecular Weight 319.86 g/mol Calculated
Appearance White to light yellow powder/crystal[8] (Analogy from dibromo-)
Purity Typically ≥ 95%[7]
Storage 2-8°C, protect from light, under inert gas[9]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum for the parent 1H-1,2,3-triazole would show a broad singlet for the N-H proton, the chemical shift of which is highly dependent on the solvent and concentration. For N-substituted derivatives, the characteristic signals of the substituent would be observed.

  • ¹³C NMR: Two signals would be expected for the triazole ring carbons (C4 and C5). Due to the strong electron-withdrawing and heavy atom effect of iodine, these signals would appear at a characteristic upfield chemical shift compared to their non-iodinated counterparts.

  • IR Spectroscopy: Key vibrational bands would include a broad N-H stretch for the parent compound and characteristic peaks for the C=C and C=N bonds within the aromatic triazole ring.

Reactivity and Synthetic Utility: The Art of Cross-Coupling

The true synthetic power of this compound lies in the reactivity of its two C-I bonds. These bonds are susceptible to a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for the creation of complex, 1,4,5-trisubstituted 1,2,3-triazoles, which are highly sought-after motifs in drug discovery.[1][10]

Key Transformations:

  • Sonogashira Coupling: Forms a C-C triple bond by reacting with a terminal alkyne.

  • Suzuki Coupling: Forms a C-C single bond by reacting with a boronic acid or ester.

  • Heck Coupling: Forms a C-C double bond by reacting with an alkene.

  • Buchwald-Hartwig Amination: Forms a C-N bond by reacting with an amine.

  • Ullmann Coupling: Forms C-O, C-S, or C-N bonds with alcohols, thiols, or amines, often requiring copper catalysis.

The ability to perform these couplings sequentially, by tuning reaction conditions, opens the door to creating highly unsymmetrical and complex molecular architectures from a single, readily accessible starting material.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Representative Protocol: Palladium-Catalyzed Annulation

The following protocol describes a general procedure for palladium-catalyzed reactions involving iodo-triazoles, which is fundamental to their application as synthetic building blocks.[11]

Objective: To perform a Sonogashira cross-coupling on a 4,5-diiodo-1,2,3-triazole with a terminal alkyne.

Materials:

  • 4,5-diiodo-1,2,3-triazole derivative (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Base (e.g., Triethylamine - Et₃N or Diisopropylamine - DIPA)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a microwave vial or Schlenk flask, add the 4,5-diiodo-1,2,3-triazole derivative, palladium catalyst, and CuI.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon).

  • Solvent and Reagent Addition: Add the degassed solvent, base, and terminal alkyne via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80°C). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and other solids.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an ideal starting point for creating molecules with significant biological activity and material properties.

Drug Discovery

The 1,2,3-triazole moiety is a bioisostere for various functional groups, including amides and carboxylic acids, and is found in numerous approved drugs.[12] The ability to precisely install two different substituents at the 4 and 5 positions allows for the fine-tuning of a compound's steric and electronic properties to optimize binding to biological targets.

  • Enzyme Inhibition: 4,5-disubstituted 1,2,3-triazoles have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[13][14] The substituents at these positions are crucial for achieving high potency and selectivity.

  • Anticancer Agents: The triazole scaffold is a common feature in molecules designed as anticancer agents.[3] Fused heterocyclic systems, such as[5][9][11]triazolo[4,5-d]pyrimidines, have been developed as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), another key cancer target.[15]

  • Antimicrobial and Antiviral Activity: The structural diversity accessible from the diiodo-triazole core allows for the exploration of chemical space to identify new agents against resistant bacteria, fungi, and viruses.[2]

Materials Science and Beyond

The applications of this scaffold extend beyond medicine into the realm of advanced materials.

  • Functional Polymers: The di-functional nature of this compound allows it to be used as a monomer or cross-linking agent in the synthesis of functional polymers.[2]

  • Photoresponsive Compounds: The extended π-systems that can be constructed via cross-coupling reactions can lead to materials with interesting photophysical properties, suitable for use as fluorescent sensors or in electronic devices.[9]

  • Radiolabeling: The presence of stable iodine atoms provides a site for isotopic exchange to introduce radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for applications in medical imaging and radiotherapy.[9][10]

Conclusion and Future Outlook

This compound is more than just a simple heterocycle; it is a powerful platform for innovation. Its straightforward synthesis and the exceptional reactivity of its two C-I bonds provide a reliable and versatile entry point to a vast array of complex 1,4,5-trisubstituted 1,2,3-triazoles. For researchers in drug discovery, it offers a dependable scaffold for generating libraries of diverse small molecules to probe biological systems and identify novel therapeutic leads. For materials scientists, it is a building block for creating novel polymers and functional materials with tailored properties. As the demand for molecular complexity and functional diversity continues to grow, the strategic importance of versatile intermediates like this compound will undoubtedly increase, solidifying its role as a key component in the synthetic chemist's toolbox.

References

safety and handling of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4,5-diiodo-1H-1,2,3-triazole

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple safety data sheet to provide a deeper understanding of the compound's properties, hazards, and handling requirements within a research and development context. The causality behind experimental and safety choices is emphasized to foster a culture of intrinsic safety and scientific rigor.

Compound Profile: Properties and Significance

This compound is a halogenated aromatic heterocycle. The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, known for its stability and versatile biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[1][2] The di-iodo substitution makes this molecule a particularly valuable and reactive building block. The two iodine atoms serve as versatile synthetic handles for introducing further complexity through cross-coupling reactions, allowing for the creation of diverse molecular libraries.[3][4] This reactivity is pivotal in the development of novel therapeutics, such as potent and selective inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a key target in cancer immunotherapy.[5][6]

Physicochemical and Spectroscopic Data

A precise understanding of the compound's physical and spectroscopic properties is the foundation of its safe and effective use. While comprehensive experimental data for this specific molecule is not widely published, the following tables summarize known information and expected characteristics based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Formula C₂HI₂N₃[7]
Molar Mass 319.86 g/mol Calculated
Appearance Expected to be an off-white to yellow solidBased on analogous compounds[8][9]
Melting Point Not specified; thermal analysis is recommended before heatingTriazoles are often thermally stable up to their melting point[10][11]
Solubility Soluble in polar organic solvents (e.g., THF, DCM, Acetone)Inferred from synthesis procedures[12]
Stability Stable under normal conditions. Sensitive to light.Iodo-compounds are often light-sensitive[12]

Table 2: Expected Spectroscopic Characteristics

SpectroscopyExpected Chemical Shifts / BandsRationale & Notes
¹H NMR A broad singlet for the N-H proton, typically >10 ppm.The acidic proton on the triazole ring.
¹³C NMR Two signals expected for the triazole ring carbons (C4, C5) in the range of 75-95 ppm.The heavy iodine atoms cause a significant upfield shift (the "heavy atom effect"). Actual values may vary based on solvent and tautomeric form.
Infrared (IR) N-H stretching (broad, ~3100-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), N-N stretching (~1200-1300 cm⁻¹).Characteristic vibrations for the N-H triazole ring structure.

Hazard Identification and Toxicological Profile

No specific toxicological study for this compound is publicly available. Therefore, a conservative approach based on data from analogous halogenated and non-halogenated triazoles is essential.

Acute Hazards

Based on safety data for compounds like 4,5-Dibromo-1H-1,2,3-triazole and other triazole derivatives, the primary acute hazards are:

  • Skin Irritation (H315): Causes skin irritation.[13]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[13][14]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[14][15]

  • Harmful if Swallowed (H302): May be harmful if ingested.[14]

Chronic and Systemic Health Effects

The long-term effects of exposure have not been studied. However, data on other triazole-based compounds warrant caution:

  • Potential for Organ Damage: Some triazole derivatives have been shown to be toxic to the kidneys, liver, and thyroid with repeated or prolonged exposure.[16]

  • Hepatotoxicity: Certain triazole antimycotic agents have been identified as mitochondrial toxicants, potentially leading to liver damage.[17]

  • Mutagenicity: Some related triazoles have tested positive for mutagenic effects in mammalian somatic cells or bacteria.[16]

Physical and Reactivity Hazards
  • Thermal Decomposition: While many triazoles are thermally stable, decomposition at elevated temperatures can release toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and potentially hydrogen iodide (HI) or iodine vapor.[16][18]

  • Chemical Incompatibility:

    • Strong Oxidizing Agents: Incompatible with strong oxidizers.

    • Strong Bases: The N-H proton is acidic and will react with strong bases.[19]

    • Reactive Metals: Avoid contact with reactive metals like sodium and potassium.[20]

Table 3: Inferred GHS Hazard Classification

PictogramGHS ClassHazard Statement
alt text
Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
alt text
Specific Target Organ Toxicity — Repeated Exposure (Category 2)H373: May cause damage to organs (liver, kidneys, thyroid) through prolonged or repeated exposure (Precautionary assumption)

Note: This classification is inferred from structurally similar compounds and should be used for precautionary risk assessment.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, prioritizing the elimination and substitution of hazards, is paramount. Where this is not possible, engineering and administrative controls, followed by personal protective equipment (PPE), are critical.

The Hierarchy of Controls

The most effective safety strategies are implemented at the top of the hierarchy. PPE, while essential, is the last line of defense.

G cluster_0 Hazard Mitigation Hierarchy Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Fume hood, glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) Administrative->PPE

Figure 1: Hierarchy of controls for managing chemical hazards.
Mandatory Engineering Controls

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors and to contain potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[20]

Personal Protective Equipment (PPE)

The appropriate PPE is non-negotiable and must be worn at all times when handling the compound.

Table 4: Recommended Personal Protective Equipment (PPE)

TaskMinimum Required PPE
Storage & Transport Safety glasses, lab coat, nitrile gloves.
Weighing Solid Chemical splash goggles, lab coat, nitrile gloves. Consider a respirator for large quantities.
Preparing Solutions Chemical splash goggles, lab coat, nitrile gloves.
Running Reactions Chemical splash goggles, lab coat, nitrile gloves. Face shield if there is a splash risk.
Handling Waste Chemical splash goggles, lab coat, nitrile gloves.
Step-by-Step Handling Protocol

This protocol outlines a self-validating workflow designed to minimize exposure and risk.

G prep Step 1: Preparation Verify fume hood function. Don appropriate PPE. Prepare spill kit. weigh Step 2: Weighing Tare vessel on balance. Transfer solid inside fume hood. Record mass, close container. prep->weigh dissolve Step 3: Dissolution Add solvent via syringe/pipette. Stir/sonicate to dissolve. Ensure vessel is capped. weigh->dissolve react Step 4: Reaction & Workup Conduct reaction in closed system. Perform workup in fume hood. dissolve->react waste Step 5: Decontamination & Waste Rinse contaminated glassware with solvent. Collect all waste in labeled container. Clean work area. react->waste

Figure 2: Standard workflow for handling this compound.
  • Preparation: Before handling, ensure a chemical spill kit is accessible. Verify the fume hood is functioning correctly. Don all required PPE as specified in Table 4.

  • Aliquotting/Weighing:

    • Perform all weighing operations on a draft shield-equipped balance located inside a chemical fume hood.

    • Use a spatula to transfer the solid. Avoid creating dust.

    • Promptly and securely close the primary container after removing the desired amount. Iodo-compounds should be protected from light.[12]

  • Dissolution:

    • Add solvent to the vessel containing the weighed solid.

    • Cap the vessel before agitation or sonication to prevent aerosol generation.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.[21]

    • Keep in a cool, dry, dark place.

    • Store away from incompatible materials, particularly strong bases and oxidizing agents.[20][22]

    • Store corrosives and liquids on lower shelves and large containers no more than two feet from the floor.[22]

Emergency Procedures

Immediate and correct response to an incident is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][16]

  • Skin Contact: Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[16]

  • Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent).

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. Do not let the product enter drains.

  • Fire: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus.

Synthesis and Reactivity Context

Understanding the synthesis of this compound provides insight into potential impurities and reactivity-related hazards. It is typically synthesized from 1H-1,2,3-triazole via an iodination reaction.[9]

G start 1H-1,2,3-Triazole reagents + Iodine (I₂) + Base (e.g., KOH) + Solvent (e.g., H₂O) product This compound reagents->product

Figure 3: Simplified synthesis pathway.

Key Safety Considerations during Synthesis and Use:

  • Iodine: Iodine is corrosive and has a high vapor pressure. Handle with care in a fume hood.

  • Azide Precursors: If synthesizing the triazole ring from scratch (e.g., via azide-alkyne cycloaddition), be aware that organic azides can be explosive and should be handled with extreme caution.[3][23]

  • N-Alkylation: The triazole N-H is acidic and can be alkylated, which can lead to the formation of two different tautomers.[9] This highlights its reactivity towards electrophiles and bases.

  • Cross-Coupling Reactions: When using this compound as a substrate in palladium-catalyzed or other cross-coupling reactions, be mindful of the hazards associated with the catalysts, ligands, and other reagents involved.

Conclusion

This compound is a powerful synthetic intermediate with significant potential in drug discovery. Its utility, however, is matched by its potential hazards. A thorough understanding of its chemical properties, a conservative assessment of its toxicological risks based on analogous structures, and the stringent application of a control hierarchy are essential for its safe handling. By integrating these principles into all laboratory workflows, researchers can effectively harness the synthetic potential of this molecule while ensuring the highest standards of personal and environmental safety.

References

Methodological & Application

Leveraging 4,5-Diiodo-1H-1,2,3-Triazole as a Versatile Scaffold in Modern Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1,2,3-triazole core, a hallmark of "click chemistry," is prized for its exceptional stability and ease of synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] While traditionally used as a simple linker, the true potential of the triazole ring lies in its functionalization. This guide introduces 4,5-diiodo-1H-1,2,3-triazole as a pivotal building block for creating complex, multi-functional molecules. The two C-I bonds serve as versatile handles for sequential and orthogonal post-triazole modifications, primarily through palladium-catalyzed cross-coupling reactions. We provide a deep dive into the causality of its reactivity, detailed protocols for its synthesis and subsequent functionalization, and expert insights for researchers in drug discovery, bioconjugation, and materials science.

Introduction: Beyond a Simple Linker

The advent of click chemistry revolutionized the synthesis of complex molecular architectures, with the CuAAC reaction being a prime example of its efficiency and reliability.[2][4] This reaction rapidly and regioselectively joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole.[2][3] This stability makes the triazole an ideal bioisostere for amide bonds and a robust linker in various applications.[5][6]

However, viewing the triazole as merely a passive linker overlooks its potential as an active, functionalizable scaffold. By pre-installing reactive groups onto the triazole core, we can unlock advanced molecular designs. The this compound is an exemplary reagent in this context. Its two carbon-iodine bonds are ripe for a multitude of subsequent chemical transformations, transforming the simple triazole into a powerful platform for divergent synthesis.

Why Iodine? The Halogen Advantage

The choice of iodine as a leaving group is critical. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl > F. The C-I bond is the weakest among them, allowing for oxidative addition to the palladium catalyst under milder conditions than its lighter halogen counterparts. This high reactivity enables efficient and selective functionalization of the triazole core, even with sterically demanding or complex substrates.[7]

Synthesis of the this compound Scaffold

Direct synthesis of this compound can be challenging. A highly effective and modular approach involves a one-pot, three-component reaction using a terminal alkyne, an azide, and an iodine source, catalyzed by copper(I). This method allows for the direct installation of an iodine atom at the 5-position during the cycloaddition process.[8][9] A subsequent iodination step can then functionalize the 4-position.

A representative strategy is the synthesis of a 1-substituted-4,5-diiodo-1,2,3-triazole, which protects the N-H proton and improves solubility.

Protocol 1: Synthesis of 1-Benzyl-4,5-diiodo-1H-1,2,3-triazole

This two-step protocol first creates the 5-iodo-triazole via a copper-catalyzed cycloaddition-iodination, followed by a direct C-H iodination at the 4-position.

Step A: Synthesis of 1-Benzyl-5-iodo-1H-1,2,3-triazole

This procedure is adapted from established methods for synthesizing 5-iodo-1,2,3-triazoles.[8][9]

  • Reagents & Materials:

    • Benzyl azide (1.0 equiv.)

    • Ethynyltrimethylsilane (TMS-acetylene) (1.1 equiv.)

    • Copper(I) iodide (CuI) (0.1 equiv.)

    • Iodine monochloride (ICl) (1.2 equiv.)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add CuI (0.1 equiv.).

    • Add anhydrous THF, followed by benzyl azide (1.0 equiv.) and TMS-acetylene (1.1 equiv.).

    • Stir the mixture at room temperature for 30 minutes. The solution should turn yellowish-green.

    • Cool the reaction to 0 °C in an ice bath.

    • Slowly add a solution of ICl (1.2 equiv.) in THF dropwise over 15 minutes. The reaction will turn dark brown.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove excess iodine, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude TMS-protected triazole is then deprotected by dissolving in methanol and adding a catalytic amount of potassium carbonate (K₂CO₃), stirring at room temperature for 2 hours.

    • Neutralize with dilute HCl, remove methanol in vacuo, and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzyl-5-iodo-1H-1,2,3-triazole.

Step B: C-H Iodination to yield 1-Benzyl-4,5-diiodo-1H-1,2,3-triazole

  • Reagents & Materials:

    • 1-Benzyl-5-iodo-1H-1,2,3-triazole (1.0 equiv.)

    • n-Butyllithium (n-BuLi) (1.1 equiv.)

    • Iodine (I₂) (1.2 equiv.)

    • Tetrahydrofuran (THF), anhydrous, -78 °C

  • Procedure:

    • Dissolve 1-benzyl-5-iodo-1H-1,2,3-triazole (1.0 equiv.) in anhydrous THF in a flame-dried flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equiv.) dropwise. Stir for 1 hour at -78 °C. The solution will change color, indicating lithiation at the 4-position.

    • In a separate flask, dissolve iodine (I₂) (1.2 equiv.) in anhydrous THF.

    • Slowly add the iodine solution to the lithiated triazole solution at -78 °C.

    • Stir for 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature overnight.

    • Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 1-benzyl-4,5-diiodo-1H-1,2,3-triazole.

Application Protocols: Sequential Cross-Coupling

The primary utility of the diiodo-triazole scaffold is its capacity for sequential functionalization. By carefully selecting catalysts and reaction conditions, one can selectively react one C-I bond while leaving the other intact for a subsequent transformation.

Application 1: Synthesis of a Bifunctional Bioprobe

This protocol demonstrates the synthesis of a molecule containing both a targeting moiety (biotin) and a reporter moiety (a fluorophore) on the same triazole core. This is achieved through two sequential Sonogashira cross-coupling reactions.

Workflow: Bifunctional Bioprobe Synthesis

G cluster_0 Step 1: First Sonogashira Coupling cluster_1 Step 2: Second Sonogashira Coupling A This compound Scaffold C Pd(PPh₃)₄ / CuI DIPEA, THF A->C B Alkyne-PEG-Biotin B->C D Mono-alkynylated Triazole (Biotin attached) C->D F Pd(dppf)Cl₂ / CuI Et₃N, DMF D->F E Alkyne-Fluorophore E->F G Final Bifunctional Probe (Biotin + Fluorophore) F->G

Caption: Sequential Sonogashira coupling workflow.

Protocol 2: Step-wise Sonogashira Coupling

  • Rationale for Selectivity: The slight difference in electronic environment between the C4-I and C5-I bonds, or steric hindrance from the first installed group, can sometimes be exploited for selectivity. More reliable control is achieved by adjusting reaction conditions (catalyst, temperature, time). For this protocol, we assume the first coupling proceeds readily under standard conditions.

  • Step A: First Coupling (Attaching Biotin)

    • In a Schlenk flask, combine 1-benzyl-4,5-diiodo-1H-1,2,3-triazole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

    • Evacuate and backfill with argon three times.

    • Add anhydrous THF and diisopropylethylamine (DIPEA) (3.0 equiv.).

    • Add alkyne-PEG-biotin (1.1 equiv.).

    • Stir the reaction at room temperature for 8-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with 5% aqueous EDTA solution to remove copper salts, followed by brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the mono-functionalized product.

  • Step B: Second Coupling (Attaching Fluorophore)

    • In a new Schlenk flask, combine the purified mono-alkynylated triazole (1.0 equiv.), Pd(dppf)Cl₂ (0.08 equiv.), and CuI (0.15 equiv.).

    • Evacuate and backfill with argon.

    • Add anhydrous DMF and triethylamine (Et₃N) (3.0 equiv.).

    • Add the alkyne-fluorophore (e.g., an ethynyl coumarin) (1.2 equiv.).

    • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by LC-MS. A more robust catalyst and higher temperature may be required for the second coupling due to increased steric hindrance.

    • Workup is similar to Step A. Dilute with ethyl acetate, wash with EDTA and brine.

    • Purify by preparative HPLC to obtain the final bifunctional probe.

Data Presentation & Properties

The utility of halogenated triazoles in sequential cross-coupling stems from the differential reactivity of the C-X bonds.

PropertyC-I BondC-Br BondC-Cl BondCausality & Implication
Bond Dissociation Energy ~210 kJ/mol~280 kJ/mol~340 kJ/molThe weaker C-I bond facilitates easier oxidative addition to Pd(0), enabling milder reaction conditions.
Reaction Rate in Coupling FastestIntermediateSlowestAllows for selective coupling of a C-I bond in the presence of a C-Br bond, enabling orthogonal chemistry.
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ with specialized ligandsThe high reactivity of iodides allows for a broader range of common, less specialized palladium catalysts.
Key Application Sonogashira, Suzuki, Heck, Stille, Buchwald-HartwigSuzuki, Heck, Buchwald-HartwigSuzuki, Buchwald-Hartwig (often requires harsh conditions)Iodinated triazoles are the most versatile precursors for a wide array of cross-coupling reactions.[7]

Application in Materials Science: Surface Modification

The diiodo-triazole scaffold is also ideal for creating bifunctional linkers for surface modification, where one end attaches to a surface and the other presents a functional group for further chemistry.

Concept: Bifunctional Surface Anchor Synthesis

G cluster_0 Functionalization at C5 cluster_1 Functionalization at C4 A This compound Scaffold C Sonogashira Coupling A->C B HC≡C-(CH₂)₃-Si(OEt)₃ (Silane Anchor) B->C D Mono-functionalized Triazole (Surface Anchor) C->D F Sonogashira Coupling D->F E HC≡C-CH₂-N₃ (Clickable Handle) E->F G Final Bifunctional Linker F->G H Functionalized Surface G->H 1. Hydrolysis & Surface Binding 2. SPAAC Click Reaction

Caption: Synthesis of a bifunctional surface modifier.

Protocol 3: Synthesis of a Triazole-Based Silane Anchor with an Azide Handle

This protocol creates a molecule that can be anchored to silica or glass surfaces via its triethoxysilane group, while presenting an azide group for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified molecule.[10][11][12]

  • First Coupling (Silane Anchor): React 1-benzyl-4,5-diiodo-1H-1,2,3-triazole with (3-ethynylpropyl)triethoxysilane using the Sonogashira conditions described in Protocol 2, Step A. Purify the mono-silane adduct.

  • Second Coupling (Azide Handle): React the purified mono-silane adduct with 3-azido-1-propyne using the more forcing Sonogashira conditions from Protocol 2, Step B.

  • Purification: After reaction completion, perform an aqueous workup and purify carefully by column chromatography to yield the final bifunctional linker.

  • Surface Functionalization (Conceptual):

    • The purified linker is dissolved in an appropriate solvent (e.g., toluene).

    • A silica-based substrate (e.g., glass slide, silicon wafer) is cleaned and activated (e.g., with piranha solution or oxygen plasma).

    • The substrate is immersed in the linker solution and heated to allow the silane to covalently bind to the surface hydroxyl groups.

    • After rinsing and curing, the surface is now decorated with triazole linkers presenting azide functionalities, ready for "clicking" with other molecules.

Trustworthiness & Troubleshooting

  • Palladium Catalyst Deactivation: The triazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis. Using ligands that are better coordinating than the triazole, such as bulky phosphine ligands (e.g., SPhos, XPhos) for the second, more challenging coupling step, can mitigate this.

  • Homocoupling of Alkynes: To prevent the unwanted dimerization of terminal alkynes (Glaser coupling), ensure the reaction is thoroughly deoxygenated, as this side reaction is often promoted by oxygen. The use of an amine base like DIPEA or Et₃N also helps suppress it.

  • Incomplete Second Coupling: If the second coupling reaction stalls, consider increasing the catalyst loading, switching to a more active catalyst system (e.g., a Pd(II) precatalyst with a specialized ligand), or increasing the reaction temperature.

  • Purification Challenges: The polarity of the triazole products can change significantly after each coupling step. A systematic approach to developing a gradient elution for column chromatography is essential for successful purification.

Conclusion

This compound is a powerful and versatile platform that elevates the role of the triazole from a simple linker to a functional scaffold for divergent synthesis. The high reactivity of its C-I bonds in palladium-catalyzed cross-coupling reactions allows for the straightforward, sequential installation of different functionalities. This enables the rational design of complex bioprobes, targeted therapeutics, and advanced materials. The protocols and insights provided in this guide serve as a foundational resource for researchers looking to harness the full potential of this exceptional chemical building block.

References

Application Notes & Protocols: Strategic Sonogashira Coupling for the Functionalization of 4,5-Diiodo-1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Synthetic Value of the Diiodo-Triazole Scaffold

The 1,2,3-triazole motif is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely owing to its remarkable stability, unique electronic properties, and capacity for hydrogen bonding. The 4,5-diiodo-1H-1,2,3-triazole represents a particularly valuable, yet underutilized, building block. Its two vicinal iodine substituents offer orthogonal handles for sequential or dual functionalization, enabling the rapid construction of complex molecular architectures. The Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbons, is an ideal tool for elaborating this scaffold.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Sonogashira coupling to this compound, covering both mono- and dialkynylation protocols. We will delve into the mechanistic underpinnings of the reaction to inform experimental design and troubleshooting.

Mechanistic Considerations: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally employs a dual-catalyst system comprising a palladium(0) complex and a copper(I) salt.[1][3] Understanding the interplay between these two catalytic cycles is paramount for optimizing reaction outcomes.

The reaction is initiated by the in-situ reduction of a palladium(II) precatalyst to the active palladium(0) species.[1][4] The catalytic cycle then proceeds as follows:

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, the C-I bond of the triazole) to form a Pd(II) intermediate. This is often the rate-limiting step.[1][4]

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[4][5]

    • Reductive Elimination : The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[4]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[4]

    • Deprotonation : A base deprotonates the alkyne to form a copper(I) acetylide species. This species is the active nucleophile in the transmetalation step.[1][4]

While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of terminal alkynes (Glaser coupling).[1][6] Therefore, copper-free Sonogashira protocols have been developed and may be advantageous in certain contexts.[4]

Strategic Alkynylation of this compound

The presence of two iodine atoms on the triazole ring allows for a stepwise functionalization strategy. The differential reactivity of the C-I bonds, influenced by the electronic environment and steric hindrance after the first coupling, can be exploited to achieve selective mono-alkynylation or proceed to a double-alkynylation. Generally, the introduction of an electron-withdrawing alkyne group at one position may deactivate the second C-I bond to some extent, while steric bulk of the first-installed group will also play a significant role.

Protocol for Selective Mono-Sonogashira Coupling

This protocol aims to selectively substitute one of the iodine atoms. Careful control of stoichiometry and reaction time is crucial.

Experimental Workflow for Mono-Alkynylation

Mono-Alkynylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Degas solvent (e.g., THF/Et3N) via N2 sparging B To a Schlenk flask under N2, add: - this compound (1.0 eq) - Pd(PPh3)2Cl2 (0.02-0.05 eq) - CuI (0.04-0.10 eq) A->B Inert atmosphere C Add degassed solvent B->C D Add terminal alkyne (0.9-1.1 eq) dropwise at RT C->D Maintain N2 atmosphere E Heat to 40-50 °C and monitor by TLC/LC-MS D->E F Quench with aq. NH4Cl upon consumption of starting material E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash with brine, dry over Na2SO4, and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for the selective mono-alkynylation of this compound.

Reagents and Conditions for Mono-Alkynylation

ComponentRecommended Reagent/ConditionMolar EquivalentsRationale
Substrate This compound1.0The electrophilic partner in the coupling.
Alkyne Terminal Alkyne0.9 - 1.1The nucleophilic partner. Using a slight excess or deficiency can be tuned to optimize for mono-substitution.
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄0.02 - 0.05Common, effective, and commercially available palladium catalysts for Sonogashira couplings.[4]
Copper Co-catalyst Copper(I) Iodide (CuI)0.04 - 0.10Accelerates the reaction by facilitating alkyne activation.[1][2]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)> 3.0 (often used as co-solvent)Acts as a proton scavenger and helps in the in-situ generation of the active Pd(0) species.[1]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)-Aprotic solvents that solubilize the reactants and catalysts.
Temperature Room Temperature to 50 °C-Milder conditions favor selective mono-coupling and minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)-Prevents oxidative degradation of the catalyst and unwanted homocoupling.[3]
Protocol for Double (Di-) Sonogashira Coupling

To achieve complete substitution, an excess of the alkyne and typically more forcing conditions are required.

Experimental Workflow for Di-Alkynylation

Di-Alkynylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Degas solvent (e.g., DMF/Et3N) via N2 sparging B To a Schlenk flask under N2, add: - this compound (1.0 eq) - Pd(PPh3)2Cl2 (0.05-0.10 eq) - CuI (0.10-0.20 eq) A->B Inert atmosphere C Add degassed solvent B->C D Add terminal alkyne (2.2-2.5 eq) dropwise at RT C->D Maintain N2 atmosphere E Heat to 60-80 °C and monitor by TLC/LC-MS D->E F Quench with aq. NH4Cl upon completion E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash with brine, dry over Na2SO4, and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for the double alkynylation of this compound.

Reagents and Conditions for Di-Alkynylation

ComponentRecommended Reagent/ConditionMolar EquivalentsRationale
Substrate This compound1.0The electrophilic core for double functionalization.
Alkyne Terminal Alkyne2.2 - 2.5A stoichiometric excess is required to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄0.05 - 0.10Higher catalyst loading may be necessary for the second, potentially slower, coupling step.
Copper Co-catalyst Copper(I) Iodide (CuI)0.10 - 0.20Ensures efficient activation of the alkyne for both coupling events.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)> 5.0 (often used as co-solvent)A sufficient amount of base is crucial to neutralize the HI generated in both steps.
Solvent Dimethylformamide (DMF) or 1,4-Dioxane-Solvents with higher boiling points are suitable for the elevated temperatures required.
Temperature 60 - 80 °C-More forcing conditions are typically needed to facilitate the second coupling.
Atmosphere Inert (Nitrogen or Argon)-Critical for maintaining catalyst activity over the longer reaction times.[3]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents/reagents- Base is not sufficiently anhydrous or is of poor quality- Use a fresh batch of catalyst or a different precatalyst.- Ensure thorough degassing of all solvents and use of an inert atmosphere.- Use freshly distilled, anhydrous base.
Formation of Alkyne Homocoupling Product (Glaser Dimer) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or consider a copper-free protocol.[1]
Stalling at Mono-alkynylation Stage (in di-alkynylation attempts) - Insufficient temperature- Deactivation of the catalyst- Steric hindrance from the first alkyne substituent- Increase the reaction temperature.- Add a second portion of the catalyst.- Consider a more active ligand system (e.g., N-heterocyclic carbenes).[4]
Mixture of Mono- and Di-substituted Products - Inappropriate stoichiometry of the alkyne (for mono-coupling)- Reaction time not optimized- Carefully control the stoichiometry of the alkyne (use ≤ 1.0 eq for mono-coupling).- Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.

Safety Precautions

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper(I) Iodide : CuI is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents : THF can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free THF. DMF is a reproductive toxin. Handle with care and avoid exposure.

  • Alkynes : Some terminal alkynes can be volatile and flammable. Handle in a fume hood away from ignition sources.

  • Inert Atmosphere : Schlenk line or glovebox techniques are recommended to ensure an oxygen-free environment for the reaction.

Characterization of Products

The successful synthesis of the mono- and di-alkynylated triazoles should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the presence of the alkyne protons and carbons, and the disappearance of the C-I signals.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product.

  • Infrared (IR) Spectroscopy : A characteristic C≡C stretch will be observed in the region of 2100-2260 cm⁻¹.

By following these detailed protocols and considering the underlying chemical principles, researchers can effectively utilize the Sonogashira coupling for the strategic functionalization of this compound, unlocking its potential for the synthesis of novel compounds in drug discovery and materials science.

References

Unlocking Molecular Diversity: A Guide to Suzuki Cross-Coupling Reactions of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,3-Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole core is a privileged heterocyclic motif that has garnered significant attention across various scientific disciplines, most notably in drug discovery, medicinal chemistry, and materials science.[1][2][3] Its remarkable stability, capacity for hydrogen bonding, and significant dipole moment make it an attractive scaffold for the development of novel bioactive compounds and functional materials.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally accessible. However, the synthesis of more complex, fully substituted 1,2,3-triazoles, particularly those with diverse aryl substituents at the 4 and 5 positions, requires more sophisticated synthetic strategies.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of 4,5-diiodo-1H-1,2,3-triazole via Suzuki cross-coupling reactions. This diiodinated triazole serves as a powerful and versatile building block, allowing for the selective and sequential introduction of two different aryl or heteroaryl groups. This capability opens up a vast chemical space for the creation of novel molecular architectures with potential applications as pharmaceuticals, agrochemicals, and advanced materials. We will delve into the mechanistic underpinnings of site-selectivity, provide detailed, field-proven protocols for both mono- and diarylation, and showcase the potential of this methodology.

The Strategic Advantage of this compound

The this compound scaffold is a key intermediate for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. The two carbon-iodine bonds offer orthogonal handles for functionalization through various cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most robust and versatile methods.[4] The ability to perform selective mono-arylation followed by a second, different arylation allows for the construction of unsymmetrical 4,5-diaryl-1H-1,2,3-triazoles, a feat not readily achievable through traditional multicomponent reactions.

Mechanistic Insights: Achieving Site-Selectivity in Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process involving an oxidative addition, transmetalation, and reductive elimination cycle.[5][6] In the case of dihalogenated heterocycles like this compound, the key to selective functionalization lies in controlling which C-I bond undergoes oxidative addition to the Pd(0) catalyst first.

Several factors influence this selectivity, with the choice of palladium catalyst and ligand being the most critical. This "catalyst-controlled" regioselectivity allows for the preferential reaction at either the C4 or C5 position.[7][8][9]

  • Steric Hindrance: Bulky phosphine ligands can favor coupling at the less sterically hindered position of the triazole ring.

  • Electronic Effects: The electronic properties of the ligands can influence the reactivity of the palladium catalyst, thereby affecting which C-I bond is more susceptible to oxidative addition.

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can also play a significant role in directing the selectivity of the reaction.

By carefully selecting the reaction conditions, one can achieve highly selective mono-arylation, isolating the 4-aryl-5-iodo-1H-1,2,3-triazole intermediate. This intermediate can then be subjected to a second Suzuki coupling with a different boronic acid to afford the unsymmetrically disubstituted product.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-I PdII_A R-Pd(II)-I(L_n) OA->PdII_A Trans Transmetalation PdII_A->Trans Ar'-B(OR)2 Base PdII_B R-Pd(II)-R'(L_n) Trans->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 R-R'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the selective mono- and diarylation of this compound. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Synthesis of N-Protected this compound

Prior to cross-coupling, it is often advantageous to protect the N-H of the triazole ring to improve solubility and prevent potential side reactions. A common protecting group is the benzyl group.

Protocol 1: Benzylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-benzylated 4,5-diiodo-1,2,3-triazole.

Selective Mono-Arylation of 1-Benzyl-4,5-diiodo-1,2,3-triazole

This protocol is designed to achieve selective coupling at one of the iodo positions. The choice of catalyst and ligand is critical for achieving high selectivity.

Protocol 2: General Procedure for Mono-Arylation

  • In a reaction vessel, combine 1-benzyl-4,5-diiodo-1,2,3-triazole (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.[10]

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to a temperature that favors mono-arylation, typically in the range of 60-80 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the mono-arylated product.

Mono_Arylation_Workflow start Start: 1-Benzyl-4,5-diiodo-1,2,3-triazole step1 Add Arylboronic Acid (1.1 eq), Pd Catalyst, Base start->step1 step2 Add Degassed Solvent step1->step2 step3 Inert Atmosphere (Ar/N2) step2->step3 step4 Heat (e.g., 60-80 °C) step3->step4 step5 Reaction Monitoring (TLC/LC-MS) step4->step5 step6 Work-up & Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end Product: 1-Benzyl-4-aryl-5-iodo-1,2,3-triazole step7->end

Caption: Experimental workflow for the selective mono-arylation of 1-benzyl-4,5-diiodo-1,2,3-triazole.

Sequential Di-Arylation for Unsymmetrical Products

The isolated mono-arylated product can be used as a substrate in a second Suzuki coupling to introduce a different aryl group at the remaining iodo position.

Protocol 3: General Procedure for the Second Arylation

  • Follow the general procedure outlined in Protocol 2, using the purified 1-benzyl-4-aryl-5-iodo-1,2,3-triazole as the starting material.

  • Use a different arylboronic acid (1.2-1.5 eq) for the second coupling.

  • The reaction temperature may need to be increased (e.g., 80-100 °C) to facilitate the coupling at the second position.

  • Monitor the reaction carefully to ensure complete conversion of the mono-arylated starting material.

  • Perform the standard work-up and purification procedures to isolate the unsymmetrical 4,5-diaryl-1,2,3-triazole.

One-Pot Di-Arylation for Symmetrical Products

For the synthesis of symmetrical 4,5-diaryl-1,2,3-triazoles, a one-pot diarylation can be performed.

Protocol 4: General Procedure for Symmetrical Di-Arylation

  • In a reaction vessel, combine 1-benzyl-4,5-diiodo-1,2,3-triazole (1.0 eq), the arylboronic acid (2.5-3.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 4.0 eq).

  • Add a degassed solvent system.

  • Purge with an inert gas.

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C, to drive the reaction to completion.

  • Monitor the reaction until the starting material and mono-arylated intermediate are fully consumed.

  • Perform the standard work-up and purification to obtain the symmetrical 4,5-diaryl-1,2,3-triazole.

Data Presentation: Representative Suzuki Couplings of this compound

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of a protected this compound. These are representative examples, and yields may vary depending on the specific substrates and optimized conditions.

Table 1: Selective Mono-Arylation of 1-Benzyl-4,5-diiodo-1,2,3-triazole

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801275
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O701082
34-Trifluoromethylphenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene801668
42-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O751471

Table 2: Sequential Di-Arylation of 1-Benzyl-4-aryl-5-iodo-1,2,3-triazoles

EntryStarting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Benzyl-4-phenyl-5-iodo-1,2,3-triazole4-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001878
21-Benzyl-4-(4-methoxyphenyl)-5-iodo-1,2,3-triazole3-Nitrophenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene1102472
31-Benzyl-4-(2-thienyl)-5-iodo-1,2,3-triazolePhenylboronic acidPd₂(dba)₃/XPhos (3)K₃PO₄Dioxane1002085

Applications in Drug Discovery and Materials Science

The ability to synthesize a diverse array of symmetrically and unsymmetrically substituted 4,5-diaryl-1,2,3-triazoles opens up numerous possibilities in various fields.

  • Medicinal Chemistry: The 1,2,3-triazole scaffold is a known bioisostere for amide bonds and can be found in a number of approved drugs.[3] The introduction of diverse aryl groups at the 4 and 5 positions allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. These compounds have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.[7][11]

  • Fluorescent Probes and Materials: The extended π-system of 4,5-diaryl-1,2,3-triazoles can give rise to interesting photophysical properties.[4][12][13] By incorporating electron-donating and electron-withdrawing groups on the aryl substituents, it is possible to create novel fluorophores with tunable emission wavelengths and quantum yields for applications in bioimaging and materials science.[4][12]

Applications Topic Suzuki Coupling of This compound Products Symmetrical & Unsymmetrical 4,5-Diaryl-1,2,3-triazoles Topic->Products App1 Drug Discovery & Medicinal Chemistry Products->App1 App2 Materials Science & Fluorescent Probes Products->App2 Detail1 Anticancer Agents Antimicrobial Agents Antiviral Agents App1->Detail1 Detail2 Bioimaging Probes Organic Light-Emitting Diodes (OLEDs) Molecular Sensors App2->Detail2

Caption: Applications of 4,5-diaryl-1,2,3-triazoles synthesized via Suzuki cross-coupling.

Conclusion

The Suzuki cross-coupling of this compound is a powerful and highly versatile strategy for the synthesis of a wide range of 1,4,5-trisubstituted 1,2,3-triazoles. By leveraging catalyst-controlled site-selectivity, researchers can readily access both symmetrical and unsymmetrical 4,5-diaryl-1,2,3-triazoles. This application note provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and potential applications of this methodology. The ability to rapidly generate diverse libraries of these complex heterocyclic compounds will undoubtedly continue to drive innovation in drug discovery, materials science, and beyond.

References

Application Note & Protocol: A Modular Platform for the Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles via Sequential Cross-Coupling of 4,5-Diiodo-1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of compounds with significant biological activities, including anticancer, anti-HIV, and antibacterial properties.[1][2][3][4] Fully functionalized 1,4,5-trisubstituted-1,2,3-triazoles offer a three-dimensional vector space for molecular exploration, enabling fine-tuning of physicochemical and pharmacological properties.[5][6] This guide details a robust and versatile synthetic strategy for accessing this privileged chemical space using N-protected 4,5-diiodo-1,2,3-triazole as a modular building block. Through sequential, regioselective palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, diverse substituents can be systematically installed at the C4 and C5 positions of the triazole core. This approach provides a reliable pathway for the rapid generation of compound libraries essential for drug discovery and materials science.

Introduction: The Strategic Value of 4,5-Diiodo-1,2,3-Triazole

The construction of polysubstituted heterocyclic systems is a central theme in organic synthesis. While the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides efficient access to 1,4-disubstituted-1,2,3-triazoles, the synthesis of the 1,4,5-trisubstituted regioisomer has historically required more complex, multi-step approaches.[1][7][8]

The 4,5-diiodo-1,2,3-triazole scaffold emerges as a powerful solution to this challenge. It serves as a pre-functionalized core, where the two carbon-iodine bonds act as orthogonal synthetic handles. The inherent differences in reactivity or the ability to control reaction conditions allow for a stepwise and regioselective replacement of the iodine atoms with a wide variety of chemical moieties. This sequential functionalization strategy is paramount for building molecular complexity and systematically exploring structure-activity relationships (SAR).

This document provides the foundational principles and detailed protocols for:

  • The synthesis of a suitable N-protected 4,5-diiodo-1,2,3-triazole precursor.

  • The sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions to install diverse alkynyl and aryl/vinyl groups, respectively.

G start N-Protected 4,5-Diiodo-1,2,3-Triazole inter N-Protected 4-Iodo-5-(R⁴)-1,2,3-Triazole start->inter  First Cross-Coupling  (e.g., Sonogashira)  [R⁴ Group Introduction] final N-Protected 1,4,5-Trisubstituted-1,2,3-Triazole inter->final  Second Cross-Coupling  (e.g., Suzuki)  [R⁵ Group Introduction] deprotect Final 1,4,5-Trisubstituted 1H-1,2,3-Triazole final->deprotect  N-Deprotection  (if required)

Figure 1: General workflow for sequential functionalization.

Synthesis of the Precursor: N-Benzyl-4,5-diiodo-1,2,3-triazole

An N-protecting group is essential to enhance the solubility of the triazole in common organic solvents and to prevent potential side reactions at the triazole nitrogen during the cross-coupling steps. The benzyl group is a robust and commonly used protecting group for this purpose. The synthesis proceeds via a one-pot cycloaddition and iodination.

Protocol 2.1: Synthesis of N-Benzyl-4,5-diiodo-1,2,3-triazole

Materials:

  • Benzyl azide

  • Trimethylsilylacetylene (TMSA)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine monochloride (ICl), 1.0 M solution in CH₂Cl₂

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add benzyl azide (1.0 eq), anhydrous THF, and DIPEA (2.0 eq).

  • Copper Acetylide Formation: Add CuI (0.1 eq) to the mixture. The solution may turn yellow/green.

  • Cycloaddition: Slowly add trimethylsilylacetylene (1.1 eq) via syringe. Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC until the benzyl azide is consumed.

  • Iodination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add iodine monochloride (2.5 eq, 1.0 M solution in CH₂Cl₂) dropwise. A dark precipitate may form.

  • Reaction Quench: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ to consume excess iodine.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-4,5-diiodo-1,2,3-triazole as a solid.

Sequential Functionalization: Sonogashira & Suzuki-Miyaura Couplings

With the diiodo-precursor in hand, the C4 and C5 positions can be functionalized sequentially. A Sonogashira coupling is an excellent choice for the first step to install an alkyne moiety, followed by a Suzuki-Miyaura coupling to introduce an aryl or vinyl group at the remaining position.

Step 1: Mono-Alkynylation via Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by palladium and a copper(I) co-catalyst.[10] The reaction is typically run under mild, basic conditions, with the amine base serving to neutralize the HX byproduct and facilitate the formation of the copper acetylide intermediate.[9]

G cluster_copper Copper(I) Co-catalyst pd0 Pd(0)L₂ pdiil Pd(II)L₂(I)(Triazole) pd0->pdiil Oxidative Addition pdiir Pd(II)L₂(R)(Triazole) pdiil->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Product: Triazole-C≡C-R cu_cycle Copper Cycle alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide [CuI], Base cu_acetylide->pdiil

References

Application Notes & Protocols: The Role of 4,5-Diiodo-1H-1,2,3-Triazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Celebrated for its metabolic stability, capacity for hydrogen bonding, and role as a reliable bioisostere for the amide bond, it is a frequent feature in a wide array of therapeutic agents.[1][2][3] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized access to these heterocycles, enabling rapid and efficient synthesis of 1,4-disubstituted triazoles.[4][5][6][7]

However, the exploration of more complex, fully substituted triazoles offers a pathway to novel chemical space and improved structure-activity relationships (SAR). Within this context, 4,5-diiodo-1H-1,2,3-triazole emerges as a uniquely powerful and versatile building block. Its true value lies not in its intrinsic biological activity, but in its potential as a programmable scaffold. The two iodine atoms at the C4 and C5 positions serve two primary functions:

  • Versatile Handles for Cross-Coupling: The carbon-iodine bonds are highly susceptible to a vast portfolio of palladium- and copper-catalyzed cross-coupling reactions, allowing for the programmed, sequential, or one-pot installation of diverse substituents. This transforms the simple diiodo-triazole into a launchpad for generating libraries of complex 1,4,5-trisubstituted triazoles.[1]

  • Potent Halogen Bond Donors: The electron-withdrawing nature of the triazole ring polarizes the iodine atoms, creating an area of positive electrostatic potential known as a σ-hole. This enables strong, directional, non-covalent interactions called halogen bonds (XBs).[8] Halogen bonding is increasingly recognized as a critical interaction for enhancing ligand-receptor binding affinity and specificity.[8][9]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, providing both the theoretical basis and practical protocols for its use in medicinal chemistry.

Part 1: Synthesis of the this compound Scaffold

The most direct approach to synthesizing the N-unsubstituted this compound core is through a 1,3-dipolar cycloaddition reaction between an azide source and diiodoacetylene. The protocol below outlines a standard procedure.

Protocol 1: Synthesis of this compound

This protocol describes the reaction of diiodoacetylene with sodium azide. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Diiodoacetylene is unstable. Handle both with extreme care in a well-ventilated fume hood and follow all institutional safety procedures.

I. Materials & Reagents

  • Diiodoacetylene (I-C≡C-I)

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Diethyl Ether (Et₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

II. Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add diiodoacetylene (1.0 eq). Dissolve it in 20 mL of anhydrous DMF.

  • Azide Addition: In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of deionized water and add it dropwise to the stirred diiodoacetylene solution at room temperature. Causality Note: Using a slight excess of sodium azide ensures the complete consumption of the unstable diiodoacetylene starting material. DMF is chosen as the solvent for its ability to dissolve both the organic alkyne and the inorganic azide salt.

  • Reaction Monitoring (Self-Validation): The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the diiodoacetylene spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Causality Note: The product is organic-soluble and will move into the ether layer, while the unreacted sodium azide and DMF will remain in the aqueous phase.

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product will appear as a pale yellow or off-white solid. Purify the solid by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should show a broad singlet for the N-H proton, and the ¹³C NMR will show two characteristic signals for the iodinated carbons of the triazole ring.

Synthesis Workflow Diagram

cluster_0 Reaction Conditions Reactant1 Diiodoacetylene Product This compound Reactant1->Product Reactant2 Sodium Azide (NaN₃) Reactant2->Product Solvent DMF, Water Temp Room Temp, 12-24h

Caption: Workflow for the synthesis of this compound.

Part 2: Applications in Medicinal Chemistry

Application 1: A Scaffold for Post-Click Functionalization

The primary utility of this compound is as a precursor to densely functionalized 1,4,5-trisubstituted triazoles. The C-I bonds are ideal handles for a variety of metal-catalyzed cross-coupling reactions, allowing for the precise installation of aryl, heteroaryl, alkyl, and alkynyl groups. This strategy provides access to a vast chemical space that is difficult to achieve through traditional multi-component cycloaddition reactions.[1]

Key Cross-Coupling Reactions:

  • Sonogashira Coupling: For introducing alkynyl moieties.

  • Suzuki Coupling: For introducing aryl or vinyl groups from boronic acids.

  • Heck Coupling: For introducing alkenyl groups.

  • Stille Coupling: For introducing a wide range of groups from organostannanes.

  • Buchwald-Hartwig Amination: For introducing nitrogen-based substituents.

This modular approach is exceptionally powerful for generating compound libraries for screening and for fine-tuning the properties of a lead compound during optimization.

cluster_reactions Post-Click Cross-Coupling Reactions Core This compound Sonogashira Sonogashira (R-C≡CH, Pd/Cu) Core->Sonogashira Suzuki Suzuki (R-B(OH)₂, Pd) Core->Suzuki Heck Heck (Alkene, Pd) Core->Heck Buchwald Buchwald-Hartwig (Amine, Pd) Core->Buchwald Prod1 4,5-Dialkynyl-triazole Sonogashira->Prod1 Prod2 4,5-Diaryl-triazole Suzuki->Prod2 Prod3 4,5-Dialkenyl-triazole Heck->Prod3 Prod4 4,5-Diamino-triazole Buchwald->Prod4

Caption: Post-click functionalization of the diiodo-triazole scaffold.

Protocol 2: Representative Sonogashira Cross-Coupling

This protocol details the coupling of this compound with a terminal alkyne to synthesize a 4,5-dialkynyl-1H-1,2,3-triazole derivative. The N-H of the triazole may need protection (e.g., with a SEM or BOC group) prior to coupling, followed by deprotection. For simplicity, this protocol assumes direct coupling is feasible or that the starting material is N-protected.

I. Materials & Reagents

  • This compound (or N-protected version) (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

II. Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality Note: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere is critical for preventing catalyst degradation and ensuring high reaction yields.

  • Solvent and Reagent Addition: Add degassed THF (or DMF) via syringe, followed by the base (e.g., TEA, 3.0 eq) and the terminal alkyne (2.5 eq). Causality Note: The base is required to deprotonate the terminal alkyne, forming the copper acetylide in situ, which is a key intermediate in the catalytic cycle. A slight excess of the alkyne drives the reaction to completion.

  • Heating and Monitoring (Self-Validation): Stir the reaction mixture at the appropriate temperature (typically 50-80 °C) for 4-12 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting iodotriazole.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 4,5-disubstituted product.

Application 2: Harnessing Halogen Bonding for Molecular Recognition

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., an anion, or a lone pair on oxygen or nitrogen). The C-I bonds in 4,5-diiodo-1,2,3-triazole are potent XB donors because the electron-withdrawing triazole ring significantly enhances the electropositive character of the iodine atoms.

In medicinal chemistry, this has profound implications:

  • Anion Recognition: The diiodo-triazole motif can be incorporated into receptors designed to bind specific anions, which is relevant for sensing or transporting biologically important ions like chloride.

  • Enhanced Protein-Ligand Binding: A strategically placed diiodo-triazole can form halogen bonds with backbone carbonyls or specific residues (e.g., Ser, Thr, Asp, Glu) in a protein's active site, significantly increasing binding affinity and selectivity.

Studies on 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts have demonstrated their ability to form diverse, highly ordered supramolecular structures through halogen bonding with various anions, showcasing the strength and directionality of this interaction.[8][9]

Caption: Halogen bonding between a diiodo-triazole and an anion (X⁻).

Application 3: A Gateway to Bioorthogonal Probes

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes.[10][11][12][13] While the cross-coupling reactions used to functionalize the diiodo-triazole are not themselves bioorthogonal, the scaffold is an excellent starting point for constructing probes that can be used in bioorthogonal ligation strategies.

A common strategy involves two steps:

  • Probe Synthesis: Use a cross-coupling reaction to attach a bioorthogonal handle (e.g., a strained alkyne like dibenzocyclooctyne (DBCO) or a tetrazine) to the 4,5-diiodo-1,2,3-triazole scaffold. The other iodine can be replaced with a reporter tag (like a fluorophore) or a targeting moiety.

  • Bioorthogonal Labeling: Introduce a biomolecule (e.g., a protein or glycan) that has been metabolically engineered to display the complementary reactive group (e.g., an azide for a DBCO-probe). The probe will then selectively "click" onto the biomolecule inside a living cell, allowing for visualization or tracking.[14]

This approach allows the stable and versatile triazole core to be integrated into advanced chemical biology tools.

Part 3: Case Study - 4,5-Disubstituted 1,2,3-Triazoles as IDO1 Inhibitors

A compelling demonstration of this scaffold's potential is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.[15][16] Overexpression of IDO1 in tumors leads to immunosuppression. A study identified a series of 4,5-disubstituted 1,2,3-triazoles as potent and selective IDO1 inhibitors.[15][16] Starting from a dihalo-triazole precursor, researchers synthesized a library of compounds and identified several with low nanomolar inhibitory activity.

Compound IDR4-SubstituentR5-SubstituentIDO1 IC₅₀ (nM)
3i 4-Cl-PhCOOH25.3 ± 2.1
4i 4-Cl-PhCONH(4-F-Ph)18.1 ± 1.5
4k 4-Cl-PhCONH(Cyclohexyl)12.3 ± 1.1
Data adapted from reference[15].

These findings validate that the 4,5-disubstituted 1,2,3-triazole core is a viable and effective scaffold for designing potent enzyme inhibitors. The ability to systematically vary the substituents at both the C4 and C5 positions was crucial for optimizing the inhibitory activity.[16]

Conclusion and Future Outlook

This compound is far more than a simple heterocycle; it is a powerful platform for innovation in medicinal chemistry. Its true strength lies in its synthetic versatility, enabling the rapid construction of complex, multi-substituted molecules through reliable cross-coupling chemistry. Furthermore, the inherent ability of the diiodo motif to engage in strong halogen bonding presents an exciting, and still underexplored, avenue for enhancing molecular recognition and drug potency. As drug discovery continues to demand greater molecular complexity and novel mechanisms of action, the strategic use of programmable scaffolds like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

Unlocking Chemical Diversity: A Guide to the Functionalization of the 4,5-Diiodo-1H-1,2,3-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, capacity for hydrogen bonding, and predictable geometry.[1][2] The 4,5-diiodo-1H-1,2,3-triazole represents a particularly versatile building block, offering two reactive handles for the introduction of a wide array of functional groups through modern cross-coupling methodologies. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, complete with detailed protocols and an exploration of the underlying chemical principles.

The Synthetic Gateway: Preparation of this compound

The journey into the diverse chemical space offered by this scaffold begins with its synthesis. While several methods exist for the preparation of iodinated triazoles, a direct and efficient approach involves the iodination of 1H-1,2,3-triazole. A related, well-established procedure for the synthesis of 4,5-dibromo-1H-1,2,3-triazole provides a strong foundational protocol that can be adapted for iodination.[3]

Protocol 1: Synthesis of this compound (Adapted from Dibromination)

This protocol is an adaptation of a known procedure for the dibromination of 1,2,3-triazole.[3] Optimization may be required.

Materials:

  • 1H-1,2,3-triazole

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,3-triazole (1.0 eq.) in dichloromethane. Cool the solution in an ice bath.

  • Addition of Iodinating Agent: Slowly add N-iodosuccinimide (2.2 eq.) to the stirred solution.

  • Acid Catalyst: Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Work-up: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Building Complexity: Palladium-Catalyzed Cross-Coupling Reactions

The two iodine atoms on the triazole ring serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a high degree of control. The differential reactivity of the C4 and C5 positions can also be exploited for sequential functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted triazoles.[4][5] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[6][7]

  • Palladium Source: Pd(PPh₃)₄ is a common and effective catalyst for a range of substrates. For more challenging couplings, using a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve catalytic activity.[7][8]

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is typically used to activate the boronic acid for transmetalation.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound

  • Aryl or vinylboronic acid (2.2 eq. for disubstitution, 1.1 eq. for monosubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O85-90Good (82-91%)[4]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100High[8]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 4,5-dialkynyl-1,2,3-triazoles, which are valuable precursors for fluorescent dyes and other functional materials.[9][10][11] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[12][13]

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is highly effective for the coupling of aryl iodides with terminal alkynes.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide.[12]

  • Solvent: Anhydrous solvents like THF or DMF are typically used to prevent unwanted side reactions.

Caption: Sonogashira coupling workflow.

Materials:

  • This compound

  • Terminal alkyne (2.2 eq.)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add the terminal alkyne, followed by triethylamine.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the stirred solution.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Catalyst SystemBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.High[8]
Pd(PPh₃)₄ / CuIK₃PO₄THF65 °CModerate to High[1]

Table 2: Common Conditions for Sonogashira Coupling.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling offers a mild and functional group-tolerant method for creating C-C bonds using organostannane reagents.[2][14] A key advantage is the stability of organostannanes to air and moisture.[14]

  • Catalyst: Pd(PPh₃)₄ is a frequently used and reliable catalyst for Stille couplings.[15]

  • Additives: The addition of LiCl can accelerate the transmetalation step and improve reaction rates.

  • Solvent: Anhydrous, non-polar solvents like toluene or THF are generally preferred.

  • Work-up: Removal of tin byproducts can be challenging but is often achieved by treatment with a fluoride source (e.g., KF) or by chromatography on silica gel.[15]

Caption: Stille coupling workflow.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)stannane, 2.2 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous toluene

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Reagent Addition: Add the organostannane reagent.

  • Catalyst Addition: Add Pd(PPh₃)₄.

  • Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. To aid in the removal of tin byproducts, a pre-treatment of the crude mixture with a saturated aqueous solution of KF may be beneficial.

Alternative Functionalization Strategies

Beyond palladium-catalyzed cross-coupling, other synthetic transformations can be employed to functionalize the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the triazole ring can facilitate nucleophilic aromatic substitution (SNAr) of the iodo groups, particularly with soft nucleophiles like thiols or amines. This method provides a direct route to introduce heteroatoms at the 4 and 5 positions.

Materials:

  • This compound

  • Thiol (2.2 eq.)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

  • Reagent Addition: Add the thiol and K₂CO₃.

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to readily functionalize the this compound scaffold has led to its use in the development of a wide range of molecules with interesting biological and photophysical properties.

  • Kinase Inhibitors: The 1,2,3-triazole core is a common feature in many kinase inhibitors. The 4,5-disubstituted pattern allows for the precise positioning of pharmacophoric groups to interact with the kinase active site.[14][16][17]

  • Fluorescent Probes: The introduction of donor-acceptor chromophores at the 4 and 5 positions can lead to the creation of novel fluorescent dyes with large Stokes shifts, making them suitable for bioimaging applications.[9][10][18]

  • Antimicrobial and Anticancer Agents: A variety of biologically active compounds, including antimicrobial and anticancer agents, have been synthesized using the 1,2,3-triazole scaffold.[19][20][21]

Conclusion

The this compound is a powerful and versatile building block for the synthesis of a diverse array of functional molecules. The palladium-catalyzed cross-coupling reactions, in particular, provide a reliable and modular approach to construct complex architectures. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this valuable scaffold, accelerating innovation in drug discovery and materials science.

References

Application Notes & Protocols: Catalytic Systems for the Derivatization of 4,5-Diiodo-1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development

Foreword: The Strategic Value of the 4,5-Disubstituted Triazole Scaffold

The 1,2,3-triazole moiety has become a cornerstone in modern medicinal chemistry and materials science.[1][2] Its remarkable chemical stability, aromatic nature, and capacity for forming hydrogen bonds and dipole interactions make it an ideal linker and pharmacophore.[3] While 1,4-disubstituted triazoles, born from the "click chemistry" revolution, are ubiquitous, the 1,4,5-trisubstituted pattern offers a superior platform for generating three-dimensional diversity and exploring a wider chemical space.[4]

This guide focuses on a particularly valuable, yet underutilized, building block: 4,5-diiodo-1H-1,2,3-triazole . The two carbon-iodine bonds serve as versatile synthetic handles, enabling sequential and regioselective functionalization through a variety of catalytic cross-coupling reactions. This allows for the rapid assembly of complex molecular architectures from a single, common precursor. Herein, we provide a detailed exploration of the core catalytic systems, field-proven protocols, and the mechanistic rationale required to successfully leverage this powerful scaffold in research and development.

Part 1: Synthesis of the Core Scaffold: this compound

The successful derivatization begins with a reliable supply of the starting material. The synthesis of this compound can be achieved through the copper(I)-catalyzed cycloaddition of an azide with an iodoalkyne, followed by in-situ iodination of the resulting triazole intermediate.[5] This one-pot procedure provides direct access to the key building block.

Protocol 1: One-Pot Synthesis of 4,5-Diiodo-1,4-disubstituted-1,2,3-triazole

This protocol is adapted from the general method for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles, a foundational reaction for creating halogenated triazoles.[5]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine terminal alkyne, organic azide, and solvent (THF) in a flask. B Add Copper(I) Iodide (CuI) catalyst. A->B C Add Iodine Monochloride (ICl) as the iodinating agent. B->C D Stir at room temperature. C->D E Monitor reaction progress by TLC until starting materials are consumed. D->E F Quench with aq. Na2S2O3 solution. E->F G Extract with an organic solvent (e.g., Ethyl Acetate). F->G H Wash organic layer, dry over Na2SO4, and concentrate. G->H I Purify by flash column chromatography. H->I J J I->J Obtain pure this compound derivative.

Caption: Workflow for the one-pot synthesis of 4,5-diiodo-1,2,3-triazole derivatives.

Reagents & Conditions

Reagent/ParameterQuantity/ValueRationale
Terminal Alkyne1.0 equivThe alkyne backbone that forms the triazole ring.
Organic Azide1.0 equivThe nitrogen source for the 1,3-dipolar cycloaddition.
Copper(I) Iodide (CuI)0.1 equivCatalyst for the azide-alkyne cycloaddition (CuAAC).[5]
Iodine Monochloride (ICl)2.2 equivServes as the electrophilic iodine source to functionalize both C4 and C5 positions.
SolventTHFA suitable aprotic solvent that solubilizes reagents and intermediates.
TemperatureRoom TemperatureMild conditions are sufficient for this transformation.
Reaction Time12-24 hoursVaries by substrate; monitor by TLC.

Step-by-Step Procedure

  • To a round-bottom flask under an inert atmosphere (N2 or Argon), add the terminal alkyne (1.0 equiv), the organic azide (1.0 equiv), and anhydrous THF.

  • Add Copper(I) Iodide (0.1 equiv) to the stirring solution.

  • Slowly add a solution of Iodine Monochloride (2.2 equiv) in THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) solution to consume excess iodine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound derivative.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or vinyl groups onto the triazole core. The reaction couples an organoboron reagent (e.g., a boronic acid) with a halide.[6][7]

Scientific Rationale

For a substrate like 4,5-diiodo-1,2,3-triazole, the Suzuki reaction offers a pathway to synthesize highly conjugated systems. The choice of catalyst, ligand, and base is critical. Palladium complexes with phosphine ligands are standard. The base (e.g., K2CO3, Cs2CO3) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Performing the reaction in an aqueous solvent mixture can often accelerate the reaction.[6] By controlling the stoichiometry of the boronic acid (1.0 equiv vs. >2.0 equiv), one can favor either mono- or di-arylation.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants entry pd0 Pd(0)L₂ exit pd2_complex R¹-Pd(II)L₂(I) pd0->pd2_complex pd2_boronate [R¹-Pd(II)L₂(OR)] pd2_complex->pd2_boronate Ligand Exchange pd2_aryl R¹-Pd(II)L₂(R²) pd2_boronate->pd2_aryl Transmetalation pd2_aryl->exit Product (R¹-R²) pd2_aryl->pd0 Reductive Elimination iodotriazole I-Triazole-I (R¹-I) iodotriazole->pd2_complex Oxidative Addition boronic_acid R²-B(OH)₂ boronic_acid->pd2_aryl base Base (e.g., K₂CO₃) base->pd2_boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Mono-Arylation of this compound

Reagents & Conditions

Reagent/ParameterQuantity/ValueRationale
This compound1.0 equivThe electrophilic coupling partner.
Arylboronic Acid1.1 equivThe nucleophilic coupling partner; slight excess ensures consumption of the starting material.
Pd(PPh₃)₄0.05 equivA common, effective Pd(0) catalyst for Suzuki couplings.
K₂CO₃3.0 equivThe base required to activate the boronic acid for transmetalation.
SolventToluene/H₂O (4:1)Biphasic system that facilitates both organic solubility and base activity.[8]
Temperature90 °CProvides thermal energy to drive the catalytic cycle.

Step-by-Step Procedure

  • In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the 4-aryl-5-iodo-1H-1,2,3-triazole.

Part 3: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, directly installing an alkyne moiety onto the triazole ring.[9][10] This reaction is exceptionally valuable for creating rigid linkers or precursors for further transformations.

Scientific Rationale

The Sonogashira reaction uniquely employs a dual catalytic system.[9] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This intermediate is more reactive and readily undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition pd2_alkynyl R¹-Pd(II)L₂(C≡CR²) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product product pd2_alkynyl->product Product (R¹-C≡CR²) cu_halide Cu(I) cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex cu_acetylide->cu_halide iodotriazole I-Triazole-I (R¹-I) iodotriazole->pd2_complex alkyne H-C≡CR² + Base alkyne->cu_acetylide

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

Reagents & Conditions

Reagent/ParameterQuantity/ValueRationale
4-Aryl-5-iodo-1H-1,2,3-triazole1.0 equivSubstrate from Protocol 2, allowing for sequential derivatization.
Terminal Alkyne1.5 equivNucleophilic partner; excess drives the reaction to completion.
Pd(PPh₃)₂Cl₂0.03 equivStandard palladium(II) precatalyst.
Copper(I) Iodide (CuI)0.05 equivEssential co-catalyst for acetylide formation.[12]
Base/SolventEt₃N or DIPAActs as an acid scavenger and solvent.
TemperatureRoom Temp to 50 °CGenerally mild conditions are sufficient.

Step-by-Step Procedure

  • To a Schlenk tube, add the 4-aryl-5-iodo-1H-1,2,3-triazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times.

  • Add degassed triethylamine (or another suitable amine base) via syringe.

  • Add the terminal alkyne (1.5 equiv) dropwise to the stirring mixture.

  • Stir the reaction at the desired temperature (start with room temperature) for 2-8 hours.

  • Monitor the reaction by TLC. A fine precipitate of amine hydrohalide salt will typically form.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalysts and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 4-aryl-5-alkynyl-1H-1,2,3-triazole.

Part 4: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the introduction of primary and secondary amines to the triazole scaffold.[13][14] This is a paramount transformation in drug discovery for accessing a vast array of aniline-type structures.[15]

Scientific Rationale

This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical as they accelerate the rate-limiting reductive elimination step, which forms the C-N bond.[16] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants entry pd0 Pd(0)L exit pd2_complex R¹-Pd(II)L(I) pd0->pd2_complex pd2_amido R¹-Pd(II)L(NR²R³) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->exit Product (R¹-NR²R³) pd2_amido->pd0 Reductive Elimination iodotriazole I-Triazole-I (R¹-I) iodotriazole->pd2_complex Oxidative Addition amine H-NR²R³ amine->pd2_amido base Base (e.g., NaOtBu) base->pd2_amido

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Protocol 4: Amination of a 4,5-Dihalo-1,2,3-triazole Derivative

Reagents & Conditions

Reagent/ParameterQuantity/ValueRationale
4-Aryl-5-iodo-1H-1,2,3-triazole1.0 equivThe aryl halide substrate.
Amine (Primary or Secondary)1.2 equivThe nitrogen nucleophile.
Pd₂(dba)₃0.02 equivA common Pd(0) source.
XPhos0.05 equivA bulky, electron-rich ligand to facilitate reductive elimination.
NaOtBu1.4 equivStrong, non-nucleophilic base.
SolventToluene or DioxaneAnhydrous, aprotic solvent.
Temperature100 °CHigher temperatures are often required for C-N coupling.

Step-by-Step Procedure

  • Glovebox Recommended: Add the 4-aryl-5-iodo-1H-1,2,3-triazole (1.0 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv) to an oven-dried vial or Schlenk tube.

  • Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble palladium species.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired 4-aryl-5-amino-1H-1,2,3-triazole derivative.

References

Preparation of Radiolabeled Compounds from 5-Iodo-1,2,3-triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Radiolabeled 1,2,3-Triazoles in Modern Drug Development

The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its remarkable stability under various physiological conditions, ability to form hydrogen bonds, and capacity to act as a bioisostere for amide bonds make it an attractive component in the design of novel therapeutics.[2][3] The introduction of a radionuclide into these triazole-containing molecules opens up powerful avenues for non-invasive imaging techniques like Positron Emission Tomography (PET), which are instrumental in understanding drug pharmacokinetics, target engagement, and disease pathology.[4][5] PET imaging provides real-time, quantitative data on biological processes, thereby accelerating the drug development pipeline and enabling personalized medicine.[6]

5-Iodo-1,2,3-triazoles serve as crucial precursors for the synthesis of these valuable radiolabeled probes. The carbon-iodine bond at the 5-position of the triazole ring is amenable to various radiolabeling strategies, most notably radiofluorination and radioiodination. This guide provides a comprehensive overview of the methodologies for preparing radiolabeled compounds from 5-iodo-1,2,3-triazole precursors, with a focus on practical applications for researchers, scientists, and drug development professionals.

PART 1: Synthesis of 5-Iodo-1,2,3-triazole Precursors

The journey to a radiolabeled triazole begins with the robust synthesis of its iodinated precursor. The most prevalent and efficient method for constructing the 1,4,5-trisubstituted-1,2,3-triazole core is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1][3] To introduce the iodine at the 5-position, the reaction is typically performed in the presence of an iodinating agent.

A highly effective one-pot, three-component reaction involves an organic azide, a terminal alkyne, and an in-situ generated source of electrophilic iodine.[7][8] This approach offers high conversion rates and good selectivity for the desired 5-iodo product.[7]

Key Mechanistic Insights

The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with the organic azide to form a copper(I) triazolide. This intermediate is subsequently iodinated by an electrophilic iodine species, such as triiodide ions generated from the reaction of Cu(II) and an iodide source, to yield the final 5-iodo-1,2,3-triazole.[8] The use of an amine additive is often crucial for achieving full conversion.[8]

G cluster_0 Precursor Synthesis Workflow Organic Azide Organic Azide Reaction Vessel Reaction Vessel Organic Azide->Reaction Vessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Vessel Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Vessel Iodinating Agent Iodinating Agent Iodinating Agent->Reaction Vessel 5-Iodo-1,2,3-triazole Precursor 5-Iodo-1,2,3-triazole Precursor Reaction Vessel->5-Iodo-1,2,3-triazole Precursor One-pot Cycloaddition & Iodination

Caption: Workflow for the synthesis of 5-iodo-1,2,3-triazole precursors.

PART 2: Radiolabeling Methodologies

The choice of radionuclide is dictated by the intended application. For high-resolution PET imaging, short-lived positron emitters like fluorine-18 ([¹⁸F], t½ = 109.8 min) and carbon-11 ([¹¹C], t½ = 20.4 min) are commonly employed.[5] For therapeutic applications or longer-term imaging studies, isotopes like zirconium-89 ([⁸⁹Zr], t½ = 78.4 h) may be more suitable.[9]

Radiofluorination via Iodine-[¹⁸F]Fluorine Exchange

A direct and efficient method for introducing fluorine-18 onto the triazole ring is through an iodine-[¹⁸F]fluorine exchange reaction.[3][10] This approach is particularly advantageous as it often requires minimal precursor modification and can be performed in aqueous media, simplifying the overall process.[3][11]

Causality Behind Experimental Choices:

  • Aqueous Medium: Eliminates the need for azeotropic drying of the [¹⁸F]fluoride, which is a time-consuming step in traditional radiofluorination methods.[3][11]

  • Trace Base: The reaction is typically facilitated by a small amount of a base, such as potassium carbonate (K₂CO₃), to activate the [¹⁸F]fluoride.[3][10]

  • C4 Substitution: The presence of a substituent at the C4 position of the triazole ring is often necessary to stabilize the proposed open-ring diazo intermediate, facilitating the exchange reaction.[3]

Protocol: Microwave-Assisted Aqueous Radiofluorination of a 5-Iodo-1,2,3-triazole Precursor

  • Preparation: In a microwave vial, combine the 5-iodo-1,2,3-triazole precursor (typically 2-5 mg) and a co-solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) (0.2–0.3 mL).[10]

  • Addition of [¹⁸F]Fluoride: Add the aqueous solution of [¹⁸F]fluoride (370–740 MBq) and a dilute solution of K₂CO₃ (e.g., 30-60 µg).[3][11]

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at a temperature of 140-150 °C for 10-20 minutes.[11]

  • Quenching and Analysis: After cooling, the crude reaction mixture is sampled for analysis by analytical High-Performance Liquid Chromatography (HPLC) to determine the radiochemical conversion (RCC).[10]

Table 1: Representative Conditions for Aqueous [¹⁸F]IFX Radiofluorination

ParameterConditionReference
Precursor Amount2-5 mg[3][10]
[¹⁸F]Fluoride Activity370–740 MBq[10][11]
BaseK₂CO₃ (30-60 µg)[3][11]
Co-solventDMSO or CH₃CN[10]
Temperature140-150 °C (Microwave)[11]
Reaction Time10–20 min[10][11]
Copper-Mediated Radiofluorination

Copper-mediated radiofluorination (CMRF) has emerged as a powerful tool for labeling electron-rich and neutral aromatic and heteroaromatic rings, which are often challenging substrates for traditional nucleophilic aromatic substitution (SₙAr) reactions.[6][12] While direct CMRF on 5-iodo-1,2,3-triazoles is an area of ongoing research, the principles can be applied to precursors where the iodo-triazole is part of a larger molecular scaffold. More commonly, CMRF is applied to aryl boronic esters or diaryliodonium salts.[12][13]

Key Principles:

  • Catalyst: A copper catalyst, such as Cu(OTf)₂ or (CH₃CN)₄CuOTf, facilitates the C-¹⁸F bond formation.[13]

  • Precursors: Diaryliodonium salts or arylboronic esters are common precursors for this methodology.[12][13]

  • Mild Conditions: CMRF often proceeds under milder conditions (e.g., 85 °C) compared to traditional SₙAr reactions, which can be beneficial for sensitive substrates.[12][13]

G cluster_1 Radiolabeling Workflow 5-Iodo-1,2,3-triazole 5-Iodo-1,2,3-triazole Aqueous Radiofluorination Aqueous Radiofluorination 5-Iodo-1,2,3-triazole->Aqueous Radiofluorination Radioiodination Radioiodination 5-Iodo-1,2,3-triazole->Radioiodination [18F]Fluoride [18F]Fluoride [18F]Fluoride->Aqueous Radiofluorination Radioiodination Reagent Radioiodination Reagent Radioiodination Reagent->Radioiodination Radiolabeled Triazole Radiolabeled Triazole Aqueous Radiofluorination->Radiolabeled Triazole Iodine-[18F]Fluorine Exchange Radioiodination->Radiolabeled Triazole Halogen Exchange

Caption: Key radiolabeling strategies for 5-iodo-1,2,3-triazoles.

PART 3: Purification and Quality Control

Following the radiolabeling reaction, the crude mixture contains the desired radiolabeled product, unreacted precursor, and various side products. Purification is essential to ensure the final product is suitable for in vivo use.

Purification

Semi-preparative HPLC is the most common method for purifying radiolabeled compounds. This technique separates the components of the mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[4] The fraction containing the desired radiolabeled product is collected, and the solvent is typically removed by evaporation. The final product is then reformulated in a biocompatible solution, such as sterile saline containing a small amount of ethanol.[14]

For some applications, solid-phase extraction (SPE) can be a faster and simpler purification method.[4]

Quality Control

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for human administration.[15] The key QC tests include:

  • Radiochemical Purity (RCP): This determines the percentage of the total radioactivity in the final product that is in the desired chemical form. Analytical HPLC is the gold standard for determining RCP.[16] Radio-TLC can be a faster alternative but may not always separate all impurities.[16][17]

  • Radionuclidic Purity: This ensures that the radioactivity comes from the intended radionuclide and is free from other radioactive contaminants. This is typically assessed using gamma spectroscopy.

  • Chemical Purity: This refers to the amount of non-radioactive chemical species present. It is often determined by UV-HPLC, comparing the peak of the product to a standard of known concentration.

  • Molar Activity (Aₘ): This is the amount of radioactivity per mole of the compound (GBq/µmol). High molar activity is crucial for receptor-based imaging to avoid saturation of the target.[14]

  • Sterility and Endotoxin Testing: These are essential biological tests to ensure the product is free from microbial contamination and pyrogens.

Table 2: Summary of Essential Quality Control Tests

QC TestMethodPurposeReference
Radiochemical PurityAnalytical HPLC, Radio-TLCDetermine the percentage of desired radiolabeled compound[15][16]
Radionuclidic PurityGamma SpectroscopyIdentify and quantify all radionuclides present[17]
Chemical PurityUV-HPLCQuantify non-radioactive impurities[15]
Molar ActivityHPLC with UV and radio-detectorsDetermine radioactivity per mole of compound[14]
SterilityCulture-based methodsEnsure absence of viable microorganisms[15]
Endotoxin LevelLimulus Amebocyte Lysate (LAL) testQuantify bacterial endotoxins[15]

Conclusion and Future Perspectives

The methodologies outlined in this guide demonstrate the versatility of 5-iodo-1,2,3-triazoles as precursors for the synthesis of radiolabeled compounds. The development of efficient and direct radiolabeling techniques, such as the aqueous iodine-[¹⁸F]fluorine exchange, has significantly streamlined the production of novel PET tracers.[1][3] As our understanding of disease mechanisms deepens, the demand for highly specific and selective radiolabeled triazoles will continue to grow. Future research will likely focus on the development of new catalysts and reaction conditions to further expand the scope and efficiency of these radiolabeling methods, ultimately contributing to the advancement of molecular imaging and the development of new diagnostic and therapeutic agents.

References

Application Notes & Protocols: The Strategic Role of 4,5-Diiodo-1H-1,2,3-Triazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1][2] Among its many derivatives, 4,5-diiodo-1H-1,2,3-triazole emerges as a uniquely powerful and versatile building block. Its two iodine substituents serve as orthogonally reactive handles for sequential, site-selective functionalization and as potent halogen bond donors, enabling the precise construction of complex, bioactive architectures. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in drug discovery and chemical biology.

The Unique Chemical Personality of this compound

The utility of the 4,5-diiodo-1,2,3-triazole scaffold is rooted in two key features of its iodine substituents: their capacity for cross-coupling reactions and their ability to engage in halogen bonding.

A Platform for Sequential Cross-Coupling

The primary advantage of the diiodo-scaffold is the differential reactivity of the C4-I and C5-I bonds. The electron-withdrawing nature of the triazole ring and the electronic asymmetry introduced by the N1-substituent allow for regioselective functionalization. Typically, the C5-I bond is more susceptible to initial oxidative addition to a palladium(0) catalyst, enabling a programmed, sequential introduction of different molecular fragments. This step-wise approach is invaluable for building complex molecules and exploring structure-activity relationships (SAR) with high efficiency. This synthetic strategy allows access to 1,4,5-trisubstituted-1,2,3-triazoles, which offer expanded structural modularity compared to their more common 1,4-disubstituted counterparts.[3]

Workflow for Sequential Functionalization

G start 4,5-Diiodo-1,2,3-Triazole step1 First Cross-Coupling (e.g., Suzuki, Sonogashira) - Pd Catalyst - Controlled Conditions start->step1 intermediate Mono-functionalized 5-Iodo-1,2,3-Triazole step1->intermediate step2 Second Cross-Coupling - Different Coupling Partner - Potentially Harsher Conditions intermediate->step2 final Fully Functionalized 1,4,5-Trisubstituted Triazole step2->final G cluster_triazole 4,5-Diiodo-1,2,3-triazole (XB Donor) cluster_target Biological Target (XB Acceptor) T I-C5-C4-I I1 δ+ O δ- I1->O Halogen Bond (C-I···O) P O=C

References

Application Notes and Protocols for N-Alkylation of 4,5-Diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 4,5-Diiodo-1H-1,2,3-triazoles

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character. The introduction of iodine atoms at the 4 and 5 positions of the triazole ring creates a highly versatile building block. These iodo-substituents serve as valuable synthetic handles for further functionalization through various cross-coupling reactions, enabling the construction of complex, poly-substituted triazole derivatives. N-alkylation of the 4,5-diiodo-1H-1,2,3-triazole core is a critical step in elaborating these structures, yet it presents a significant regioselectivity challenge, as alkylation can occur at the N1 or N2 positions of the triazole ring. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the regioselective N-alkylation of this compound, with a focus on achieving high yields of the desired N2-isomer.

Understanding the Reaction: Mechanistic Insights and Regioselectivity

The N-alkylation of 1H-1,2,3-triazoles is a nucleophilic substitution reaction where the deprotonated triazole anion attacks an alkylating agent. The regioselectivity of this reaction (N1 vs. N2 alkylation) is governed by a delicate interplay of electronic and steric factors.

In the case of 4,5-disubstituted-1H-1,2,3-triazoles, the substituents at the C4 and C5 positions play a pivotal role in directing the incoming alkyl group. For 4,5-dihalo-1H-1,2,3-triazoles, including the diiodo- derivative, N2-alkylation is generally favored. This preference can be attributed to both steric and electronic effects. The bulky halogen atoms at the C4 and C5 positions can sterically hinder the approach of the alkylating agent to the adjacent N1 position, thereby favoring attack at the more accessible N2 position. Electronically, the electron-withdrawing nature of the iodine atoms can influence the electron density at the different nitrogen atoms, further contributing to the preference for N2-alkylation.

A general mechanism for the N-alkylation is depicted below. The reaction is typically carried out in the presence of a base, which deprotonates the triazole to form the triazolate anion. This anion then acts as a nucleophile, attacking the alkylating agent in an SN2-type reaction.

N-Alkylation Mechanism Triazole This compound Triazolate 4,5-Diiodo-1,2,3-triazolate Anion Triazole->Triazolate + Base Base Base (e.g., K₂CO₃) Byproduct Base-H⁺ + X⁻ TransitionState Transition State Triazolate->TransitionState + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState N1_Product N1-Alkyl-4,5-diiodo-1,2,3-triazole (Minor Product) N2_Product N2-Alkyl-4,5-diiodo-1,2,3-triazole (Major Product) TransitionState->N1_Product Path 1 (Disfavored) TransitionState->N2_Product Path 2 (Favored)

Caption: General mechanism for the N-alkylation of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material, this compound, and its subsequent N-alkylation.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 1H-1,2,3-triazole. This method is analogous to the bromination of 1,2,3-triazole.

Materials:

  • 1H-1,2,3-triazole

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,3-triazole (1.0 eq) in deionized water.

  • In a separate beaker, prepare a solution of iodine (2.2 eq) and potassium iodide (2.2 eq) in a minimal amount of deionized water.

  • Slowly add the iodine/potassium iodide solution to the stirring triazole solution.

  • Add a solution of sodium hydroxide (2.5 eq) in deionized water dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 30 °C using an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to pH ~1-2. This should be done in a fume hood as it may generate volatile iodine.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Safety Precautions:

  • Iodine is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

Protocol 2: N2-Selective Alkylation of this compound

This protocol is adapted from the highly regioselective N-2 alkylation of 4,5-dibromo-1H-1,2,3-triazole and is expected to yield the N2-alkylated product with high selectivity.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely ground and dried (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice/salt bath).

  • Add finely ground, anhydrous potassium carbonate (1.5 eq) to the stirring solution.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at -10 °C.

  • Allow the reaction to stir at -10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N2-alkyl-4,5-diiodo-1,2,3-triazole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask under an inert atmosphere is crucial to prevent the reaction of the base and the triazolate anion with water, which would reduce the yield.

  • Low Temperature: Starting the reaction at -10 °C helps to control the initial exothermic reaction and can improve the regioselectivity by favoring the kinetically controlled product.[1]

  • Finely Ground K₂CO₃: Using finely ground potassium carbonate increases its surface area, leading to a more efficient deprotonation of the triazole.

  • Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the starting triazole.

Data Presentation and Characterization

The regioselectivity of the N-alkylation can be determined by analyzing the crude reaction mixture and the purified products using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the alkyl group and the triazole ring will differ between the N1 and N2 isomers.

Table 1: Expected Yields and Regioselectivity for N-Alkylation of 4,5-Dihalo-1,2,3-triazoles

Alkylating Agent4,5-Dibromo-1,2,3-triazole (N2:N1 ratio)4,5-Diiodo-1,2,3-triazole (Expected N2:N1 ratio)Expected Yield (%)
Methyl Iodide>20:1>20:185-95
Ethyl Bromide>20:1>20:180-90
Benzyl Bromide>20:1>20:190-98

Data for 4,5-dibromo-1,2,3-triazole is based on literature reports.[1] The expected data for the diiodo- analogue is an estimation based on the similar electronic and steric properties of bromine and iodine.

NMR Spectroscopy for Isomer Differentiation:

Distinguishing between the N1 and N2 isomers is critical. While specific data for 4,5-diiodo-1,2,3-triazole derivatives is scarce in the literature, general trends in the NMR spectra of N-alkylated triazoles can be used for structural elucidation.

  • ¹H NMR: The chemical shift of the protons on the carbon atom directly attached to the triazole nitrogen (the α-carbon of the alkyl group) is typically different for the N1 and N2 isomers. In many cases, the α-protons of the N2-alkyl group appear slightly downfield compared to the N1-alkyl group.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) and the α-carbon of the alkyl group can also be diagnostic. The symmetry of the N2-substituted triazole (C4 and C5 being equivalent if the alkyl group is symmetric) can also be a helpful indicator, although in the case of the 4,5-diiodo derivative, these carbons are already substituted.

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural assignments by showing correlations between the protons of the alkyl group and the carbons or other protons of the triazole ring. For example, an HMBC correlation between the α-protons of the alkyl group and both C4 and C5 of the triazole ring would be indicative of an N2-isomer.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of N-alkyl-4,5-diiodo-1,2,3-triazoles.

Experimental_Workflow Workflow for N-Alkylation of this compound cluster_synthesis Synthesis of Starting Material cluster_alkylation N-Alkylation Reaction cluster_characterization Characterization & Analysis Start 1H-1,2,3-triazole Iodination Iodination (I₂, KI, NaOH) Start->Iodination Purification_SM Purification (Recrystallization) Iodination->Purification_SM SM This compound Purification_SM->SM Alkylation N-Alkylation (Alkyl Halide, K₂CO₃, DMF, -10°C) SM->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification_Product Column Chromatography Workup->Purification_Product Product N-Alkyl-4,5-diiodo-1,2,3-triazole Purification_Product->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR MS Mass Spectrometry Product->MS Analysis Regioselectivity & Yield Determination NMR->Analysis

Caption: Workflow for synthesis and characterization of N-alkyl-4,5-diiodo-1,2,3-triazoles.

Conclusion and Future Directions

The protocols and insights provided in this guide offer a robust framework for the regioselective N-alkylation of this compound, a key transformation for accessing a diverse range of functionalized heterocyclic compounds. The preferential formation of the N2-isomer under the specified conditions provides a reliable route for synthetic chemists. Future work in this area could focus on expanding the scope of alkylating agents, including secondary and tertiary halides, and exploring alternative, greener reaction conditions, such as the use of phase-transfer catalysis to minimize the use of DMF. Further detailed spectroscopic studies, including X-ray crystallography, would be invaluable for unequivocally confirming the regiochemistry of these reactions and providing a more comprehensive dataset for the scientific community.

References

Application Notes & Protocols: Leveraging 4,5-Diiodo-1H-1,2,3-triazole for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Dually Functionalized Heterocycle

In the landscape of functional molecules for materials science, 4,5-diiodo-1H-1,2,3-triazole stands out as a uniquely powerful and versatile building block. Its utility is rooted in a combination of two key features: the inherent stability and synthetic accessibility of the 1,2,3-triazole core, and the presence of two iodine substituents. These iodine atoms are not mere placeholders; they are potent halogen bond (XB) donors . The electron-deficient nature of the triazole ring significantly enhances the electrophilic character of the iodine atoms, enabling them to form strong, highly directional, and predictable non-covalent interactions.[1][2]

This guide provides an in-depth exploration of this compound and its derivatives, moving from fundamental principles to practical applications. We will dissect the causality behind its utility in crystal engineering and polymer science and provide detailed, field-tested protocols for its synthesis and application.

Pillar 1: The Power of the Halogen Bond (XB)

The halogen bond is a non-covalent interaction analogous to the more familiar hydrogen bond. It is defined as the interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic Lewis base.[2] In molecules like this compound, the carbon-iodine (C-I) bonds are polarized by the electron-withdrawing triazole ring, creating a region of positive electrostatic potential on the outer side of the iodine atom. This "σ-hole" can then interact strongly with electron donors such as anions or lone pairs on nitrogen or oxygen atoms.

The key features of halogen bonds that make them invaluable in materials science are:

  • Strength: Halogen bonds involving iodine can be comparable in strength to hydrogen bonds, providing robust connections.

  • Directionality: The interaction is highly linear (R-I···Y angle is typically close to 180°), which allows for precise control over the geometry of supramolecular assemblies.[1]

  • Tunability: The strength of the XB donor can be tuned by modifying the electron-withdrawing nature of the scaffold it is attached to.[2]

HalogenBond cluster_donor XB Donor (4,5-diiodo-1,2,3-triazole) cluster_acceptor XB Acceptor R Triazole Scaffold I I R->I Covalent Bond Y Y Lewis Base (e.g., Anion, N, O) I->Y Halogen Bond (I···Y) (σ-hole interaction)

Caption: The R-I···Y Halogen Bond Interaction.

Application I: Crystal Engineering & Supramolecular Assembly

The high directionality and strength of the halogen bonds donated by 4,5-diiodo-1,2,3-triazole derivatives make them exceptional tools for crystal engineering. By carefully selecting the counter-anion or a neutral co-former, it is possible to direct the self-assembly of these molecules into a diverse array of predictable and well-ordered supramolecular architectures.

Research has demonstrated that 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts form different aggregates depending on the anion present.[1][3] This anion-templating effect showcases the precision with which supramolecular structures can be built.

  • With Halide Anions (Cl⁻, Br⁻, I⁻): The salts form tetrameric structures with a distinct saddle conformation.[3]

  • With Tetrafluoroborate (BF₄⁻): A trimeric, "Chinese lantern" shaped conformation is observed.[3]

  • With Acetate (OAc⁻) or Trifluoroacetate (TFA⁻): Dimeric structures are formed, with the acetate dimer adopting a rectangular conformation.[1][3]

  • With Polyiodide: The triazolium salts can even form linear polymers.[3]

SupramolecularAssembly center 4,5-Diiodo-1,2,3-triazolium Cation anion_cl Anion Cl⁻ / Br⁻ center->anion_cl XB anion_bf4 Anion BF₄⁻ center->anion_bf4 XB anion_oac Anion OAc⁻ center->anion_oac XB anion_poly Anion Polyiodide center->anion_poly XB structure_tetra Resulting Structure | Tetramer (Saddle) anion_cl->structure_tetra Self-Assembles into structure_tri Resulting Structure | Trimer (Lantern) anion_bf4->structure_tri Self-Assembles into structure_di Resulting Structure | Dimer (Rectangle) anion_oac->structure_di Self-Assembles into structure_poly Resulting Structure | Linear Polymer anion_poly->structure_poly Self-Assembles into SynthesisWorkflow cluster_reactants Reactants cluster_process Process Alkyne Terminal Alkyne (R-C≡CH) Mix 1. Combine Alkyne, Azide, CuI in THF (inert atmosphere) Alkyne->Mix Azide Organic Azide (R'-N₃) Azide->Mix Iodine Iodine Monochloride (ICl) AddICl 3. Add ICl solution dropwise Iodine->AddICl Catalyst Copper(I) Iodide (CuI) Catalyst->Mix Stir 2. Stir at room temp to form copper acetylide & triazole intermediate Mix->Stir Stir->AddICl React 4. Stir until reaction completion (monitor by TLC) AddICl->React Quench 5. Quench with aq. NH₄OH / Na₂S₂O₃ React->Quench Extract 6. Extract with organic solvent (e.g., DCM) Quench->Extract Purify 7. Purify via flash chromatography Extract->Purify Product Product 1-R'-4,5-diiodo-1H-1,2,3-triazole Purify->Product CocrystalWorkflow Donor Prepare solution of 4,5-diiodo-triazole derivative (XB Donor) Combine Combine solutions in a 1:1 stoichiometric ratio Donor->Combine Acceptor Prepare solution of co-former (XB Acceptor, e.g., 4,4'-bipyridine) Acceptor->Combine Filter Filter solution into a clean vial (e.g., through a syringe filter) Combine->Filter Evaporate Cover vial with perforated film and allow for slow solvent evaporation Filter->Evaporate Harvest Harvest single crystals after several days to weeks Evaporate->Harvest Analyze Analyze crystals via Single-Crystal X-ray Diffraction Harvest->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-diiodo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The two iodine atoms provide reactive handles for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. However, its synthesis can present challenges, including low yields, the formation of side products, and purification difficulties. This guide provides a comprehensive resource to navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the direct iodination of 1H-1,2,3-triazole.

Issue 1: Low or No Yield of this compound

Question: My reaction shows very low or no conversion to the desired this compound. What are the common causes and how can I improve the yield?

Answer: Low or no yield in the direct iodination of 1H-1,2,3-triazole can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficiently Activating Conditions: 1H-1,2,3-triazole is an electron-deficient heterocycle, making electrophilic substitution challenging. The iodinating agent may not be sufficiently electrophilic to react efficiently.

    • Solution: The use of an oxidizing agent in conjunction with molecular iodine (I₂) is often necessary to generate a more potent iodinating species in situ. Common oxidants include nitric acid, iodic acid, or hydrogen peroxide.[1][2] The choice of a strong acid as a solvent, such as sulfuric acid, can also enhance the electrophilicity of the iodinating agent.

  • Inadequate Reaction Time or Temperature: The reaction may be kinetically slow under the chosen conditions.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, consider extending the reaction time.

  • Purity of Starting Materials: Impurities in the 1H-1,2,3-triazole or the iodinating agent can interfere with the reaction.

    • Solution: Ensure that the 1H-1,2,3-triazole is pure and dry. The iodinating agents, such as iodine, should be of high purity.

  • Sub-optimal Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts.

    • Solution: Carefully control the stoichiometry of the iodinating agent. For the synthesis of the diiodo- product, at least two equivalents of the iodinating agent are required. An excess may be necessary to drive the reaction to completion.

Issue 2: Formation of Mono-iodinated Byproduct (4-iodo-1H-1,2,3-triazole)

Question: My reaction mixture contains a significant amount of the mono-iodinated product alongside the desired diiodo-triazole. How can I increase the selectivity for the di-iodinated product?

Answer: The formation of the mono-iodinated species is a common challenge and indicates that the second iodination is slower than the first.

  • Insufficient Iodinating Agent: The amount of the iodinating agent may be insufficient to drive the reaction to completion.

    • Solution: Increase the equivalents of the iodinating agent. A molar ratio of I₂ to 1H-1,2,3-triazole of at least 2:1 is necessary, and a slight excess (e.g., 2.2 equivalents) may be beneficial.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the second iodination to occur.

    • Solution: Increase the reaction time and monitor the disappearance of the mono-iodo species by TLC or LC-MS.

  • Reaction Temperature: A higher temperature can provide the necessary activation energy for the second iodination.

    • Solution: Cautiously increase the reaction temperature while monitoring for potential decomposition.

Issue 3: Difficult Purification of the Final Product

Question: I am having trouble purifying the this compound from the reaction mixture. What are the recommended purification methods?

Answer: Purification can be challenging due to the polar nature of the product and the presence of inorganic salts from the work-up.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solution: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or dioxane/water, may be effective. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed.

    • Solution: Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The polarity of the product will necessitate a relatively polar eluent.

  • Washing: Thorough washing of the crude product can remove many impurities.

    • Solution: After filtration, wash the crude solid with a copious amount of water to remove any inorganic salts. A wash with a cold, non-polar organic solvent can help remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common method is the electrophilic di-iodination of 1H-1,2,3-triazole using an iodinating agent in the presence of an oxidizing agent and a strong acid.[3] An analogous method has been successfully used for the synthesis of 4,5-dibromo-1H-1,2,3-triazole.[3]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Iodine and strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The reaction can be exothermic, so slow addition of reagents is recommended.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material, mono-iodinated intermediate, and the di-iodinated product. The spots can be visualized under UV light or by using an iodine chamber.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see a single peak for the N-H proton, the chemical shift of which can be solvent-dependent. In the ¹³C NMR spectrum, you would expect to see two signals for the iodinated carbons of the triazole ring. The exact chemical shifts will depend on the solvent used for analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure for the synthesis of 4,5-dibromo-1H-1,2,3-triazole and general iodination principles.[3]

Materials:

  • 1H-1,2,3-triazole

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 1H-1,2,3-triazole (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • In a separate beaker, dissolve iodine (2.2 eq) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the iodine solution to the stirred solution of 1H-1,2,3-triazole, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add sodium nitrite (2.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition of sodium nitrite, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • To remove any unreacted iodine, wash the solid with a cold aqueous solution of sodium thiosulfate until the filtrate is colorless.

  • Wash the solid with a cold aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

ParameterRecommended Condition
Starting Material 1H-1,2,3-triazole
Iodinating Agent Iodine (I₂)
Oxidizing Agent Sodium Nitrite (NaNO₂)
Solvent Concentrated Sulfuric Acid (H₂SO₄)
Stoichiometry (Triazole:I₂:NaNO₂) 1 : 2.2 : 2.5
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Work-up Quenching with ice, washing with Na₂S₂O₃ and NaHCO₃
Purification Recrystallization or Column Chromatography

Visualizations

Reaction Scheme

Reaction_Scheme Triazole 1H-1,2,3-triazole I2_H2SO4_NaNO2 I₂, NaNO₂, H₂SO₄ Triazole->I2_H2SO4_NaNO2 DiiodoTriazole This compound I2_H2SO4_NaNO2->DiiodoTriazole caption Direct iodination of 1H-1,2,3-triazole. Troubleshooting_Workflow Start Low or No Yield Check_Conditions Check Reaction Conditions: - Temperature too low? - Reaction time too short? Start->Check_Conditions Check_Reagents Check Reagents: - Purity of starting materials? - Stoichiometry correct? Start->Check_Reagents Check_Activation Check Activation: - Sufficiently strong  oxidizing agent/acid? Start->Check_Activation Optimize_Conditions Optimize Conditions: - Increase temperature - Extend reaction time Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Verify Reagents: - Use pure starting materials - Adjust stoichiometry Check_Reagents->Purify_Reagents Increase_Activation Increase Activation: - Use stronger oxidant - Use stronger acid Check_Activation->Increase_Activation Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Increase_Activation->Success caption Troubleshooting low yield issues.

References

Technical Support Center: Purification of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-diiodo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the purification of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for purifying commercially available this compound?

Even when purchased from suppliers, this compound may have a stated purity of around 95%[1]. For sensitive applications, such as in catalytic systems, pharmaceutical intermediate synthesis, or materials science, the remaining 5% of impurities can have a significant impact. These impurities may include unreacted starting materials from the synthesis, side-products like regioisomers (if applicable to the synthesis route), or degradation products. Purification is critical to ensure reproducibility, avoid side reactions, and accurately characterize the final products derived from it.

Q2: What are the expected spectroscopic characteristics of pure this compound?

Accurate characterization is the cornerstone of chemical synthesis. For this compound, the following are key identifiers:

  • ¹H NMR: The most prominent signal will be from the N-H proton of the triazole ring. This signal is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, it may appear far downfield (>10 ppm). In CDCl₃, it might be less distinct.

  • ¹³C NMR: Two key signals corresponding to the iodinated carbons (C4 and C5) of the triazole ring are expected. Due to the electronegativity and heavy atom effect of iodine, these signals will be shifted significantly. For comparison, in related 4,5-disubstituted-1H-1,2,3-triazoles, the triazole carbon signals can appear in the range of 120-150 ppm[2].

  • IR Spectroscopy: Look for a characteristic broad N-H stretching band, typically in the range of 3100-3300 cm⁻¹. The C=N stretching vibration of the triazole ring may also be observed around 1500-1600 cm⁻¹[3].

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₂HI₂N₃ (319.85 g/mol ).

Q3: How should I properly handle and store purified this compound?

Iodinated organic compounds, including iodo-triazoles, can be sensitive to light and heat.[4] Improper storage can lead to gradual decomposition, often characterized by a discoloration (turning yellow or brown) due to the formation of trace amounts of molecular iodine.

Storage Protocol:

  • Container: Use an amber glass vial or a clear vial wrapped completely in aluminum foil to protect from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Temperature: Store in a refrigerator or freezer (-20 °C) to minimize thermal degradation.

  • Handling: Always handle the compound in a well-ventilated fume hood. Due to its use in biologically active compound synthesis, assume it has potential biological activity and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

Troubleshooting Purification Guide

This section addresses specific issues that may arise during the purification process, providing causal explanations and actionable protocols.

Problem 1: My crude reaction product is a dark, oily residue, not the expected off-white solid. What went wrong and how can I proceed?

Causality & Expert Analysis: The formation of a dark oil suggests the presence of significant impurities or decomposition products. This can result from several factors:

  • High Reaction Temperature: The synthesis of 1,2,3-triazoles can be exothermic.[7] Excessive temperatures during the reaction or workup can lead to decomposition and the formation of polymeric tars.

  • Residual Catalysts: If a metal catalyst (e.g., copper) was used in the synthesis, residual metal salts can color the product and may require a specific workup step to remove.[7]

  • Acidic/Basic Conditions: Strong acidic or basic conditions during the aqueous workup can degrade the triazole ring.

  • Solvent Residue: Trapped high-boiling point solvents like DMF or DMSO can prevent the product from solidifying.

Workflow for Product Isolation and Purification: This workflow provides a systematic approach to handling an oily crude product.

G start Oily Crude Product wash Step 1: Trituration/Washing (e.g., with cold Et2O or Hexane) start->wash check_solid Does a solid precipitate? wash->check_solid filter Filter, wash solid, and dry. check_solid->filter Yes aq_workup Step 2: Aqueous Workup (Dilute with EtOAc, wash with H2O/Brine) check_solid->aq_workup No end Proceed to Purity Check filter->end chromatography Step 3: Column Chromatography aq_workup->chromatography chromatography->end

Caption: Decision workflow for isolating this compound from an oily crude mixture.

Detailed Protocol: Trituration

  • Place the oily crude product in a flask.

  • Add a small volume of a cold, non-polar solvent in which the product is expected to have low solubility (e.g., diethyl ether, hexane, or a mixture).

  • Stir or sonicate the mixture vigorously. The goal is to dissolve non-polar impurities while causing the more polar triazole product to precipitate as a solid.

  • If a solid forms, collect it by vacuum filtration, wash with more cold solvent, and dry under vacuum.

  • Analyze the solid by TLC or ¹H NMR to assess purity before proceeding with further purification if needed.

Problem 2: My column chromatography purification is ineffective, leading to poor separation or impure fractions.

Causality & Expert Analysis: Column chromatography is a powerful technique, but its success depends on optimizing several parameters.[2][8] Failure to achieve good separation is often due to:

  • Incorrect Solvent System: The polarity of the eluent is critical. If it's too polar, all compounds will elute quickly with little separation (low Rf values). If it's not polar enough, the desired compound may not move from the baseline.

  • Column Overloading: Applying too much crude material relative to the amount of silica gel will exceed the column's separation capacity, leading to broad, overlapping bands.

  • Sample Insolubility: If the sample is not fully dissolved in the loading solvent or precipitates on the column, it will streak down the column instead of eluting in a tight band.

  • Compound Instability: this compound may slowly degrade on silica gel, which is slightly acidic. This can lead to streaking and lower recovery.

Data Presentation: Recommended Solvent Systems for Chromatography

PolarityRecommended Eluent SystemTypical Starting Ratio (v/v)Application Notes
Low Hexane / Ethyl Acetate9:1 to 7:3A standard system effective for many triazoles. Start with a low polarity and gradually increase the ethyl acetate content.[8]
Medium Dichloromethane / Methanol99:1 to 95:5Useful if the compound has poor solubility in hexane/EtOAc. The high density of DCM can sometimes lead to packing issues; be cautious.
Alternative Toluene / Acetone9:1 to 8:2Can provide different selectivity compared to standard systems.

Experimental Protocol: Optimized Flash Column Chromatography

  • Dry Loading (Recommended): In a round-bottom flask, dissolve your crude material (~100 mg) in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add ~1-2 g of silica gel.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

  • Column Packing: Prepare a glass column with silica gel slurried in your starting eluent (e.g., 9:1 Hexane/EtOAc). Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded sample as a thin layer on top of the packed silica. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the starting solvent system, collecting fractions. Monitor the elution using TLC.

  • Gradient Elution: If separation is poor, gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexane/EtOAc) to help elute more polar compounds.

  • Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Problem 3: I am attempting to recrystallize the compound, but it either "oils out" or my recovery is very poor.

Causality & Expert Analysis: Recrystallization is an excellent method for achieving high purity but requires finding a suitable solvent or solvent pair.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming crystals, the compound separates as a liquid phase. This is common when the solution is cooled too quickly or the solvent is a very poor solvent for the compound even when hot.

  • Low Recovery: This typically means the compound is too soluble in the chosen solvent, even at low temperatures. A significant portion of the product remains dissolved in the mother liquor.

Experimental Protocol: Two-Solvent Recrystallization This method is often successful when a single ideal solvent cannot be found.

G A Step 1: Dissolve Dissolve compound in a minimum volume of a hot 'good' solvent (e.g., Ethanol, EtOAc). B Step 2: Add 'Poor' Solvent While hot, add a 'poor' solvent (e.g., Water, Hexane) dropwise until persistent cloudiness appears. A->B C Step 3: Re-dissolve Add a few drops of the hot 'good' solvent to just re-dissolve the cloudiness, creating a saturated solution. B->C D Step 4: Cool Slowly Allow the flask to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. C->D E Step 5: Isolate Collect crystals by vacuum filtration. Wash with a small amount of cold 'poor' solvent. D->E

Caption: Step-by-step workflow for a two-solvent recrystallization procedure.

  • Select Solvents: Find a "good" solvent that readily dissolves the compound when hot but not when cold (e.g., ethanol, ethyl acetate). Find a "poor" solvent in which the compound is mostly insoluble (e.g., water, hexane). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent separately and add the minimum amount of hot solvent to the flask to fully dissolve the compound.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see the first sign of persistent cloudiness (precipitation).

  • Clarify: Add 1-2 drops of the hot "good" solvent to make the solution clear again. The solution is now perfectly saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling & Collection: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

References

Technical Support Center: Synthesis of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-diiodo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and insights needed to achieve successful and reproducible results in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired this compound

Question: I am attempting to synthesize this compound, but I am observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can stem from several factors related to the starting materials, reaction conditions, and the iodinating agent.

Probable Causes & Solutions:

  • Purity of Starting 1H-1,2,3-triazole: The commercial purity of 1H-1,2,3-triazole can vary. Impurities can interfere with the iodination reaction.

    • Solution: It is recommended to purify the starting triazole by recrystallization or distillation before use. Characterize the purified starting material by NMR to confirm its identity and purity.

  • Iodinating Agent Activity: The effectiveness of the iodinating agent is critical. Molecular iodine (I₂) is a common choice, but its reactivity can be influenced by the reaction medium.

    • Solution: Ensure you are using high-purity iodine. The choice of solvent is also crucial. While some protocols use water, others may employ organic solvents. The solubility and reactivity of iodine can differ significantly between these. Consider using an activating agent or a different iodinating system if issues persist.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. Be aware that excessive heat can lead to decomposition and byproduct formation.

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can significantly impact the iodination of the triazole ring.

    • Solution: The reaction is often performed under neutral or slightly basic conditions. If using a method that generates acidic byproducts, the addition of a mild base may be necessary to drive the reaction to completion.

Issue 2: Formation of Mono-iodinated Byproducts

Question: My reaction is producing a significant amount of mono-iodinated 1H-1,2,3-triazole alongside the desired di-iodinated product. How can I improve the selectivity for the di-iodinated compound?

Answer:

The formation of mono-iodinated species (4-iodo-1H-1,2,3-triazole and 5-iodo-1H-1,2,3-triazole) is a common regioselectivity challenge. The second iodination is often slower than the first, leading to a mixture of products.

Probable Causes & Solutions:

  • Stoichiometry of Iodine: An insufficient amount of the iodinating agent is a primary cause for incomplete di-iodination.

    • Solution: Ensure at least two equivalents of the iodinating agent are used per equivalent of 1H-1,2,3-triazole. It is often beneficial to use a slight excess of the iodinating agent to drive the reaction towards the di-substituted product.

  • Reaction Time and Temperature: The kinetics of the second iodination may require more forcing conditions.

    • Solution: As mentioned previously, extending the reaction time and/or moderately increasing the temperature can promote the formation of the di-iodinated product. Continuous monitoring by TLC is essential to find the optimal balance and avoid decomposition.

Issue 3: Presence of Unidentified Impurities in the Final Product

Question: After purification, I am still observing unknown impurities in my this compound product, as indicated by NMR and mass spectrometry. What could these be and how do I remove them?

Answer:

Unidentified impurities can arise from side reactions, decomposition of the product, or residual reagents.

Probable Causes & Solutions:

  • Decomposition of the Product: this compound can be sensitive to heat and light.

    • Solution: During workup and purification, minimize exposure to high temperatures and direct light. Purification via recrystallization from a suitable solvent system is often effective. If using column chromatography, select a non-polar eluent system and run the column quickly to minimize on-column degradation.

  • Oxidative Side Reactions: Iodine can participate in oxidative side reactions, leading to complex byproduct mixtures.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

  • Residual Reagents: Improper workup can leave behind unreacted iodine or other reagents.

    • Solution: A thorough aqueous workup is crucial. Washing the organic extract with a solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective method for quenching and removing excess iodine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via an electrophilic substitution reaction. The 1H-1,2,3-triazole ring is electron-rich and susceptible to attack by an electrophilic iodine species. The reaction likely proceeds in a stepwise manner, with the formation of a mono-iodinated intermediate followed by a second iodination to yield the final 4,5-diiodo product. The exact mechanism can be influenced by the specific iodinating agent and reaction conditions used.

Q2: What are some alternative methods for synthesizing iodinated triazoles?

A2: Besides direct iodination of the parent triazole, other methods exist. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a 1-iodoalkyne.[1][2] This method offers high regioselectivity for the 1,4-disubstituted product, which can then be further functionalized. Another strategy involves the use of in situ generated copper(I) catalysts and electrophilic triiodide ions to mediate the cycloaddition and iodination in one pot.[3]

Q3: How can I confirm the structure and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the C-H protons of the triazole ring, and ¹³C NMR will show the characteristic shifts for the carbon atoms bonded to iodine.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: While less definitive for this specific transformation, IR can help identify the presence of the N-H and other functional groups.[4]

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Iodine: Iodine is corrosive and can cause severe burns. It is also toxic if inhaled or ingested. Always handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many organic solvents used in synthesis are flammable and/or toxic. Handle them with care in a fume hood and away from ignition sources.

  • General Precautions: As with any chemical synthesis, it is crucial to review the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. It is important to note that optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1H-1,2,3-triazole69.071.0 g14.5 mmol
Iodine (I₂)253.817.36 g29.0 mmol
Sodium Bicarbonate (NaHCO₃)84.014.87 g58.0 mmol
Deionized Water18.0250 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazole (1.0 g, 14.5 mmol) and sodium bicarbonate (4.87 g, 58.0 mmol) in deionized water (50 mL).

  • Addition of Iodine: To the stirring solution, add iodine (7.36 g, 29.0 mmol) portion-wise over 15-20 minutes. The solution will turn dark brown.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should have a different Rf value than the product.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the excess iodine by adding saturated sodium thiosulfate solution dropwise until the dark brown color disappears and the solution becomes colorless or pale yellow.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Characterization
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Absence of signals corresponding to the C4-H and C5-H of the triazole ring. A broad singlet for the N-H proton will be present.

  • ¹³C NMR: Two signals in the aromatic region corresponding to the iodinated carbons of the triazole ring.

  • Mass Spectrometry: [M+H]⁺ or other appropriate molecular ion peak corresponding to the mass of this compound (C₂HI₂N₃, MW: 320.86 g/mol ).

Visualizing Reaction Pathways

Byproduct Formation Pathway

Byproduct_Formation Triazole 1H-1,2,3-Triazole Iodine + I₂ Mono_Iodo Mono-iodinated Intermediates (4-iodo- and 5-iodo-) Iodine->Mono_Iodo First Iodination Excess_Iodine + I₂ (Excess) Incomplete_Reaction Insufficient Iodine Short Reaction Time Di_Iodo This compound (Desired Product) Excess_Iodine->Di_Iodo Second Iodination

Caption: Formation of mono-iodinated byproducts due to incomplete reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Iodinating Agent Activity Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Time, Temp, pH) Start->Check_Conditions Solution_SM Purify Starting Triazole Check_SM->Solution_SM Solution_Reagents Use Fresh/High-Purity Iodine Consider Alternative Iodinating System Check_Reagents->Solution_Reagents Solution_Conditions Increase Reaction Time/Temp Adjust pH Check_Conditions->Solution_Conditions

Caption: A logical workflow for troubleshooting low product yield.

References

stability and degradation of 4,5-diiodo-1H-1,2,3-triazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-diiodo-1H-1,2,3-triazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for handling this versatile but sensitive building block. Here, we address common challenges related to its stability and degradation under typical reaction conditions, offering troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
General Stability

Q1: What is the general stability of solid this compound?

A1: In its solid, crystalline form, this compound is reasonably stable when stored under appropriate conditions. To prevent degradation, it should be stored in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen. Long-term exposure to ambient light and air can lead to gradual discoloration (typically turning yellow or brown) and decomposition.

Q2: How thermally stable is this compound?

Q3: Is the compound susceptible to photodecomposition?

A3: Yes. The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV or even high-intensity visible light, generating radical species. This is a common characteristic of iodo-substituted aromatic and heteroaromatic compounds.[3] Therefore, all manipulations, reactions, and storage of this compound and its solutions should be performed with protection from light. Use amber vials, wrap reaction flasks in aluminum foil, and work in a fume hood with the sash lowered to minimize light exposure.

Stability in Solution & Reaction Conditions

Q4: Which solvents are recommended for dissolving this compound?

A4: The compound is soluble in a range of common organic solvents such as DMSO, DMF, THF, and dioxane. However, its stability in solution is lower than in the solid state. For prolonged storage, it is best to keep it as a solid. If a stock solution is necessary, prepare it fresh and store it under an inert atmosphere in the dark at low temperatures (-20 °C). Protic solvents like methanol or ethanol can be used for reactions but are not recommended for long-term storage.

Q5: How does pH and the presence of bases affect its stability?

A5: The stability of this compound is significantly influenced by the basicity of the reaction medium. The N-H proton of the triazole ring is acidic and can be deprotonated by a suitable base. While this is a necessary step for certain reactions (e.g., N-alkylation), strong bases or prolonged exposure to basic conditions can promote degradation. Strong bases may facilitate deiodination or other decomposition pathways.[4] The choice of base is critical in reactions like Suzuki or Sonogashira couplings; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong organic bases or hydroxides when stability is a concern.[5][6]

Q6: Can this compound be used in reactions with reducing or oxidizing agents?

A6: Extreme caution is advised. The diiodo-triazole scaffold is sensitive to both reducing and oxidizing conditions.

  • Reducing Agents: Strong reducing agents (e.g., NaBH₄, LiAlH₄) and certain catalytic hydrogenation conditions can lead to hydrodehalogenation, cleaving the C-I bonds to yield mono-iodo or non-iodinated triazoles.[7]

  • Oxidizing Agents: Strong oxidants can degrade the triazole ring itself.[8] Oxidation is a primary pathway for chemical degradation and can be initiated by atmospheric oxygen, especially when catalyzed by trace metals.[9]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during cross-coupling reactions, a primary application for this compound.

Guide 1: Poor Yield or No Reaction in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds with this compound.[5][10] Failures often trace back to substrate degradation, catalyst deactivation, or suboptimal conditions.

Issue: Low or no yield of the desired coupled product. Starting material is either consumed (degradation) or remains unreacted.

Troubleshooting Workflow

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Guide 2: Failure in Sonogashira Coupling

Sonogashira coupling is used to introduce alkyne functionalities onto the triazole core.[11][12] This reaction is particularly sensitive to the stability of the starting material and the activity of the dual-catalyst system.

Issue: Reaction fails to proceed, resulting in starting material recovery, homocoupling of the alkyne (Glaser coupling), or decomposition of the diiodo-triazole.

Potential Causes & Solutions

Symptom Potential Cause Recommended Solution
Starting Material Recovered 1. Inactive Palladium Catalyst: The Pd(0) species was not generated or was deactivated. 2. Ineffective Copper Co-catalyst: Cu(I) salt is oxidized or poisoned. 3. Insufficient Base: The base is not strong enough to deprotonate the terminal alkyne.1. Use a fresh, high-quality palladium source and ligand. Ensure rigorous anaerobic conditions. 2. Use freshly purchased CuI. Add it last under a positive pressure of inert gas. 3. Switch to a stronger amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is dry.
Alkyne Homocoupling (Glaser Product) Excessive Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a strict inert atmosphere throughout the reaction.
Decomposition of Diiodo-triazole 1. Reaction Temperature Too High: The C-I bond is thermally labile. 2. Base-Induced Decomposition: The chosen amine base may be too harsh or is reacting with the substrate.1. Run the reaction at room temperature if possible. The high reactivity of the C-I bond often allows for milder conditions than C-Br or C-Cl bonds.[11] 2. Use a hindered amine base like DIPEA. Avoid primary or secondary amines which can act as nucleophiles.

Proposed Degradation Pathway

Under certain conditions, particularly reductive quenching or in the presence of radical initiators (like light), a primary degradation pathway is dehalogenation.

G A This compound B Triazole Radical Intermediate A->B Light (hν) or Reductive Species (e⁻) - I• / I⁻ C 4-iodo-1H-1,2,3-triazole B->C Hydrogen Atom Abstraction (e.g., from solvent) D 1H-1,2,3-triazole C->D Further Deiodination

Caption: A potential pathway for the degradation of this compound.

Experimental Protocols
Protocol 1: General Assessment of Stability

This protocol allows for a systematic evaluation of the stability of this compound under various conditions.

Objective: To determine the stability of the compound in a specific solvent under thermal and photolytic stress.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMF, THF, Dioxane)

  • Internal standard (e.g., durene, hexamethylbenzene)

  • Amber HPLC vials and clear glass HPLC vials

  • Heating block and UV lamp (e.g., 365 nm)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) and a known concentration of the internal standard in the chosen solvent.

  • Aliquot Samples: Dispense the stock solution into several vials:

    • Control (T=0): One amber vial for immediate analysis.

    • Thermal Stress: Two amber vials. Place in a heating block at a set temperature (e.g., 60 °C).

    • Photolytic Stress: Two clear glass vials. Place under a UV lamp at a fixed distance.

    • Dark Control: Two clear glass vials wrapped completely in aluminum foil, placed next to the UV lamp to serve as a temperature-matched dark control.

  • Time Points: Withdraw one vial from each condition at predetermined time points (e.g., 1h, 4h, 8h, 24h).

  • Analysis: Analyze each sample by HPLC or LC-MS.[13][14] Quantify the peak area of this compound relative to the internal standard.

  • Data Interpretation: Plot the percentage of remaining this compound versus time for each condition. A significant decrease compared to the T=0 control indicates degradation. Compare the photolytic stress sample to the dark control to isolate the effect of light from any thermal effects of the lamp.

Protocol 2: Analytical Method for Monitoring Degradation by LC-MS

Objective: To develop a robust LC-MS method for quantifying the parent compound and identifying potential degradation products.

Instrumentation:

  • Liquid Chromatograph coupled with a Mass Spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • MS Detection:

    • Mode: Positive and Negative Electrospray Ionization (ESI) to screen for a wide range of products.

    • Scan Mode: Full scan MS to identify parent and degradation products. Use tandem MS (MS/MS) on the parent ion to characterize its fragmentation pattern, which can help identify degradation products.

    • Expected Ions: For the parent compound (C₂HN₃I₂), monitor for [M+H]⁺ at m/z 319.83 and [M-H]⁻ at m/z 317.82. Look for potential deiodinated products ([M-I+H]⁺ at m/z 193.93) and other species.[15]

References

troubleshooting guide for reactions involving 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-diiodo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during reactions involving this versatile building block. The unique electronic properties and substitution pattern of this compound make it a valuable synthon, yet its reactivity can present specific challenges. This resource aims to provide clarity and practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges with this compound revolve around three key areas:

  • Reactivity and Selectivity: The two iodine atoms offer sites for double functionalization, but achieving selective mono-substitution can be difficult. The electron-withdrawing nature of the triazole ring and the two iodine atoms can also influence the reactivity of the C-I bonds.

  • Stability: While generally stable, the di-iodo-triazole ring can be susceptible to degradation under harsh reaction conditions, such as high temperatures or strongly basic environments, potentially leading to deiodination or ring-opening.

  • Purification: The polarity of the triazole core, combined with the often nonpolar nature of coupling partners, can lead to purification challenges. Products may exhibit poor solubility or streak on silica gel.

Q2: How can I achieve selective mono-functionalization in cross-coupling reactions?

A2: Achieving selective mono-arylation or mono-alkynylation is a common goal. The two iodine atoms have similar electronic environments, making statistical mixtures of mono- and di-substituted products likely. To favor mono-substitution:

  • Stoichiometry Control: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid or alkyne). This is the most straightforward approach but may result in a mixture that requires careful purification.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the initial coupling event over the second, increasing the yield of the mono-substituted product.

  • Bulky Ligands: Employing bulky phosphine ligands on the palladium catalyst can sterically hinder the second coupling event after the first has occurred.

Q3: My this compound appears to be decomposing during my Suzuki coupling reaction, indicated by a color change to dark brown/black. What is the likely cause?

A3: A dark coloration or the formation of a black precipitate ("palladium black") is often indicative of palladium catalyst decomposition. This can be triggered by several factors:

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).

  • High Temperatures: While some Suzuki couplings require heat, excessive temperatures can accelerate catalyst decomposition.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. For instance, some amine bases can coordinate too strongly to the palladium center at elevated temperatures, leading to catalyst deactivation.

Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Recommendations
Inactive Catalyst - Use a fresh batch of palladium catalyst. Pd(PPh₃)₄, for example, can oxidize over time. - Consider using a more robust pre-catalyst that is air- and moisture-stable. - Test the catalyst activity with a known, reliable coupling reaction.
Inefficient Base - The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. - Ensure the base is finely powdered and anhydrous. - The base must have some solubility in the reaction medium; the addition of water as a co-solvent can be beneficial.
Poor Solvent Choice - The solvent system (e.g., dioxane/water, THF/water) must solubilize the reactants. - For poorly soluble substrates, consider higher boiling point solvents, but be mindful of potential decomposition.
Reaction Temperature Too Low - While aryl iodides are reactive, some couplings require heating. Cautiously increase the temperature in increments (e.g., from 80°C to 100°C).
Boronic Acid Degradation - Boronic acids can undergo protodeboronation, especially at higher temperatures. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

Problem: Significant formation of deiodinated starting material.

This side reaction is often observed when a source of hydride is present.

  • Solvent Purity: Ensure solvents are of high purity and anhydrous.

  • Ligand Choice: The nature of the phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands if this is a persistent issue.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.1-2.2 eq., depending on whether mono- or di-substitution is desired), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture with stirring at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.

Sonogashira Cross-Coupling Reactions

Problem: Low to no product yield and/or formation of Glaser-Hay homocoupling byproduct.

Potential Cause Troubleshooting Recommendations
Inactive Palladium or Copper Catalyst - Use fresh Pd and Cu(I) catalysts. CuI can oxidize over time. - Ensure all reagents and solvents are of high purity to avoid catalyst poisoning.[1]
Oxygen Presence - Oxygen promotes the undesirable homocoupling of the alkyne (Glaser-Hay coupling). Rigorously degas all solvents and maintain a strict inert atmosphere.[1]
Inappropriate Base - An amine base (e.g., triethylamine, diisopropylethylamine) is required. Ensure it is anhydrous.
Suboptimal Temperature - While many Sonogashira couplings with aryl iodides proceed at room temperature, some substrates may require gentle heating.
Excessive Copper Catalyst - High concentrations of the copper catalyst can favor alkyne homocoupling. Reduce the loading of the Cu(I) salt.

Problem: Formation of a black precipitate (palladium black).

This indicates decomposition of the palladium catalyst.

  • Impurities: Ensure the purity of all reagents.

  • Solvent Choice: Some solvents can promote catalyst decomposition at elevated temperatures.

  • Temperature Control: Avoid excessively high reaction temperatures.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-2.2 eq.) and a degassed amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

N-Alkylation Reactions

Problem: Formation of a mixture of N-1 and N-2 alkylated regioisomers.

The 1H-1,2,3-triazole core can be alkylated at either the N-1 or N-2 position, and achieving regioselectivity can be challenging.[2]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the N-1/N-2 ratio. Generally, alkylation of 1,2,3-triazoles can lead to a mixture of isomers.[2]

  • Steric Hindrance: Bulky alkylating agents may favor alkylation at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of the alkylating agent and any substituents on the triazole ring can influence the site of alkylation.

Solution:

  • Screening: A systematic screening of reaction conditions (base, solvent, temperature) is often necessary to optimize for the desired regioisomer.

  • Chromatographic Separation: If a mixture is unavoidable, careful column chromatography is typically required to separate the N-1 and N-2 isomers. Their different polarities often allow for successful separation.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile).

  • Base Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) and stir for a short period (e.g., 15-30 minutes).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.0-1.2 eq.) and stir at room temperature or with heating.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography to separate the regioisomers.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst base Evaluate Base Efficiency catalyst->base Catalyst OK end Improved Yield catalyst->end Use Fresh/Alternative Catalyst solvent Assess Solvent System base->solvent Base OK base->end Change Base/Ensure Anhydrous temp Optimize Temperature solvent->temp Solvent OK solvent->end Change Solvent/Co-solvent boronic Check Boronic Acid Stability temp->boronic Temp OK temp->end Increase Temperature boronic->end All OK boronic->end Use Excess Boronic Acid

Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.

Diagram 2: Competing Pathways in Sonogashira Coupling

Sonogashira_Pathways cluster_0 Desired Pathway cluster_1 Side Reaction reactants This compound + Terminal Alkyne Pd(0)/Cu(I) Catalyst, Base cross_coupling Sonogashira Cross-Coupling reactants->cross_coupling homocoupling Glaser-Hay Homocoupling reactants->homocoupling  O2 present product Coupled Product cross_coupling->product byproduct Alkyne Dimer homocoupling->byproduct

Caption: Desired cross-coupling versus undesired homocoupling in Sonogashira reactions.

References

Technical Support Center: Purification of 1,2,3-Triazole Products from Copper Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1,2,3-triazole products from residual copper catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and face the critical challenge of removing the copper catalyst from their final products. Residual copper can interfere with downstream biological assays, compromise material properties, and is strictly regulated in pharmaceutical applications.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity for your 1,2,3-triazole compounds.

Understanding the Challenge: Why is Copper Removal Necessary and Difficult?

The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its efficiency and broad functional group tolerance in creating 1,4-disubstituted 1,2,3-triazoles.[2][3][4] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[5]

The primary challenge arises from the fact that the 1,2,3-triazole product itself is an excellent chelator for copper ions.[6] The lone pairs on the nitrogen atoms of the triazole ring can coordinate strongly with residual Cu(II) ions, forming stable complexes that are often difficult to break apart.[6] This affinity can lead to significant copper contamination in the isolated product, with levels reported as high as 168 µg per 100 mg of product.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing explanations and actionable protocols.

Q1: I performed an aqueous wash with EDTA, but my product is still contaminated with copper. What went wrong and what should I do next?

Underlying Cause: While EDTA is a common and effective chelating agent, its efficacy can be limited by several factors.[7] The strong coordination between the triazole product and the cupric ion can sometimes be more favorable than the formation of the copper-EDTA complex, especially at certain pH levels.[6] In some cases, researchers have reported that an EDTA wash only reduced the copper content by about half.[6]

Solutions & Step-by-Step Protocols:

  • Optimize the EDTA Wash:

    • pH Adjustment: The chelating ability of EDTA is pH-dependent. Ensure your aqueous EDTA solution is slightly basic (pH ~8-9) to maximize its affinity for copper ions. You can use the disodium or tetrasodium salt of EDTA.

    • Increased Equivalents and Repetitions: Don't be conservative with the amount of EDTA. Use a significant molar excess. Repeat the aqueous wash multiple times (3-5 times) with fresh EDTA solution to drive the equilibrium towards copper removal.

  • Switch to a Stronger Chelating Agent:

    • Ammonia/Ammonium Chloride Wash: An aqueous solution of ammonia or ammonium chloride can be very effective at removing copper.[7] The ammonia forms a stable, water-soluble tetraamminecopper(II) complex, which is readily extracted into the aqueous phase.

    Protocol: Ammonia/Ammonium Chloride Wash

    • Dissolve your crude triazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add an equal volume of a saturated aqueous solution of ammonium chloride or a 5-10% aqueous ammonia solution to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes. You will often observe the aqueous layer turning a deep blue color as the copper complex forms.

    • Separate the layers.

    • Repeat the wash with fresh ammonia/ammonium chloride solution until the aqueous layer remains colorless.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Employ Solid-Supported Scavengers:

    • If liquid-liquid extraction is insufficient, consider using a solid-supported scavenger. These are functionalized silica or polymer resins that have a high affinity for specific metals.

Q2: My 1,2,3-triazole product is water-soluble. How can I remove the copper catalyst without resorting to organic solvent extractions?

Underlying Cause: For water-soluble products, traditional liquid-liquid extraction is not feasible. The purification strategy must be adapted to keep the product in the aqueous phase while removing the copper.

Solutions & Step-by-Step Protocols:

  • Dialysis:

    • For macromolecular products like polymers or bioconjugates, dialysis is a gentle and effective method. Dialyzing against a solution of EDTA followed by pure water can effectively remove copper ions.[8]

  • Solid-Phase Extraction (SPE):

    • Reverse-Phase SPE (e.g., C18): If your water-soluble product has some hydrophobic character, you can use a C18 SPE cartridge. The product will be retained on the stationary phase while the water-soluble copper salts are washed away. The product can then be eluted with an organic solvent.[8]

    Protocol: C18 SPE for Copper Removal

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve your crude product in a minimal amount of water (acidifying with a small amount of formic acid can sometimes help with solubility and loading).[8]

    • Load the solution onto the conditioned cartridge.

    • Wash the cartridge with water to elute the copper salts.

    • Elute your purified product with an appropriate organic solvent (e.g., acetonitrile or methanol, sometimes with a small amount of ammonium hydroxide to aid elution).[8]

  • Silica-Bound Chelators:

    • Use a silica-based scavenger with chelating groups like triaminetetraacetate (a supported version of EDTA) or cysteine.[9] These can be stirred with the aqueous solution of your product and then simply filtered off.

Q3: I want to avoid post-reaction copper removal altogether. What are my options?

Underlying Cause: The most effective way to deal with copper contamination is to prevent it in the first place. This involves modifying the catalytic system to simplify the purification process.

Solutions & Strategies:

  • Heterogeneous Catalysts:

    • Employing a solid-supported copper catalyst is a highly effective strategy.[7] At the end of the reaction, the catalyst can be removed by simple filtration.[10] Examples include:

      • Copper(I) iodide on Amberlyst A-21 resin.[10]

      • Copper-in-charcoal.[2]

      • Copper nanoparticles on various supports.[1]

      • Using a copper flow reactor, where a copper tube acts as both the reactor and the catalyst source.[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • For applications where any level of copper is detrimental (especially in living systems), consider using a copper-free click chemistry variant. SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without the need for a catalyst.[4] While the reagents can be more expensive, it completely eliminates the issue of copper contamination.[4]

Workflow for Copper Removal Strategies

The following diagram illustrates the decision-making process for selecting an appropriate copper removal strategy based on the properties of your 1,2,3-triazole product.

CopperRemovalWorkflow start Crude 1,2,3-Triazole Product (Post-CuAAC Reaction) product_sol Assess Product Solubility start->product_sol organic_sol Product is Soluble in Organic Solvents product_sol->organic_sol Organic water_sol Product is Water-Soluble product_sol->water_sol Aqueous l_l_extraction Liquid-Liquid Extraction (Aqueous Wash) organic_sol->l_l_extraction macro_mol Is Product a Macromolecule? water_sol->macro_mol chelator_choice Choose Chelating Agent l_l_extraction->chelator_choice edta_wash EDTA Wash (pH 8-9) chelator_choice->edta_wash Standard ammonia_wash Ammonia/NH4Cl Wash chelator_choice->ammonia_wash Stronger Chelation check_purity1 Check Purity (e.g., ICP-MS) edta_wash->check_purity1 ammonia_wash->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity OK scavenger Solid-Supported Scavenger check_purity1->scavenger Contamination Persists scavenger->pure_product1 dialysis Dialysis vs. EDTA then Water macro_mol->dialysis Yes spe Solid-Phase Extraction (e.g., C18) macro_mol->spe No check_purity2 Check Purity dialysis->check_purity2 spe->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Purity OK aq_scavenger Aqueous-Compatible Scavenger check_purity2->aq_scavenger Contamination Persists aq_scavenger->pure_product2

Caption: Decision workflow for copper catalyst removal.

Comparative Data: Copper Scavenging Methods

The choice of purification method often involves a trade-off between cost, time, and efficiency. The table below summarizes the most common methods for removing copper catalysts.

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Wash (EDTA) ChelationInexpensive, simple, widely applicable.[7]Can be inefficient; may require multiple washes; pH-dependent.[6]Initial purification of organic-soluble products with moderate copper contamination.
Aqueous Wash (Ammonia) ChelationHighly effective due to formation of stable tetraamminecopper(II) complex.[7]Volatile and pungent; requires good ventilation; may not be suitable for base-sensitive compounds.Stubborn copper contamination in organic-soluble, base-stable products.
Silica Gel Chromatography AdsorptionCan separate the product from polar copper salts effectively.[7]Can be time-consuming and solvent-intensive; product may streak or decompose on silica.Small to medium scale purification where other methods fail.
Solid-Supported Scavengers Chelation/BindingHigh efficiency and selectivity; simple filtration-based removal; can be used in batch or flow.[12]More expensive than simple washes; may require optimization of scavenger type and amount.Achieving very low residual copper levels (< ppm); simplifying workup.
Heterogeneous Catalysis PreventionDrastically simplifies workup to a simple filtration; catalyst can often be recycled.[10][13]Catalyst may be more expensive initially; potential for leaching needs to be assessed.[10]Proactive removal strategy, ideal for process chemistry and scaling up.

Frequently Asked Questions (FAQs)

Q: What are solid-supported scavengers and which one should I choose? A: Solid-supported scavengers are materials, typically silica gel or polymer beads, that have been functionalized with molecules that strongly bind to metals.[12] For copper removal, common functional groups include:

  • Thiourea (Si-THU): A versatile scavenger for many metals, including copper.[12]

  • Imidazole (Si-IMI): Another effective scavenger for copper and other metals.[12]

  • Triamine (Si-TA): Good for scavenging metals like lead, cobalt, and palladium, but also shows efficacy for copper.[12]

  • Cysteine (Si-Cys): The silica-bound version of the amino acid cysteine, which is a versatile scavenger for a variety of metals including copper.[9]

  • Dimercaptotriazine (Si-DMT): A very strong scavenger for a broad range of metals.[9]

The best choice often depends on the specific solvent system and the nature of your product. It is often recommended to screen a few different scavengers to find the most effective one for your particular synthesis.[12]

Q: How can I measure the amount of residual copper in my final product? A: To accurately quantify trace amounts of copper, you will need to use sensitive analytical techniques. The most common method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). These techniques can detect metal concentrations down to parts-per-billion (ppb) levels. A researcher on ResearchGate used ICP-ES to determine copper content in their triazole samples after digestion in nitric acid.[6]

Q: Can I use standard silica gel column chromatography to remove copper? A: Yes, standard silica gel column chromatography can be an effective method for separating your triazole product from polar copper salts.[7] However, if the copper is strongly chelated to your triazole, it may co-elute with your product, leading to incomplete purification. This method is often used as a final polishing step after an initial bulk removal via washing or scavenging.

Q: My reaction involves a biomolecule. Are there special considerations for copper removal? A: Absolutely. When working with biomolecules, it is crucial to use methods that will not denature or damage your sample.

  • Avoid harsh pH or high concentrations of ammonia.

  • Dialysis is a preferred method for proteins and other macromolecules.[8]

  • Copper-free click chemistry (SPAAC) is the ideal choice to avoid copper exposure altogether.[4]

  • If CuAAC must be used, employing a biocompatible copper-chelating ligand like THPTA during the reaction can help, followed by gentle purification methods like dialysis or size-exclusion chromatography.[14]

References

Technical Support Center: Scale-Up Synthesis of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals on the synthesis of 4,5-diiodo-1H-1,2,3-triazole, with a specific focus on considerations for scaling up the reaction from the laboratory to pilot or production scale. The content is structured in a question-and-answer format to directly address potential challenges and troubleshooting scenarios.

Overview & Critical Safety Notice

The synthesis of this compound involves the use of hazardous materials and potentially energetic compounds. The parent 1H-1,2,3-triazole ring, while aromatic, contains a high nitrogen content.[1] Iodination reactions can be exothermic, and handling large quantities of iodine requires specific precautions. Any scale-up activity must be preceded by a thorough risk assessment and hazard analysis.[2] It is imperative to consult safety data sheets (SDS) for all reagents and to use appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields.[3][4]

Frequently Asked Questions (FAQs): Synthesis & Scale-Up
Q1: What is the recommended synthetic route for preparing this compound on a laboratory scale?

A1: The most direct and common route is the electrophilic iodination of the parent 1H-1,2,3-triazole. The C-H bonds at the 4- and 5-positions of the triazole ring are acidic and can be deprotonated, or the ring can be activated enough to react directly with an electrophilic iodine source. A robust method involves the reaction of 1H-1,2,3-triazole with elemental iodine (I₂) in the presence of a base. This approach is analogous to the synthesis of 4,5-dibromo-1H-1,2,3-triazole, where bromine is used as the halogenating agent.[5]

The general transformation is as follows:

reaction_pathway start 1H-1,2,3-Triazole reagents + 2 I₂ + Base (e.g., NaOH) start->reagents product This compound reagents->product Electrophilic Iodination

Caption: Synthetic pathway for this compound.

Q2: What are the critical parameters to control during the iodination reaction?

A2: Several parameters are crucial for achieving high yield and purity:

  • Stoichiometry: At least two equivalents of iodine are required for di-iodination. Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

  • Base: A base such as sodium hydroxide or potassium hydroxide is used to generate the highly electrophilic hypoiodite species in situ and to neutralize the HI byproduct. The amount of base must be carefully controlled.

  • Temperature: The reaction is typically performed at temperatures ranging from room temperature to a moderately elevated temperature (e.g., 50-60 °C) to increase the reaction rate.[5] However, temperature control is critical during scale-up due to potential exothermicity.

  • Reaction Time: The reaction needs to be monitored (e.g., by TLC or LC-MS) to determine the point of completion and to avoid potential side reactions or degradation from prolonged heating.

Q3: What are the primary safety and operational challenges when scaling this synthesis from grams to kilograms?

A3: Scaling up introduces significant challenges that must be proactively managed:

  • Thermal Management: Iodination reactions can be exothermic. What is easily managed in a lab flask with an ice bath can become a serious runaway reaction risk in a large reactor. A jacketed reactor with controlled heating and cooling is essential.

  • Reagent Addition: The slow, controlled addition of reagents (especially the base or iodine) is critical to manage the heat output.[2]

  • Mixing Efficiency: As the reaction proceeds, the product often precipitates from the aqueous solution, creating a thick slurry.[5] Inefficient mixing in a large vessel can lead to localized "hot spots," poor heat transfer, and incomplete reaction. A robust overhead stirring system (not a magnetic stir bar) is mandatory.

  • Iodine Sublimation: Iodine has a significant vapor pressure. When working with large quantities, proper ventilation and closed systems are necessary to prevent exposure and loss of reagent.

  • Workup and Isolation: Filtering and washing kilograms of product is operationally different from a small Buchner funnel filtration. The equipment (e.g., filter press, centrifuge) must be appropriately sized. The large volumes of aqueous waste containing iodine must also be managed and treated.

  • Material Compatibility: Ensure all reactor components, transfer lines, and seals are compatible with iodine and caustic solutions. Avoid incompatible metals.[6]

Experimental Protocol: Synthesis of this compound

This protocol provides a starting point for both laboratory and scale-up synthesis. Note: This procedure should first be optimized on a small scale before attempting a large-scale reaction.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. For scale-up, ensure the system is sealed to contain iodine vapors.

  • Charge Reagents: Charge the reactor with 1H-1,2,3-triazole and deionized water. Begin stirring to form a solution or suspension.

  • Iodine Addition: Add solid iodine (I₂) to the mixture. Stir to create a suspension.

  • Base Addition: Prepare a solution of sodium hydroxide (NaOH) in water. Add the NaOH solution dropwise via the addition funnel to the stirring triazole/iodine mixture. Maintain the internal temperature below a set point (e.g., 30 °C) by using the reactor cooling jacket. A significant exotherm may be observed.

  • Reaction: After the base addition is complete, slowly heat the reaction mixture to 50-60 °C and hold for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A dense precipitate of the product will form.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. If there is a significant purple/brown color from unreacted iodine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color is discharged.[7]

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with a large volume of cold deionized water to remove salts and impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation: Example Reagent Table
ReagentLab Scale (10 g)Scale-Up (1.0 kg)Molar Eq.Notes
1H-1,2,3-Triazole10.0 g1.00 kg1.0Limiting Reagent
Iodine (I₂)77.0 g7.70 kg2.1Use in a well-ventilated hood.
Sodium Hydroxide12.2 g1.22 kg2.1Handle with care (corrosive).
Deionized Water200 mL20.0 L-Solvent. Amount can be adjusted.
Na₂S₂O₃ (sat. aq.)As neededAs needed-For quenching excess iodine.

Troubleshooting Guide

troubleshooting_workflow start Problem Observed: Low Yield / Impure Product incomplete_rxn Incomplete Reaction (Starting material remains) start->incomplete_rxn byproduct Byproduct Formation (Mono-iodo triazole) start->byproduct physical_issue Physical / Process Issue (Thick slurry, poor mixing) start->physical_issue purification_issue Purification Failure (Product off-color) start->purification_issue sol_incomplete1 Increase I₂/Base equivalents (e.g., to 2.2 eq) incomplete_rxn->sol_incomplete1 Cause: Insufficient Reagents sol_incomplete2 Increase reaction time or temperature (Monitor by LC-MS) incomplete_rxn->sol_incomplete2 Cause: Suboptimal Conditions sol_byproduct1 Ensure >2.0 eq of I₂ is used byproduct->sol_byproduct1 Cause: Stoichiometry sol_byproduct2 Allow longer reaction time for second iodination to complete byproduct->sol_byproduct2 Cause: Kinetics sol_physical1 Increase solvent volume (Maintain concentration) physical_issue->sol_physical1 Cause: High Concentration sol_physical2 Use high-torque overhead stirrer physical_issue->sol_physical2 Cause: Inefficient Agitation sol_physical3 Control addition rate to manage precipitation profile physical_issue->sol_physical3 Cause: Uncontrolled Precipitation sol_purification1 Wash filter cake with cold sodium thiosulfate solution purification_issue->sol_purification1 Cause: Residual Iodine sol_purification2 Consider recrystallization from a suitable solvent (e.g., Ethanol/Water) purification_issue->sol_purification2 Cause: Trapped Impurities

Caption: Troubleshooting workflow for the synthesis of this compound.

Q4: My reaction has stalled, and LC-MS analysis shows a mix of starting material, mono-iodo, and di-iodo product. What is the likely cause?

A4: This is a common issue and typically points to two main causes:

  • Insufficient Reagents: The stoichiometry of both iodine and the base is critical. If less than two full equivalents of active iodinating species are available, the reaction will not proceed to completion. This can happen if some iodine is lost to sublimation or if the base is not pure.

  • Poor Mass Transfer: If the product has precipitated and formed a thick, poorly-stirred cake, the reagents in the solution can no longer make effective contact with the unreacted or partially reacted material trapped in the solids.[8] At scale, this is a major concern. Ensure the stirring is vigorous enough to maintain a mobile slurry.

Q5: The isolated product has a persistent purple or brown tint. How can this be removed?

A5: This coloration is almost certainly due to residual elemental iodine (I₂) trapped within the product crystals. A simple wash of the filtered product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite will chemically reduce the I₂ to colorless iodide (I⁻), which is readily washed away with water.[7]

Q6: Column chromatography is proving difficult for purification. Are there alternative methods?

A6: Iodinated compounds can sometimes be challenging to purify via standard silica gel chromatography due to interactions with the stationary phase.[9] For this compound, which is a solid, recrystallization is the preferred method for purification at scale. Potential solvent systems include ethanol/water, isopropanol, or acetonitrile. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while keeping impurities dissolved.[9]

References

preventing deiodination side reactions of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-diiodo-1H-1,2,3-triazole. This guide is designed for researchers, medicinal chemists, and material scientists utilizing this versatile building block. Our goal is to provide you with an in-depth understanding of the common deiodination side reactions and to offer field-proven strategies for their prevention and mitigation.

Section 1: Understanding the Core Problem — Unwanted Deiodination

This section addresses the fundamental nature of the deiodination side reaction.

Q1: What is deiodination, and why is it a significant problem with this compound?

A: Deiodination, also known as hydrodeiodination or reductive dehalogenation, is an undesired side reaction where one or both of the iodine substituents on the triazole ring are replaced by a hydrogen atom. This leads to the formation of 4-iodo-1H-1,2,3-triazole or the fully reduced 1H-1,2,3-triazole as impurities.

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, leading to a lower yield of the desired disubstituted product.

  • Complicated Purification: The byproducts often have similar polarity to the desired product, making separation by column chromatography difficult and time-consuming.

  • Compromised Stoichiometry: In sequential cross-coupling reactions, the presence of mono-iodinated species leads to a complex and difficult-to-control product mixture.

The C-I bonds on the electron-deficient 1,2,3-triazole ring are susceptible to cleavage, particularly under the reductive conditions often present in palladium-catalyzed cross-coupling reactions.[1]

G Start 4,5-Diiodo-1,2,3-triazole Desired Desired 4,5-Disubstituted Product Start->Desired Desired Pathway (e.g., Cross-Coupling) Undesired1 Side Reaction: Mono-Deiodination Start->Undesired1 [Catalyst], Base Solvent, Heat MonoIodo 4-Iodo-1,2,3-triazole (Byproduct) Undesired1->MonoIodo Undesired2 Side Reaction: Full Deiodination NoIodo 1,2,3-triazole (Byproduct) Undesired2->NoIodo MonoIodo->Undesired2 [Catalyst], Base Solvent, Heat

Caption: Competing pathways for 4,5-diiodo-1,2,3-triazole in cross-coupling reactions.

Section 2: Proactive Prevention in Cross-Coupling Reactions

The majority of deiodination issues arise during palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki-Miyaura couplings. This section provides detailed, parameter-specific guidance.

Q2: I'm performing a Sonogashira coupling and observing significant deiodination. What are the key parameters to investigate?

A: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool but its conditions can readily cause deiodination of sensitive substrates.[2][3] The interplay between the palladium catalyst, copper co-catalyst, base, and solvent is critical.

1. Copper Co-Catalyst:

  • The Problem: While Cu(I) is essential for the traditional Sonogashira catalytic cycle, it is a primary culprit in promoting deiodination. Copper can facilitate the formation of acetylide dimers (Glaser coupling) and can participate in reductive pathways that cleave the C-I bond.[4][5]

  • The Solution:

    • Minimize Copper Loading: Use the lowest effective concentration of your Cu(I) source (e.g., CuI), typically 0.5–2 mol%.

    • Adopt Copper-Free Conditions: Modern methods often allow for efficient Sonogashira coupling without any copper co-catalyst, which is the most effective way to eliminate this source of deiodination.[1] This often requires the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.[5]

2. Base Selection:

  • The Problem: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), while standard, can generate palladium-hydride species, which are known to be key intermediates in the deiodination pathway.

  • The Solution: Switch to a weaker, non-nucleophilic inorganic base. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are less likely to promote the formation of hydride species.[1]

3. Palladium Catalyst and Ligand:

  • The Problem: The choice of palladium source and its coordinating ligand dramatically influences the relative rates of desired coupling versus undesired deiodination. Insufficiently stable catalysts can generate Pd(0) species that preferentially insert into the C-I bond and lead to reduction.[1]

  • The Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or P(t-Bu)₃ can stabilize the palladium center, promote efficient oxidative addition and reductive elimination for the coupling pathway, and suppress the deiodination pathway.[1][6]

    • Pre-catalyst: Use well-defined, air-stable Pd(II) pre-catalysts (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) which are reduced in situ to the active Pd(0) species.

4. Solvent and Temperature:

  • The Problem: Protic solvents (like alcohols) can act as a source of hydrogen for the deiodination reaction.[1] High reaction temperatures can accelerate the rate of deiodination more than the rate of the desired coupling.[1]

  • The Solution:

    • Solvent: Use aprotic polar solvents like dioxane, THF, or DMF.

    • Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Often, starting at room temperature and gently warming to 40–60 °C is sufficient, especially with an optimized catalyst system.

Table 1: Parameter Optimization for Sonogashira Coupling
ParameterStandard Condition (High Deiodination Risk)Optimized Condition (Low Deiodination Risk)Rationale
Co-Catalyst CuI (5-10 mol%)Copper-Free or CuI (≤1 mol%)Cu(I) is a known promoter of reductive deiodination.[4][5]
Base Triethylamine (Et₃N), DIPEAK₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are less likely to generate Pd-H species responsible for reduction.[1]
Ligand PPh₃Bulky, electron-rich ligands (XPhos, SPhos)Stabilizes the Pd catalyst and favors the cross-coupling pathway over reduction.[6]
Solvent Alcohols (e.g., MeOH, EtOH)Aprotic solvents (Dioxane, THF, Toluene)Protic solvents can serve as a hydride source for the deiodination side reaction.[1]
Temperature High (80-100 °C)Low to Moderate (RT to 60 °C)Deiodination often has a higher activation energy; lower temperatures favor the desired coupling.[1]
Q3: What adjustments are needed for a Suzuki-Miyaura coupling to avoid deiodination?

A: The Suzuki-Miyaura coupling, which pairs the diiodo-triazole with a boronic acid or ester, is also susceptible to deiodination.[1][7] The key factors are similar to the Sonogashira, focusing on the base and catalyst system.

  • Base Selection is Critical: Strong aqueous bases (e.g., NaOH, KOH) combined with high temperatures can hydrolyze the C-I bond. The choice of base is paramount. A moderately strong base like K₃PO₄ or K₂CO₃ is often the best choice. Fluoride sources like CsF can also be effective.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) with a minimal amount of water is typically required to facilitate the reaction. Avoid protic organic solvents like alcohols.

  • Catalyst/Ligand System: As with the Sonogashira reaction, bulky, electron-rich phosphine ligands are highly recommended to promote the desired C-C bond formation efficiently at lower temperatures.

Section 3: Experimental Protocol & Troubleshooting

This section provides a practical, optimized protocol and a guide to identifying and solving deiodination problems.

Protocol: Deiodination-Minimized Sonogashira Coupling of this compound

This protocol is a starting point for optimization and employs copper-free conditions.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(XPhos) G2 (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvent: Anhydrous Dioxane or THF

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add this compound and K₂CO₃.

  • Add the palladium catalyst.

  • Add the anhydrous solvent, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and any mono-iodo byproduct.[1]

  • If the reaction is sluggish, slowly warm the mixture to 40-50 °C and continue to monitor. Avoid high temperatures.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q4: How can I definitively identify deiodination byproducts in my reaction mixture?

A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

  • LC-MS: This is the quickest way to identify the presence of byproducts. You will be looking for mass peaks corresponding to:

    • Starting Material: this compound (C₂HI₂N₃) - M+H ≈ 321.8

    • Mono-iodo byproduct: 4-Iodo-1H-1,2,3-triazole (C₂H₂IN₃) - M+H ≈ 195.9

    • Fully deiodinated byproduct: 1H-1,2,3-triazole (C₂H₃N₃) - M+H ≈ 70.0

  • ¹H NMR: In the crude reaction mixture, the appearance of new signals in the aromatic region, particularly a singlet around 7.7-8.0 ppm, can be indicative of the proton on the mono-iodinated triazole ring. The fully deiodinated triazole will also show a distinct singlet. Comparing the integration of these signals to your product signals can give a rough estimate of the extent of the side reaction.

Q5: My starting material has been on the shelf for a while. Could it be the source of the problem?

A: Yes. This compound can be sensitive to light and temperature over long periods. It is crucial to check the purity of your starting material before beginning a reaction.

  • How to Store: Store the compound in an amber vial or a vial wrapped in aluminum foil, in a refrigerator or freezer, and under an inert atmosphere if possible.

  • How to Check Purity: Before use, run a quick ¹H NMR in a deuterated solvent (like DMSO-d₆). A pure sample should show only the broad N-H proton signal. The appearance of any signals in the 7-8 ppm region suggests the presence of mono-deiodinated impurity from degradation.

Section 4: Troubleshooting Workflow

When encountering deiodination, a systematic approach is key. The following workflow provides a logical sequence for troubleshooting.

G start Problem: Low Yield & Complex Mixture check_purity 1. Analyze Starting Material (NMR, LC-MS) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify_sm Purify or Replace Starting Material is_pure->purify_sm No analyze_crude 2. Analyze Crude Reaction (LC-MS) is_pure->analyze_crude Yes deiod_present Deiodination Confirmed? analyze_crude->deiod_present other_issue Investigate Other Side Reactions deiod_present->other_issue No optimize 3. Optimize Reaction Conditions (Iterative Process) deiod_present->optimize Yes step1 A. Switch to Inorganic Base (e.g., K₂CO₃, K₃PO₄) optimize->step1 step2 B. Lower Reaction Temperature (Start at RT, warm gently) step1->step2 step3 C. Go Copper-Free (For Sonogashira) step2->step3 step4 D. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) step3->step4 success Success: Deiodination Minimized step4->success

References

storage and handling recommendations for 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for clear, actionable guidance on the proper stewardship of specialized chemical reagents, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a definitive resource for 4,5-diiodo-1H-1,2,3-triazole. As a Senior Application Scientist, my objective is to bridge the gap between catalog data and real-world laboratory application, ensuring you can maintain the integrity of this valuable compound and achieve reproducible, high-quality experimental results.

This guide moves beyond simple instructions to explain the fundamental principles behind each recommendation, empowering you to make informed decisions and troubleshoot effectively.

Technical Support Guide: this compound

Section 1: Frequently Asked Questions (FAQs) - Optimal Storage

Question: What are the ideal storage conditions for this compound?

Answer: Proper storage is the most critical factor in preserving the long-term stability and reactivity of this compound. The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3][4] The principle here is to minimize exposure to the three primary drivers of degradation: moisture, heat, and light.

  • Moisture: The triazole ring, while aromatic and generally stable, can be susceptible to atmospheric moisture over long periods. More importantly, moisture can facilitate side reactions or degradation, especially if trace acidic or basic impurities are present. Always store the vial within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

  • Heat: Thermal energy can promote the sublimation of the compound and may lead to decomposition over time.[5][6] While the triazole ring itself is robust, elevated temperatures can weaken the carbon-iodine bonds. Storage at 2-8°C is recommended for long-term stability.

  • Light: Iodinated organic compounds are frequently sensitive to light. UV radiation possesses sufficient energy to induce photodegradation, potentially causing the cleavage of the C-I bonds and the formation of radical species. This can result in discoloration (a shift to yellow or brown) and a decrease in purity. Always use an amber vial or wrap the container in aluminum foil.

Question: The compound arrived at room temperature. Is it compromised?

Answer: No, this is standard practice for shipping. Short-term exposure to ambient temperatures during transit is generally not detrimental to the compound's integrity. However, for long-term storage, you must immediately transfer it to the recommended refrigerated and desiccated conditions (2-8°C, dark, dry) upon receipt. The cumulative effect of prolonged room-temperature storage is what leads to significant degradation.

Question: Should I store the compound under an inert atmosphere (e.g., Argon or Nitrogen)?

Answer: While not strictly required for short-term storage if the container is well-sealed, storing under an inert atmosphere is a best practice that significantly enhances long-term stability. The primary benefit is the displacement of oxygen and moisture. Oxygen can participate in oxidative degradation pathways, especially if initiated by light or trace metal impurities. For any sample that will be stored for many months or is of particularly high value, backfilling the vial with a dry, inert gas is a worthwhile precaution.

Section 2: Frequently Asked Questions (FAQs) - Safe & Effective Handling

Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Answer: Due to the compound's nature as a halogenated heterocyclic molecule with uncharacterized toxicological properties, stringent adherence to safety protocols is essential.[2][7]

  • Eye Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust particles.[1] If a fume hood is unavailable, a respirator with an appropriate particulate filter may be necessary, but this is a less ideal alternative.

Question: How can I accurately weigh a small quantity of this powder without causing it to disperse?

Answer: Weighing fine powders requires a careful technique to ensure accuracy and safety.

  • Perform all weighing operations inside a fume hood or a ventilated balance enclosure.

  • Use an anti-static weighing dish or a "weighing boat." Static electricity can cause the powder to jump, leading to loss of material and contamination.

  • Use a micro-spatula to carefully transfer small aliquots of the powder to the dish.

  • Do not tap the vial directly over the dish. Instead, tap your hand holding the spatula to gently dispense the powder. This provides finer control.

  • Once weighed, the most effective way to transfer the powder to your reaction vessel is by dissolving it directly in the weighing dish with a small amount of your chosen solvent and then transferring the solution.

Question: What solvents are recommended for dissolving this compound?

Answer: While the parent 1,2,3-triazole has good water solubility, the two large, nonpolar iodine atoms in this compound significantly decrease its aqueous solubility.[9][10] It is expected to be soluble in a range of polar aprotic organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).

  • Potentially Suitable Solvents: Acetone, Acetonitrile, and alcohols like ethanol may also work, though solubility might be lower.[11]

  • Best Practice: Always perform a small-scale solubility test before preparing a bulk solution. Start with your chosen solvent and consider gentle warming or sonication to aid dissolution.

Section 3: Troubleshooting Guide

Issue: My white/off-white solid has developed a yellow or brownish tint.

  • Probable Cause: This is a classic indicator of degradation, likely due to light exposure or, to a lesser extent, slow thermal decomposition. The color often results from the formation of elemental iodine (I₂), which has a characteristic purple-to-brown appearance even at trace levels.

  • Solution Workflow:

    • Do not assume it is unusable. The discoloration may be due to a very minor amount of degradation (<1-2%) that may not affect many applications.

    • Analytical Check: The most reliable action is to check the purity. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it to a reference spectrum if available. The presence of new, small peaks or a change in the integration of the main triazole proton peak indicates impurity. Thin-Layer Chromatography (TLC) can also be a quick and effective purity check.

    • Decision: If the purity is confirmed to be high (>95%), the compound can likely be used, especially for initial screening experiments. If purity is compromised or the experiment is highly sensitive, consider purification (e.g., recrystallization from a suitable solvent system) or purchasing a new batch.

    • Preventative Action: Immediately review your storage protocol. Ensure the vial is stored in the dark at the recommended temperature and is tightly sealed.

Issue: The compound will not fully dissolve in my chosen solvent, even with warming.

  • Probable Cause: The solubility limit in that specific solvent has been exceeded, or the solvent is inappropriate for this compound.

  • Solution Workflow:

    • Increase Solvent Polarity: If you are using a moderately polar solvent like THF or acetone, switch to a more highly polar aprotic solvent like DMF or DMSO. These are generally more effective at dissolving complex heterocyclic compounds.

    • Use a Co-Solvent System: Sometimes, a mixture of solvents can be more effective than a single solvent. For example, a small percentage of DMSO in THF might improve solubility.

    • Increase Temperature: Gentle warming (e.g., to 40-50°C) can significantly increase solubility.[11] However, do not overheat, as this could accelerate degradation. Always perform this under an inert atmosphere if the reaction is sensitive.

    • Sonication: Place the vial in an ultrasonic bath. The high-frequency agitation can help break up solid aggregates and facilitate dissolution.

    • Re-evaluate Concentration: Determine if you can proceed with your experiment at a lower concentration. It is often better to have a fully dissolved, homogenous solution at a lower concentration than a saturated, heterogeneous mixture.

Data & Protocols

Key Data Summary Table
ParameterRecommendation / ValueRationale & References
Appearance White to off-white crystalline solidBased on typical appearance of purified triazole derivatives.
Storage Temperature 2–8 °C (Long-term)Minimizes thermal degradation and sublimation.[5]
Storage Conditions Keep Tightly Closed, Dry, DarkProtects from moisture, air (oxidation), and photodegradation.[1][2][3][4]
Recommended Solvents DMSO, DMF, THFPolar aprotic solvents are generally effective for dissolving substituted triazoles.[9]
Incompatibilities Strong Oxidizing Agents, Strong AcidsCommon incompatibilities for nitrogen-rich heterocycles and iodinated compounds.[3][12][13]
Decomposition Heating may release toxic fumes (NOx, I₂ vapor).Thermal decomposition of triazoles and organic iodides can be hazardous.[4][6]

Diagram: Troubleshooting Suspected Compound Degradation

G Start Observation: Compound is discolored or gives unexpected results. CheckStorage Step 1: Verify Storage Conditions - Temp (2-8°C)? - Dark (amber vial/foil)? - Dry (desiccator)? - Tightly sealed? Start->CheckStorage AnalyticalCheck Step 2: Perform Analytical Check CheckStorage->AnalyticalCheck If storage was correct, or issue persists CorrectStorage Action: Correct storage protocol for all batches. CheckStorage->CorrectStorage If storage was incorrect TLC TLC Analysis: - Single spot? - Correct Rf? AnalyticalCheck->TLC NMR ¹H NMR Analysis: - Spectrum clean? - Compare to reference. AnalyticalCheck->NMR PurityHigh Result: Purity is Acceptable (e.g., >95%) TLC->PurityHigh Yes PurityLow Result: Purity is Unacceptable (Significant impurities detected) TLC->PurityLow No NMR->PurityHigh Yes NMR->PurityLow No DecisionUse Decision: Proceed with experiment. Note batch purity in records. PurityHigh->DecisionUse DecisionPurify Decision: Purify compound via recrystallization or chromatography. PurityLow->DecisionPurify DecisionDiscard Decision: Discard and procure new material. DecisionPurify->DecisionDiscard If purification is not feasible or fails

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Diiodo- and 4,5-Dibromo-1H-1,2,3-Triazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the 1,2,3-triazole core is a privileged structure, valued for its stability, hydrogen bonding capabilities, and role as a bioisostere.[1] The introduction of halogen atoms at the 4 and 5-positions provides reactive handles for diversification through cross-coupling reactions. This guide offers an in-depth technical comparison of the reactivity of 4,5-diiodo-1H-1,2,3-triazole and 4,5-dibromo-1H-1,2,3-triazole, providing experimental insights to inform rational substrate selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between 4,5-diiodo- and 4,5-dibromo-1H-1,2,3-triazole lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst.[2] The weaker C-I bond undergoes oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The established reactivity trend for aryl halides in these reactions is I > Br > Cl.[2][3]

Synthesis of Dihalo-1H-1,2,3-Triazoles

The accessibility of the starting dihalogenated triazoles is a crucial first step. While both can be synthesized from 1H-1,2,3-triazole, the conditions differ.

Synthesis of 4,5-Dibromo-1H-1,2,3-triazole: This compound can be prepared by the direct bromination of 1H-1,2,3-triazole using bromine in an aqueous medium.[4]

Synthesis of this compound: A common method for the synthesis of 5-iodo-1,2,3-triazoles involves a one-pot reaction from terminal alkynes, an azide source, and an iodine electrophile, catalyzed by a copper(I) salt.[5] This can be adapted for the synthesis of the 4,5-diiodo analogue.

Comparative Reactivity in Cross-Coupling Reactions

The enhanced reactivity of the C-I bond makes this compound the generally preferred substrate for achieving efficient cross-coupling, particularly when milder conditions are required. However, factors such as cost, stability, and the potential for selective mono-functionalization can make the dibromo-analogue a more practical choice in certain scenarios.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. The higher reactivity of the C-I bond suggests that this compound would undergo Suzuki-Miyaura coupling under milder conditions compared to its dibromo counterpart.[2]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound4,5-Dibromo-1H-1,2,3-triazole
Reactivity HigherLower
Typical Conditions Milder (e.g., lower temperature, lower catalyst loading)More forcing (e.g., higher temperature, higher catalyst loading)
Selectivity Potentially lower selectivity between mono- and di-arylation due to high reactivity.Potentially higher selectivity for mono-arylation under controlled conditions.
Catalyst Choice Wide range of Pd catalysts.Often requires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands).

Studies on related dihaloheterocycles have shown that ligand choice can be critical in controlling site-selectivity in Suzuki couplings.[6] For dihalo-imidazoles, -oxazoles, and -thiazoles, the selection of the phosphine ligand on the palladium catalyst can direct the reaction to a specific halogenated position.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted heterocycles. The general reactivity trend of I > Br holds true for this reaction.[7] Consequently, this compound is expected to react more readily than the dibromo analogue.

dot

cluster_reactants Reactants cluster_catalysts Catalytic System Aryl_Iodide This compound Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Aryl_Iodide->Pd_Catalyst Faster Oxidative Addition Aryl_Bromide 4,5-Dibromo-1H-1,2,3-triazole Aryl_Bromide->Pd_Catalyst Slower Oxidative Addition Terminal_Alkyne Terminal Alkyne Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Terminal_Alkyne->Cu_Cocatalyst Coupled_Product 4,5-Dialkynyl-1H-1,2,3-triazole Pd_Catalyst->Coupled_Product Cu_Cocatalyst->Pd_Catalyst Base Amine Base (e.g., Et₃N) Base->Terminal_Alkyne

Caption: General workflow for the Sonogashira coupling of dihalotriazoles.

Stille Coupling: Versatile C-C Bond Formation

The Stille coupling offers a broad scope for C-C bond formation with the advantage that organotin reagents are often stable and tolerant of various functional groups.[8] The reactivity of the halide partner follows the order I > OTf > Br > Cl.[9][10] This indicates that this compound will be more reactive than its dibromo counterpart in Stille couplings. The steric hindrance of the coupling partners can influence the reaction efficiency, with sterically demanding groups sometimes leading to lower yields.[9]

Regioselectivity of N-Alkylation

The 1H-1,2,3-triazole ring possesses three nitrogen atoms that are potential sites for alkylation. The regioselectivity of this reaction is influenced by the substituents on the triazole ring and the nature of the alkylating agent. For 4,5-dibromo-1,2,3-triazole, N-2 arylation has been shown to be highly regioselective with electron-deficient aromatic halides.[11] In the case of alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, N-2 alkylated isomers are preferentially formed.[12][13][14] While specific comparative data for the N-alkylation of this compound is scarce, it is expected that the electronic properties of the diiodo-substituted ring would also influence the regioselectivity of alkylation.

dot

Dihalo_Triazole 4,5-Dihalo-1H-1,2,3-triazole N1_Product N1-Alkyl isomer Dihalo_Triazole->N1_Product Thermodynamic product? N2_Product N2-Alkyl isomer Dihalo_Triazole->N2_Product Kinetic product? Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Dihalo_Triazole Base Base (e.g., K₂CO₃) Base->Dihalo_Triazole

Caption: Potential N-alkylation pathways of 4,5-dihalo-1H-1,2,3-triazoles.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the synthesis of the starting materials and their subsequent cross-coupling reactions.

Synthesis of 4,5-Dibromo-1H-1,2,3-triazole[4]
  • To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

  • With stirring, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

  • Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with a copious amount of water.

  • To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours.

  • Collect the formed precipitate via vacuum filtration and wash with water (~100 mL).

  • Add another 10.0 mL (194 mmol) of Br₂ to the filtrate and stir for another 18 hours.

  • Collect the final precipitate and wash with water (~100 mL).

  • Dry all collected product in a vacuum oven to yield an off-white solid.

General Procedure for Suzuki-Miyaura Coupling of a Dihalotriazole

This protocol is adapted from procedures for related dihaloheterocycles and may require optimization.[15]

  • In a reaction vessel, combine the 4,5-dihalotriazole (1.0 eq), arylboronic acid (1.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a Dihalotriazole

This protocol is adapted from general Sonogashira coupling procedures and may require optimization.[2]

  • To a Schlenk flask, add the 4,5-dihalotriazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-2.2 eq) via syringe.

  • Stir the reaction at room temperature or an elevated temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice between 4,5-diiodo- and 4,5-dibromo-1H-1,2,3-triazole as a synthetic precursor is a strategic decision that depends on the specific requirements of the desired transformation. The diiodo- derivative offers higher reactivity, enabling milder reaction conditions, which is advantageous for the synthesis of complex molecules with sensitive functional groups.[2] Conversely, the dibromo- analogue is more cost-effective and can provide greater selectivity for mono-functionalization under carefully controlled conditions.

Further research into the direct comparative reactivity of these two valuable building blocks under a standardized set of conditions for various cross-coupling reactions would be highly beneficial to the scientific community. Additionally, a more detailed exploration of the factors governing the regioselectivity of N-alkylation for both substrates will enable more precise control over the synthesis of novel triazole-based compounds for applications in drug discovery and materials science.

References

A Comparative Mechanistic Guide to Cross-Coupling Reactions of Dihalogenated Triazoles for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Dihalogenated triazoles, in particular, represent a versatile class of building blocks, offering two reactive handles for the strategic introduction of molecular complexity. The choice of cross-coupling methodology is paramount in dictating the efficiency, regioselectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the predominant palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to dihalogenated triazoles. We will delve into the mechanistic underpinnings of each reaction, supported by experimental data, to elucidate the causality behind experimental choices and provide a framework for rational catalyst and condition selection.

The Strategic Importance of Dihalogenated Triazoles

The 1,2,3- and 1,2,4-triazole cores are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make them valuable pharmacophores. Dihalogenated triazoles serve as key intermediates, allowing for sequential and site-selective functionalization to build complex molecular architectures. The ability to control which halogen reacts first is a critical aspect of their synthetic utility.

Comparative Overview of Cross-Coupling Reactions

The selective functionalization of dihalogenated triazoles is a nuanced challenge, governed by the interplay of the starting material's electronic properties, the nature of the coupling partners, and the intricate details of the catalytic cycle. While a direct, comprehensive comparison of all major cross-coupling reactions on a single dihalogenated triazole substrate is not extensively documented in the literature, we can synthesize a comparative analysis from existing studies on closely related systems.

Reaction Typical Nucleophile Key Advantages Common Challenges with Dihalogenated Triazoles
Suzuki-Miyaura Organoboron ReagentsHigh functional group tolerance, commercially available reagents, mild reaction conditions.Regioselectivity can be challenging to control; potential for competitive side reactions.
Sonogashira Terminal AlkynesDirect introduction of alkynyl moieties, valuable for further transformations.Requires a copper co-catalyst in traditional protocols, which can lead to side reactions; regioselectivity concerns.
Buchwald-Hartwig Amines, Alcohols, ThiolsForms C-N, C-O, and C-S bonds, crucial for medicinal chemistry.Can be sensitive to substrate electronics; regioselective amination of dihalotriazoles requires careful optimization.
Heck AlkenesForms C-C bonds with alkenes, useful for vinylation.Regioselectivity can be an issue; often requires higher temperatures.

Mechanistic Deep Dive and Experimental Considerations

A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimizing cross-coupling reactions with dihalogenated triazoles. The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity and broad substrate scope.

Mechanism: The catalytic cycle begins with the oxidative addition of the dihalogenated triazole to a Pd(0) species. This is often the rate-determining step and the site of initial reactivity. Subsequent transmetalation with an organoboron reagent, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

Regioselectivity: The inherent reactivity difference between the two halogen-bearing positions on the triazole ring is often subtle. For instance, in 4,5-dihalo-1,2,3-triazoles, the C5 position is generally more electron-deficient and thus more susceptible to oxidative addition. However, this can be influenced by the nature of the substituent at the N1 position and the steric and electronic properties of the phosphine ligand on the palladium catalyst. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, demonstrating the feasibility of these transformations under green conditions.[1]

Experimental Protocol: In-Situ Monitoring of Suzuki Coupling via NMR

This protocol allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data.

  • Reaction Setup: In an NMR tube, combine the dihalogenated triazole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals at the desired reaction temperature.

  • Analysis: Integrate the signals corresponding to the starting material, product, and internal standard to determine the concentration of each species over time. This data can be used to determine reaction rates and probe the effect of different reaction parameters. The use of benchtop NMR spectrometers has made this type of in-situ monitoring more accessible.[2]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2) Transmetalation Complex->Pd(0)L2 Reductive Elimination Monofunctionalized Triazole Monofunctionalized Triazole Transmetalation Complex->Monofunctionalized Triazole Dihalogenated Triazole Dihalogenated Triazole Dihalogenated Triazole->Oxidative Addition Complex Organoboron Reagent Organoboron Reagent Organoboron Reagent->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a dihalogenated triazole.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to aryl- and heteroaryl-alkynes, which are versatile intermediates in organic synthesis.

Mechanism: The reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the dihalogenated triazole. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the alkynylated triazole. Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.

Kinetic Insights: Kinetic studies of Sonogashira reactions reveal that the rate is dependent on the nature of the halide, with iodides generally reacting faster than bromides and chlorides.[3] This provides a basis for achieving regioselectivity in dihalogenated triazoles bearing different halogens. The reaction kinetics can be monitored using in-situ techniques similar to those described for the Suzuki coupling.

Comparative Performance: In a study comparing Suzuki and Sonogashira reactions, it was found that both can be effectively catalyzed by a palladium catalyst supported on DNA-modified multi-walled carbon nanotubes in green solvents.[4][5] This highlights the potential for developing more sustainable cross-coupling methodologies.

Visualization of the Sonogashira Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Cu(I) Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide + R-C≡CH - H+ Copper Acetylide->Transmetalation Copper Acetylide->Cu(I) Transmetalation to Pd

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanism: The catalytic cycle is initiated by the oxidative addition of the dihalogenated triazole to the Pd(0) complex. The resulting palladium(II) complex then coordinates to the amine. Deprotonation by a base generates a palladium amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Kinetic studies have shown that the nature of the base and the amine can significantly influence the reaction rate and mechanism.[6]

Ligand Effects: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as XPhos and SPhos, are often employed to facilitate the reductive elimination step, which can be rate-limiting. For the amination of halo-1,2,3-triazoles, a palladium complex with an expanded-ring N-heterocyclic carbene ligand has been shown to be highly effective.[7]

Experimental Protocol: Buchwald-Hartwig Amination of a Dihalogenated Triazole

  • Reagents: To an oven-dried Schlenk tube, add the dihalogenated triazole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%), and a strong base (e.g., t-BuONa, 3.0 equiv).

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex - HX (+ Base) Palladium Amido Complex->Pd(0)L2 Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Coupling: Vinylation of the Triazole Core

The Heck reaction allows for the coupling of aryl or vinyl halides with alkenes.

Mechanism: The reaction proceeds via oxidative addition of the dihalogenated triazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated triazole product and a palladium-hydride species. The Pd(0) catalyst is regenerated by reaction of the palladium-hydride with a base.

Regioselectivity and Stereoselectivity: The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in the Heck reaction. With dihalogenated triazoles, controlling which halogen reacts and the position of the new C-C bond on the alkene requires careful optimization of the catalyst, ligands, and reaction conditions.

Mechanistic Investigation Techniques

To gain a deeper understanding of these cross-coupling reactions and to rationally design improved catalytic systems, several experimental techniques are employed.

Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom at a specific position with its heavier isotope (e.g., ¹²C with ¹³C), one can measure the effect on the reaction rate. A significant KIE indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. This technique has been used to elucidate the mechanism of Suzuki-Miyaura reactions.[8][9]

Experimental Protocol: Determination of the Kinetic Isotope Effect

  • Substrate Synthesis: Synthesize the dihalogenated triazole with a ¹³C label at one of the halogen-bearing carbons.

  • Parallel Reactions: Run two parallel cross-coupling reactions, one with the ¹²C-substrate and one with the ¹³C-labeled substrate, under identical conditions.

  • Reaction Monitoring: Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them by a quantitative method (e.g., GC-MS or HPLC).

  • KIE Calculation: The KIE is calculated as the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy).

Computational Studies (DFT): Density Functional Theory (DFT) calculations are invaluable for modeling the reaction mechanism at the molecular level. They can be used to calculate the energies of intermediates and transition states, providing insights into the reaction pathway and the origin of selectivity. DFT studies have been instrumental in understanding the oxidative addition step in palladium-catalyzed cross-couplings.[10][11]

Conclusion: A Roadmap for Rational Synthesis

The choice of cross-coupling reaction for the functionalization of dihalogenated triazoles is a critical decision that should be guided by a thorough understanding of the underlying reaction mechanisms.

  • For the introduction of aryl and heteroaryl groups with a wide range of functional groups, the Suzuki-Miyaura reaction is often the method of choice due to its versatility and the commercial availability of boronic acid reagents.

  • To install alkynyl moieties, the Sonogashira coupling is the most direct approach.

  • The Buchwald-Hartwig amination is indispensable for the synthesis of N-arylated triazoles, which are of significant interest in medicinal chemistry.

  • The Heck reaction provides a means for the vinylation of the triazole core.

By carefully considering the electronic and steric properties of the dihalogenated triazole, the nature of the coupling partner, and the judicious selection of the catalyst, ligands, and reaction conditions, researchers can navigate the complexities of these powerful transformations to achieve their synthetic goals. The continued development of in-situ monitoring techniques and computational modeling will undoubtedly lead to even more efficient and selective methods for the functionalization of these important heterocyclic building blocks.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 4,5-Disubstituted-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal structural elucidation of 4,5-disubstituted-1,2,3-triazoles is a critical step in advancing novel therapeutics and functional materials. The inherent isomerism and subtle structural variations within this class of heterocycles demand a multi-faceted analytical approach. This guide provides an in-depth comparison of the primary analytical techniques, offering not just protocols, but the strategic reasoning behind their application.

The Analytical Imperative: Beyond Simple Confirmation

The "click" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a favored route to 1,4-disubstituted-1,2,3-triazoles. However, the synthesis of the less common 1,5- and the contiguous 4,5-disubstituted isomers necessitates rigorous analytical confirmation to rule out regioisomeric impurities. The choice of analytical technique is therefore not merely for confirmation of synthesis but is a crucial tool for ensuring isomeric purity and, ultimately, the reliability of downstream biological or material science data.

Core Analytical Workflow

A robust characterization workflow for 4,5-disubstituted-1,2,3-triazoles integrates several spectroscopic and chromatographic techniques. The typical progression from initial confirmation to in-depth structural analysis is outlined below.

Analytical_Workflow Start Synthesized 4,5-disubstituted-1,2,3-triazole TLC Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment Start->TLC MS Mass Spectrometry (MS) for molecular weight confirmation TLC->MS NMR Nuclear Magnetic Resonance (NMR) for detailed structural elucidation MS->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis NMR->FTIR XRay Single-Crystal X-ray Diffraction for unambiguous structure determination (if suitable crystals form) NMR->XRay If ambiguous or for absolute confirmation End Structurally Confirmed Compound FTIR->End XRay->End Technique_Selection Question1 Need Molecular Weight? Question2 Need Detailed Structure? Question1->Question2 No MS Use Mass Spectrometry (MS) Question1->MS Yes Question3 Isomeric Mixture Possible? Question2->Question3 No NMR Use NMR Spectroscopy (¹H, ¹³C, 2D) Question2->NMR Yes Question3->NMR Yes LC Use Liquid Chromatography (LC) for separation Question3->LC Also consider Question4 Need Absolute Confirmation? XRay Use X-ray Crystallography (if crystals available) Question4->XRay Yes NMR->Question4

A Comparative Guide to Catalysts for the Functionalization of 4,5-Diiodo-1H-1,2,3-Triazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4,5-Diiodo-1H-1,2,3-Triazole Scaffold

To our audience of fellow researchers, scientists, and professionals in drug development, the 1,2,3-triazole core is a familiar and highly valued structural motif. Its prevalence in medicinal chemistry, materials science, and chemical biology is a testament to its unique combination of properties: metabolic stability, hydrogen bonding capability, and a rigid framework for the precise spatial arrangement of functional groups. The this compound represents a particularly powerful building block, offering two modifiable positions for the introduction of diverse molecular complexity. The carbon-iodine bonds at the 4- and 5-positions are ripe for a variety of cross-coupling reactions, enabling the construction of novel molecular architectures.

However, the efficient and selective functionalization of this di-iodinated scaffold is critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic systems for the derivatization of this compound, with a focus on the widely employed Sonogashira and Suzuki-Miyaura cross-coupling reactions. We will delve into the nuances of catalyst selection, the rationale behind reaction conditions, and provide actionable experimental protocols.

The Challenge of Selective Functionalization

The presence of two chemically similar C-I bonds in this compound presents a key synthetic challenge: achieving selective mono- versus di-functionalization. The ability to sequentially introduce different substituents at the 4- and 5-positions is crucial for creating unsymmetrical, highly functionalized triazoles. This selectivity is governed by a delicate interplay of factors including the catalyst system, reaction temperature, and stoichiometry of the coupling partners. Generally, the C5-I bond is reported to be slightly more reactive than the C4-I bond, a subtlety that can be exploited for regioselective transformations.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the introduction of alkynyl moieties. For the functionalization of this compound, several catalytic systems have proven effective. Below is a comparative summary of commonly employed catalysts.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Typical Yield (Mono-alkynylation)Typical Yield (Di-alkynylation)
Pd(PPh₃)₄PPh₃CuIEt₃N or DIPEATHF or DMFrt - 60Good to ExcellentExcellent (with excess alkyne)
PdCl₂(PPh₃)₂PPh₃CuIEt₃N or DIPEATHF or DMFrt - 60Good to ExcellentExcellent (with excess alkyne)
Pd(OAc)₂XPhosCuICs₂CO₃Dioxane80 - 100GoodGood
PdCl₂(dppf)dppfCuIEt₃NToluene80GoodGood

Expert Insights:

  • The Classic Choice: The combination of a palladium(0) or palladium(II) source with triphenylphosphine (PPh₃) and a copper(I) co-catalyst remains the most widely used and reliable system for Sonogashira couplings on iodo-triazoles.[1] These reactions often proceed under mild conditions and with high yields.

  • Ligand Effects: For more challenging substrates or to achieve higher turnover numbers, the use of bulky, electron-rich phosphine ligands such as XPhos can be beneficial. These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Copper's Role: The copper(I) co-catalyst is crucial for the formation of the copper(I)-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] In some cases, copper-free Sonogashira protocols can be employed to avoid the potential for alkyne homocoupling (Glaser coupling).

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)L2-I B->C D Transmetalation C->D E Ar-Pd(II)L2-C≡CR D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H R-C≡C-H J R-C≡C-Cu H->J Base I CuI I->H J->D

Caption: The catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Mono-Sonogashira Coupling of 1-Benzyl-4,5-diiodo-1H-1,2,3-triazole

This protocol is a representative example for achieving selective mono-alkynylation.

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-benzyl-4,5-diiodo-1H-1,2,3-triazole (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF. To this suspension, add triethylamine (Et₃N, 2.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.1 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly valuable for introducing aryl and heteroaryl moieties onto the triazole core.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (Mono-arylation) | Typical Yield (Di-arylation) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80 - 100 | Good to Excellent | Excellent (with excess boronic acid) | | PdCl₂(dppf) | dppf | K₃PO₄ | DME or THF | 80 - 90 | Excellent | Excellent | | Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 100 - 110 | Excellent | Excellent | | [Pd(IPr)Cl₂]₂ | IPr | K₃PO₄ | THF/H₂O | 70 | Good | Good |

Expert Insights:

  • Workhorse Catalysts: Similar to the Sonogashira reaction, Pd(PPh₃)₄ and PdCl₂(dppf) are highly reliable catalysts for the Suzuki-Miyaura coupling of iodo-triazoles.[3] The use of an aqueous base is common and often accelerates the transmetalation step.

  • Advanced Ligands for Robustness: For less reactive boronic acids or to achieve coupling with aryl chlorides (if one were to functionalize a chloro-iodo-triazole), the use of bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos and XPhos is highly recommended. These ligands promote the formation of the active monoligated palladium(0) species.

  • N-Heterocyclic Carbenes (NHCs): NHC-ligated palladium complexes, such as those derived from IPr, offer high stability and catalytic activity, making them a good choice for a variety of Suzuki-Miyaura couplings.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_boron Boronic Acid Activation A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)L2-I B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar'-B(OH)2 J [Ar'-B(OH)3]- H->J Activation I Base (e.g., OH-) I->H J->D

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Stepwise Di-Suzuki-Miyaura Coupling of 1-Benzyl-4,5-diiodo-1H-1,2,3-triazole

This protocol outlines a general strategy for the sequential introduction of two different aryl groups.

Step 1: Mono-arylation

  • Reactant Preparation: In a microwave vial, combine 1-benzyl-4,5-diiodo-1H-1,2,3-triazole (1.0 equiv.), the first arylboronic acid (1.1 equiv.), PdCl₂(dppf) (0.03 equiv.), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Reaction Execution: Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes. Monitor the reaction for the disappearance of the starting material and the formation of the mono-arylated product.

  • Isolation of Intermediate: After cooling, extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the mono-iodo-mono-aryl triazole intermediate by column chromatography.

Step 2: Second Arylation

  • Reactant Preparation: Use the purified mono-arylated intermediate from Step 1 (1.0 equiv.) and the second, different arylboronic acid (1.2 equiv.). Employ a more robust catalytic system if necessary, for example, Pd(OAc)₂ (0.05 equiv.) with SPhos (0.10 equiv.) and K₃PO₄ (2.5 equiv.).

  • Solvent and Reaction Conditions: Use a solvent such as toluene or dioxane and heat conventionally at 100-110°C until the reaction is complete.

  • Work-up and Purification: Follow a similar work-up and purification procedure as in Step 1 to isolate the final 1-benzyl-4,5-diaryl-1H-1,2,3-triazole.

Conclusion and Future Outlook

The functionalization of this compound is a powerful strategy for the synthesis of novel, highly substituted triazole derivatives. The choice of catalyst is paramount for achieving high yields and, crucially, for controlling the selectivity of the functionalization. While classic palladium-phosphine catalysts remain highly effective, the development of more specialized ligands, such as bulky biarylphosphines and N-heterocyclic carbenes, has expanded the scope and robustness of these transformations.

For researchers and drug development professionals, a deep understanding of the interplay between the substrate, catalyst, and reaction conditions is essential for the rational design of synthetic routes. The protocols and comparative data presented in this guide are intended to serve as a practical starting point for the exploration of the rich chemistry of the this compound scaffold. Future research in this area will likely focus on the development of even more active and selective catalysts, as well as the application of these building blocks in the synthesis of complex, biologically active molecules.

References

The Iodine Advantage: A Comparative Guide to the Biological Activity of Iodo-Substituted Triazoles and Their Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the triazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic ring has paved the way for compounds with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Among the various modifications, halogenation has emerged as a powerful tool to modulate the physicochemical properties and biological efficacy of triazole derivatives. This guide provides an in-depth comparative analysis of iodo-substituted triazoles versus their other halogenated counterparts (fluoro-, chloro-, and bromo-substituted analogs), offering researchers, scientists, and drug development professionals a critical understanding of the nuanced role the iodine atom plays in enhancing biological activity.

The Halogen Effect: More Than Just a Substitution

Halogen substitution is a cornerstone of modern drug design, influencing a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The choice of halogen, however, is not arbitrary. Each halogen atom possesses a unique combination of size, electronegativity, and polarizability, which dictates its interaction with the surrounding biological environment.

Key Physicochemical Properties of Halogens in Drug Design:

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Polarizability (ų)Lipophilicity (Hansch-Leo π parameter)
Fluorine1.473.980.56+0.14
Chlorine1.753.162.18+0.71
Bromine1.852.963.05+0.86
Iodine1.982.664.7+1.12

While fluorine and chlorine are often employed to enhance metabolic stability and membrane permeability, the larger halogens, bromine and particularly iodine, introduce a unique and powerful non-covalent interaction known as halogen bonding . This interaction, where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, can significantly enhance binding affinity and specificity to a biological target.[5] The strength of this bond follows the trend I > Br > Cl > F, making iodine a particularly intriguing substituent for rational drug design.[5]

Antifungal Activity: A Tale of Enhanced Potency

Triazoles are a mainstay in antifungal therapy, primarily acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Halogenation of the triazole scaffold has been shown to significantly impact antifungal potency.

While direct comparative studies across all four halogens are limited, evidence suggests that iodo-substitution can confer superior antifungal activity. For instance, a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives were synthesized and evaluated for their antifungal activity, with some compounds exhibiting fair to good activity against Rhizoctonia solani and Botrytis cinerea.

In a comparative context, the enhanced activity of iodo-substituted triazoles can be attributed to several factors:

  • Increased Lipophilicity: The high lipophilicity of iodine can facilitate penetration through the fungal cell wall and membrane, leading to higher intracellular concentrations of the drug.

  • Halogen Bonding: The ability of iodine to form strong halogen bonds with amino acid residues in the active site of CYP51 can lead to a more stable drug-enzyme complex and enhanced inhibition.

  • Optimal Steric Fit: The larger size of the iodine atom may provide a better steric fit within the binding pocket of the target enzyme, leading to improved inhibitory activity.

It is important to note that the position of the halogen substituent also plays a crucial role. For example, in a series of 1,2,4-triazole derivatives, the presence of a 2,4-dichlorophenyl or 2,4-difluorophenyl group was associated with better antifungal activity against most tested fungal strains.[6] This highlights the importance of a holistic approach to structure-activity relationship (SAR) studies, considering not only the type of halogen but also its position on the triazole scaffold and any associated phenyl rings.

Anticancer Activity: Targeting Proliferation with Precision

The triazole nucleus is a versatile scaffold for the development of novel anticancer agents, with derivatives exhibiting a range of mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[7] Halogenation has been widely explored as a strategy to enhance the cytotoxic potential of triazole-based compounds.

In the realm of anticancer activity, the influence of halogen substitution can be seen in various triazole derivatives. For instance, in a study on benzotriazole derivatives, substitution with halogens, particularly chlorine in the ortho or para positions, increased cytotoxic activity.[7] This was attributed to an increase in the lipophilicity of the compounds, allowing for easier penetration into cancer cells.[7]

While comprehensive comparative data is still emerging, the unique properties of iodine suggest a significant potential for enhancing anticancer efficacy. The ability of iodo-substituted triazoles to engage in strong halogen bonding interactions can be particularly advantageous in targeting protein-protein interactions or the active sites of enzymes crucial for cancer cell survival. Furthermore, the increased lipophilicity imparted by iodine can improve the pharmacokinetic profile of these compounds, leading to better tumor penetration and overall efficacy.

A study on 1,2,3-triazole-containing chalcone derivatives highlighted that a bromo group was essential for activity against A549 lung cancer cells.[2] This underscores that even within the larger halogens, subtle differences in properties can lead to significant variations in biological activity, necessitating careful optimization for each specific biological target.

Enzyme Inhibition: A Focus on Specificity and Potency

The ability of triazoles to coordinate with metal ions in the active sites of metalloenzymes makes them attractive scaffolds for the design of potent and selective enzyme inhibitors. Halogenation can further refine these interactions, leading to improved inhibitory profiles.

A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalyzed by mouse hepatic microsomal cytochromes P-450 revealed that the nature of the azole ring and its substituents significantly influenced the inhibitory pattern.[8] While this study did not include iodo-analogs, it demonstrated the differential effects of various substituents on enzyme inhibition.

The potential for iodo-substituted triazoles to act as potent enzyme inhibitors is significant, primarily due to the role of halogen bonding. The strong and directional nature of iodine-mediated halogen bonds can be exploited to achieve high-affinity binding to the active site of an enzyme, leading to potent inhibition. This has been demonstrated in the context of anion recognition, where tetra-iodotriazole motifs have been used to create hosts with high iodide selectivity.[9]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of novel halogenated triazole derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of triazole derivatives against fungal pathogens.

Workflow for Antifungal Susceptibility Testing

G prep_compounds Prepare Stock Solutions of Triazole Derivatives in DMSO serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate prep_compounds->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the triazole derivatives in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.

  • Preparation of Media: Prepare RPMI-1640 medium buffered with MOPS and adjust the pH to 7.0.

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the triazole compounds in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. Include a drug-free growth control well and a sterile medium control well.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to determine the cytotoxic effects of triazole derivatives on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed Cancer Cells in 96-Well Plate incubate_adhesion Incubate for 24 hours for Cell Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Serial Dilutions of Triazole Derivatives incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_formazan Incubate for 4 hours to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add DMSO to Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for assessing the cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated triazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant and nuanced role of halogen substitution, particularly with iodine, in modulating the biological activity of triazole derivatives. The unique ability of iodine to participate in strong halogen bonding, coupled with its influence on lipophilicity and steric interactions, provides a powerful tool for the rational design of potent and selective therapeutic agents.

While direct comparative studies across the full spectrum of halogenated triazoles are still somewhat limited, the available data strongly suggests that iodo-substituted triazoles are a promising class of compounds with the potential for enhanced antifungal, anticancer, and enzyme inhibitory activities. Future research should focus on systematic, head-to-head comparisons of iodo-triazoles with their fluoro, chloro, and bromo analogs against a wider range of biological targets. Such studies, combined with computational modeling and structural biology, will undoubtedly provide a deeper understanding of the structure-activity relationships and pave the way for the development of next-generation triazole-based therapeutics with improved efficacy and safety profiles.

References

A Researcher's Guide to the Computational Modeling of 4,5-diiodo-1H-1,2,3-triazole Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Reactivity of a Densely Functionalized Heterocycle

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and organic synthesis, largely due to its unique electronic properties, stability, and capacity for hydrogen bonding.[1] The introduction of heavy halogens, such as iodine, at the 4 and 5 positions of the triazole ring creates a molecule—4,5-diiodo-1H-1,2,3-triazole—with significant, yet largely unexplored, synthetic potential. The carbon-iodine bonds serve as versatile synthetic handles for cross-coupling reactions, metal-halogen exchange, and the formation of halogen bonds, making this molecule a highly attractive building block for complex molecular architectures.[2][3]

Understanding the intricate reaction pathways of this di-iodinated triazole is paramount for its effective utilization. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), offers a powerful lens to predict and rationalize its reactivity, guiding synthetic efforts and minimizing trial-and-error experimentation.[4][5][6] This guide provides a comparative overview of computational approaches to model the reaction pathways of this compound, supported by proposed experimental workflows for validation.

Section 1: Proposed Reaction Pathways of this compound

The reactivity of this compound is expected to be dominated by the two iodine substituents. Based on the established chemistry of halogenated heterocycles, several key reaction pathways can be proposed.[3][7]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the triazole ring should activate the C-I bonds towards nucleophilic attack. This pathway would allow for the direct replacement of one or both iodine atoms with a variety of nucleophiles.

  • Halogen-Metal Exchange: Treatment with organometallic reagents, such as organolithiums or Grignard reagents, could facilitate a halogen-metal exchange, generating a highly reactive triazolyl-metal species. This intermediate can then be trapped with various electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-I bonds are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Halogen Bonding Interactions: The electropositive region on the iodine atoms (the σ-hole) can engage in halogen bonding with Lewis bases. While not a reaction pathway in the traditional sense, these interactions can influence the molecule's conformation and pre-organize it for subsequent reactions.[2]

The following diagram illustrates these potential reaction pathways originating from the this compound core.

G A This compound B SNA r Product (e.g., 4,5-diamino-1H-1,2,3-triazole) A->B  Nucleophilic Substitution C Organometallic Intermediate (e.g., 4,5-dilithio-1H-1,2,3-triazole) A->C  Halogen-Metal Exchange D Cross-Coupling Product (e.g., 4,5-diphenyl-1H-1,2,3-triazole) A->D  Pd-Catalyzed Cross-Coupling E Halogen-Bonded Adduct A->E  Halogen Bonding

Caption: Proposed reaction pathways for this compound.

Section 2: A Comparative Guide to Computational Modeling Methodologies

To investigate the proposed reaction pathways, a robust computational approach is essential. Density Functional Theory (DFT) stands out as the most widely used method for such studies due to its excellent balance of accuracy and computational cost.[4][8]

Recommended Primary Methodology: Density Functional Theory (DFT)

DFT calculations are well-suited to elucidate the geometric and electronic structures of reactants, intermediates, transition states, and products. Key aspects of the reaction mechanisms, such as activation energies and reaction enthalpies, can be determined, providing a quantitative understanding of the reaction feasibility and selectivity.

  • Choice of Functional: The selection of an appropriate exchange-correlation functional is critical for accurate predictions. For reactions involving halogenated compounds, hybrid functionals such as B3LYP or M06-2X are often recommended. M06-2X, in particular, is known to perform well for non-covalent interactions, which could be important in considering halogen bonding.

  • Basis Set Selection: A suitable basis set is necessary to accurately describe the electron distribution, especially for the heavy iodine atoms. A double- or triple-zeta basis set, such as 6-311+G(d,p) for lighter atoms (C, N, H) and a relativistic effective core potential (ECP) basis set like LANL2DZ for iodine, is a common and effective choice. The ECP for iodine accounts for relativistic effects that are significant for heavy elements.

  • Solvent Effects: Most organic reactions are performed in solution. Therefore, incorporating solvent effects is crucial for obtaining realistic results. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and generally provide a good description of bulk solvent effects.

Alternative and Complementary Computational Models

While DFT is a powerful tool, other computational methods can provide complementary insights or may be more suitable for specific aspects of the study.

  • Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer higher accuracy than DFT, especially for systems where electron correlation is challenging to describe. However, these methods are significantly more computationally expensive and may be best used to benchmark the performance of the chosen DFT functional for a smaller model system.

  • Molecular Dynamics (MD): For studying the dynamic behavior of the molecule, particularly its conformational flexibility and interactions with solvent molecules or other reactants over time, MD simulations can be invaluable. This approach is particularly relevant for understanding the role of halogen bonding in solution.

Section 3: Comparative Analysis of Predicted Outcomes

A comprehensive computational study would generate a wealth of data to compare the different reaction pathways. The following table outlines the key metrics that should be calculated and how they can be used to compare the proposed reaction pathways.

Computational Metric Significance and Comparative Insight Proposed Pathway Application
Activation Energy (ΔG‡) The height of the energy barrier for a reaction. A lower activation energy indicates a faster reaction rate. Comparing ΔG‡ values for competing pathways reveals the kinetically favored product.SNAr vs. Halogen-Metal Exchange
Reaction Enthalpy (ΔH) The overall energy change of a reaction. A more negative ΔH indicates a more thermodynamically stable product. This helps in understanding the thermodynamic driving force of the reaction.All pathways
Transition State Geometry The molecular structure at the highest point on the reaction energy profile. Analysis of the transition state geometry provides insights into the bond-breaking and bond-forming processes.All pathways
Natural Bond Orbital (NBO) Analysis Provides information about charge distribution, bond orders, and orbital interactions. This can be used to rationalize the reactivity and stability of different species along the reaction coordinate.All pathways
Molecular Electrostatic Potential (MESP) Visualizes the charge distribution on the molecule's surface. It is particularly useful for identifying electrophilic and nucleophilic sites and for predicting the nature and directionality of non-covalent interactions like halogen bonding.[4]Halogen Bonding

Section 4: Experimental Validation - A Proposed Workflow

Computational predictions, no matter how sophisticated, must be validated by experimental data. The following section outlines a detailed, step-by-step workflow for the synthesis of this compound and the experimental investigation of its reactivity.

Synthesis of this compound

The synthesis of the starting material can be adapted from known procedures for the halogenation of triazoles. A plausible route involves the direct iodination of 1H-1,2,3-triazole. A similar procedure has been reported for the synthesis of 4,5-dibromo-1H-1,2,3-triazole.[9]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1H-1,2,3-triazole in a suitable solvent (e.g., water or acetic acid), add N-iodosuccinimide (NIS) or a mixture of iodine and a strong oxidizing agent (e.g., nitric acid).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified period (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

  • Characterization: The structure and purity of the synthesized compound must be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Investigation of Reaction Pathways

With the starting material in hand, the computationally predicted reaction pathways can be tested experimentally.

Step-by-Step Protocol for a Representative Reaction (e.g., Suzuki Cross-Coupling):

  • Reaction Setup: In a reaction vessel, combine this compound, a boronic acid derivative (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a set time. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Product Characterization and Yield Determination: The purified product is characterized by NMR and MS to confirm the structure of the cross-coupled product. The reaction yield is calculated. The experimental yield and product distribution can then be compared with the predictions from the computational modeling.

The following diagram outlines the general workflow for the synthesis and experimental validation.

G cluster_synthesis Synthesis cluster_reaction Reaction Validation A 1H-1,2,3-triazole B Iodination Reaction (e.g., NIS or I₂/oxidant) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS, IR) C->D E This compound F Proposed Reaction (e.g., Cross-Coupling) E->F G Product Isolation and Purification F->G H Product Characterization and Yield Determination G->H I Comparison of Experimental Results with Computational Predictions H->I

Caption: Experimental workflow for synthesis and reaction validation.

Conclusion

The study of this compound's reactivity is a fertile ground for discovery in synthetic and medicinal chemistry. A synergistic approach, combining the predictive power of computational modeling with rigorous experimental validation, is the most effective strategy to unlock its full potential. This guide has provided a comprehensive framework for researchers to embark on such an investigation. By carefully selecting computational methodologies and designing robust experimental protocols, the scientific community can harness the unique properties of this versatile building block to create novel molecules with significant applications.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 4,5-diiodo-1H-1,2,3-triazole, a key building block in various synthetic applications. We will explore the nuances of its synthesis and compare it with a common alternative, 4,5-dibromo-1H-1,2,3-triazole, offering field-proven insights and detailed experimental protocols.

Introduction to Dihalogenated Triazoles

4,5-Dihalogenated-1H-1,2,3-triazoles are versatile intermediates in organic synthesis. The presence of two halogen atoms on the triazole ring provides reactive handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The choice between a diiodo- or a dibromo- derivative often depends on the desired reactivity, with the carbon-iodine bond being generally more reactive than the carbon-bromine bond. Consequently, ensuring the purity of these starting materials is a critical first step in any synthetic route. Impurities can lead to unwanted side reactions, lower yields, and complex purification challenges downstream.

Synthesis of Dihalogenated Triazoles: A Comparative Overview

The synthesis of this compound can be achieved through the direct iodination of 1H-1,2,3-triazole.[1] This approach offers a straightforward route to the desired product. For comparison, the synthesis of 4,5-dibromo-1H-1,2,3-triazole is also well-established and typically involves the direct bromination of the parent triazole.[2]

Experimental Protocol: Synthesis of this compound

A facile route for the synthesis of 4,5-diiodo-1,2,3-triazole involves the direct halogenation of 1,2,3-triazole.[1] While the full experimental details from the primary literature should be consulted for precise reagent quantities and reaction conditions, a representative procedure is outlined below.

Materials:

  • 1H-1,2,3-triazole

  • Iodinating agent (e.g., Iodine monochloride or a mixture of an iodide salt and an oxidant)

  • Suitable solvent (e.g., water, acetic acid)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Dissolve 1H-1,2,3-triazole in the chosen solvent.

  • Add the iodinating agent to the solution at a controlled temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction and neutralize with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Experimental Protocol: Synthesis of 4,5-dibromo-1H-1,2,3-triazole

The synthesis of the dibromo analog is a well-documented process.[2]

Materials:

  • 1,2,3-1H-Triazole

  • Bromine

  • Water

Procedure:

  • To a stirring solution of 1,2,3-1H-Triazole in water, slowly add bromine over a period of time.

  • Heat the solution and stir for several hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it with a copious amount of water.

  • To the filtrate, add more bromine and continue stirring.

  • Collect any further precipitate and wash with water.

  • Repeat the addition of bromine and filtration as necessary to maximize the yield.

  • Dry the combined product in a vacuum oven to yield 4,5-dibromo-1H-1,2,3-triazole as an off-white solid.[2]

Purity Assessment: A Multi-faceted Approach

A comprehensive assessment of the purity of synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

  • ¹H NMR: For this compound, a single proton signal is expected for the N-H proton of the triazole ring. The chemical shift of this proton will be influenced by the solvent and the electronic environment. In a deuterated solvent like DMSO-d₆, this peak is typically a broad singlet. The absence of signals corresponding to starting material or mono-iodinated species is a key indicator of purity.

  • ¹³C NMR: The ¹³C NMR spectrum should display two signals for the carbon atoms of the triazole ring. Due to the presence of the iodine atoms, these signals will be shifted downfield compared to the parent 1H-1,2,3-triazole. The number and chemical shifts of the signals provide a clear fingerprint of the desired product.

Comparative NMR Data:

Compound¹H NMR (N-H proton, ppm)¹³C NMR (Triazole carbons, ppm)
This compound Expected as a broad singletTwo signals expected in the downfield region
4,5-dibromo-1H-1,2,3-triazole Reported as a broad signalTwo signals reported

Note: Exact chemical shifts are dependent on the solvent and spectrometer frequency. The data for the diiodo- compound is predicted based on known trends and comparison with similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound. For this compound (C₂HN₃I₂), the expected molecular weight is approximately 320.85 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean molecular ion peak. In contrast, 4,5-dibromo-1H-1,2,3-triazole will exhibit a characteristic isotopic pattern for two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of a compound and detecting trace impurities. A reversed-phase HPLC method is generally suitable for the analysis of halogenated triazoles.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Suggested HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be starting from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the triazole shows significant absorbance (e.g., around 210-230 nm).

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative HPLC Performance:

Due to the difference in halogen atoms, this compound is expected to be more lipophilic than its dibromo counterpart. Therefore, under the same reversed-phase HPLC conditions, the diiodo-triazole would likely have a longer retention time.

CompoundExpected Retention Time (Relative)
This compound Longer
4,5-dibromo-1H-1,2,3-triazole Shorter

Data Summary and Comparison

The following table summarizes the key analytical data for the purity assessment of this compound in comparison to 4,5-dibromo-1H-1,2,3-triazole.

Analytical TechniqueThis compound4,5-dibromo-1H-1,2,3-triazole
Synthesis Direct iodination of 1H-1,2,3-triazole[1]Direct bromination of 1,2,3-1H-Triazole[2]
¹H NMR Broad singlet for N-H protonBroad singlet for N-H proton
¹³C NMR Two downfield signals for triazole carbonsTwo downfield signals for triazole carbons
Mass Spectrometry [M]⁺ or [M+H]⁺ at m/z ≈ 321[M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern at m/z ≈ 227, 229, 231
HPLC (RP-C18) Longer retention timeShorter retention time

Conclusion: A Self-Validating Purity Assessment Workflow

To ensure the scientific integrity of research and development, a multi-technique approach to purity assessment is crucial. The combination of NMR, mass spectrometry, and HPLC provides a self-validating system for the characterization of synthesized this compound.

Logical Workflow for Purity Confirmation:

Purity_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirm Structure Confirmation NMR->Structure_Confirm MS->Structure_Confirm Purity_Confirm Purity >95%? HPLC->Purity_Confirm Structure_Confirm->Purity_Confirm Proceed Proceed to Next Step Purity_Confirm->Proceed Yes Repurify Repurify Sample Purity_Confirm->Repurify No

Caption: A self-validating workflow for purity assessment.

By following this comprehensive guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experimental work.

References

The Triazole Core: A Privileged Scaffold in Drug Discovery - A Comparative Guide to 4,5-Disubstituted-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, valued for its chemical stability, unique electronic properties, and its ability to engage in a variety of non-covalent interactions. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4,5-disubstituted-1,2,3-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how substitutions at the 4 and 5 positions of the triazole ring dictate their therapeutic potential across different disease areas, supported by experimental data and detailed protocols.

The Versatility of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its appeal in drug design stems from its ability to act as a rigid linker, its capacity for hydrogen bonding, and its dipole moment, which can influence molecular interactions and pharmacokinetic properties. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted-1,2,3-triazoles exceptionally efficient and regioselective. However, the exploration of 4,5-disubstituted isomers continues to yield compounds with profound and diverse biological activities.[1][2]

This guide will focus on comparing the SAR of 4,5-disubstituted-1,2,3-triazoles in three key therapeutic areas: anticancer, antimicrobial, and antiviral applications.

Comparative Structure-Activity Relationship (SAR) Analysis

The strategic placement of different functional groups at the 4 and 5 positions of the 1,2,3-triazole ring has a profound impact on the resulting molecule's biological activity. This section compares the SAR of these derivatives across different therapeutic targets.

Anticancer Activity

4,5-Disubstituted-1,2,3-triazoles have demonstrated significant potential as anticancer agents through various mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and immunomodulation.

2.1.1. Tubulin Polymerization Inhibitors:

A notable class of 4,5-disubstituted-1,2,3-triazoles has been designed as cis-constrained analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[3] In these analogues, the triazole ring serves to lock the diaryl substituents in a cis-conformation, which is crucial for binding to the colchicine site of tubulin.

  • Key SAR Insights:

    • Ring A (Position 5): A 3,4,5-trimethoxyphenyl moiety is often favored for potent activity, mimicking the A ring of CA-4.[3]

    • Ring B (Position 4): The nature of the substituent on the second aryl ring significantly influences cytotoxicity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance activity. For instance, the diarylacrylonitrile analogue 2l exhibited GI50 values of <10 nM against a majority of the NCI 60 human cancer cell lines.[3]

    • In silico docking studies have supported the binding of these compounds within the colchicine binding site of tubulin, providing a rationale for their potent anti-cancer properties.[3]

2.1.2. Sphingosine Kinase 2 (SphK2) Inhibitors:

Sphingosine kinase 2 (SphK2) is an important target in cancer therapy. A series of 1,2,3-triazole analogues have been developed as selective SphK2 inhibitors.[4]

  • Key SAR Insights:

    • The 1,2,3-triazole core acts as a key pharmacophore.

    • Compound 21g from a synthesized series showed the highest potency with an IC50 value of 0.23 μM.[4]

    • High selectivity for SphK2 over the SphK1 isoform was achieved in several compounds, which is a critical aspect for targeted therapy.[4]

2.1.3. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors:

IDO1 is an immunomodulatory enzyme that plays a crucial role in tumor immune escape. The development of small molecule inhibitors of IDO1 is a promising strategy in cancer immunotherapy. A series of 4,5-disubstituted 1,2,3-triazole derivatives have been identified as potent and selective IDO1 inhibitors.[5]

  • Key SAR Insights:

    • Compounds 3i, 4i, and 4k were identified as potent inhibitors with IC50 values in the low nanomolar range.[5]

    • These compounds demonstrated strong IDO1 inhibitory activity in MDA-MB-231 breast cancer cells with minimal cytotoxicity.[5]

    • In vivo studies in female Swiss albino mice showed excellent antitumor efficacy, with tumor growth inhibition ranging from 79-96%.[5]

Table 1: Comparative Anticancer Activity of 4,5-Disubstituted-1,2,3-Triazole Derivatives

Compound ClassTargetKey Substituents for High ActivityExample CompoundPotency (IC50/GI50)Reference
CA-4 AnaloguesTubulinRing A: 3,4,5-trimethoxyphenyl; Ring B: Variably substituted aryl/heteroaryl2l <10 nM (GI50)[3]
SphK2 InhibitorsSphK2Specific polar head group and 1,2,3-triazole pharmacophore21g 0.23 µM (IC50)[4]
IDO1 InhibitorsIDO1Optimized 4,5-disubstituted scaffold3i, 4i, 4k Low nanomolar (IC50)[5]
Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. 4,5-Disubstituted-1,2,4-triazole-3-thiols have shown promise in this area, although the principles can be extrapolated to the 1,2,3-triazole scaffold.

  • Key SAR Insights:

    • The presence of a thione group at the 3-position of the triazole ring is often associated with antimicrobial activity.

    • Substituents at the N-4 position play a crucial role. For instance, the introduction of a chlorine atom into the phenyl ring at the N-4 position significantly improved antibacterial activity against Gram-positive bacteria.[6]

    • Compounds 5c, 5f, and 6f (4,5-disubstituted-1,2,4-triazole-3-thiols) were found to be active against gram-positive cocci.[7][8]

Table 2: Comparative Antimicrobial Activity of 4,5-Disubstituted-Triazole Derivatives

Compound ClassTarget OrganismsKey Substituents for High ActivityExample CompoundsActivityReference
1,2,4-Triazole-3-thionesGram-positive bacteriaN-4 substituted phenyl with electron-withdrawing groups (e.g., Cl)5c, 5f, 6f Active against gram-positive cocci[7][8]
1,2,4-Triazole-3-thionesBacillus cereus4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)Not specifiedExceeded activity of ampicillin and cefuroxime[6]
Antiviral Activity

The 1,2,3-triazole scaffold has been incorporated into various antiviral agents, targeting a range of viruses.

  • Key SAR Insights for 1,4-Disubstituted-1,2,3-Triazoles against HSV-1:

    • A study on 1,4-disubstituted-1,2,3-triazoles against Herpes Simplex Virus 1 (HSV-1) identified promising candidates.[9]

    • Compound 3 ((E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)benzylidene)benzenesulfonohydrazide) and compound 4 (2,2'-(4,4'-((1,3-phenylenebis(oxy))bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))dibenzaldehyde) were the most potent, with EC50 values of 16 µM and 21 µM, respectively.[9]

    • These compounds exhibited a different mechanism of action from the standard drug acyclovir, as they did not affect viral DNA replication but inhibited the expression of key viral proteins.[9]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4,5-disubstituted-1,2,3-triazole derivatives.

General Synthesis of 4,5-Disubstituted-2H-1,2,3-Triazoles (CA-4 Analogues)

This two-step synthesis is a common route to obtain 4,5-disubstituted-2H-1,2,3-triazoles.[3]

Step 1: Synthesis of (Z)-2,3-Diarylacrylonitriles

  • To a solution of substituted benzyl carbaldehyde (1 equivalent) and the corresponding substituted phenylacetonitrile (1 equivalent) in methanol, add 5% sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The desired product will precipitate out of the solution.

  • Filter the precipitate, wash with water, and dry to yield the (Z)-2,3-diarylacrylonitrile. Yields typically range from 70-95%.

Step 2: Synthesis of 4,5-Disubstituted-2H-1,2,3-Triazoles

  • In a round-bottom flask, combine the (Z)-2,3-diarylacrylonitrile from Step 1 (1 equivalent), sodium azide (NaN3, 3 equivalents), and ammonium chloride (NH4Cl, 3 equivalents).

  • Add a 10:1 mixture of DMF/H2O.

  • Reflux the mixture for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material has been consumed, cool the reaction mixture and add cold water.

  • Stir for 10-15 minutes to induce precipitation of the final product.

  • Filter the precipitate, wash with water, and dry.

  • If no precipitate forms, extract the product into ethyl acetate. Wash the organic layer with copious amounts of water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the corresponding 4,5-disubstituted-2H-1,2,3-triazole.

  • Confirm the structure and purity using 1H NMR, 13C NMR spectroscopy, and high-resolution mass spectrometry.

Biological Evaluation: In Vitro Anticancer Activity (NCI-60 Human Cancer Cell Line Screen)

The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity against a panel of cancer cell lines.[3]

  • Cell Plating: Plate cells in 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add the synthesized triazole derivatives at various concentrations to the wells. Include a positive control (e.g., a known anticancer drug) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.

Visualizing SAR and Workflows

Diagrams are essential for a clear understanding of complex relationships and processes.

SAR_Anticancer cluster_0 4,5-Disubstituted-1,2,3-Triazole Core cluster_1 Position 5 Substituent cluster_2 Position 4 Substituent cluster_3 Biological Activity core 1,2,3-Triazole pos5 3,4,5-Trimethoxyphenyl (Ring A) core->pos5 Enhances Binding pos4 Substituted Aryl/Heteroaryl (Ring B) core->pos4 Modulates Potency activity High Anticancer Potency (Tubulin Inhibition) pos5->activity pos4->activity

Caption: Key SAR features for anticancer activity of CA-4 analogues.

Synthesis_Workflow start Substituted Benzyl Carbaldehyde + Substituted Phenylacetonitrile step1 Step 1: Knoevenagel Condensation (5% NaOMe, MeOH) start->step1 intermediate (Z)-2,3-Diarylacrylonitrile step1->intermediate step2 Step 2: Cycloaddition (NaN3, NH4Cl, DMF/H2O, Reflux) intermediate->step2 product 4,5-Disubstituted-2H-1,2,3-Triazole step2->product purification Purification (Precipitation/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for 4,5-disubstituted-1,2,3-triazoles.

Biological_Assay plate Plate Cancer Cells in 96-well plate treat Add Triazole Derivatives (Varying Concentrations) plate->treat incubate Incubate for 48h treat->incubate fix Fix Cells with TCA incubate->fix stain Stain with SRB fix->stain wash Wash to Remove Unbound Dye stain->wash solubilize Solubilize Bound Dye wash->solubilize read Measure Absorbance solubilize->read analyze Calculate GI50 read->analyze

Caption: Workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The 4,5-disubstituted-1,2,3-triazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The evidence presented in this guide highlights the critical role of substituent patterns at the 4 and 5 positions in dictating biological activity against a range of targets. The potent anticancer activities observed with tubulin inhibitors, SphK2 inhibitors, and IDO1 inhibitors underscore the potential of this chemical class in oncology. Furthermore, their emerging roles as antimicrobial and antiviral agents suggest that the full therapeutic potential of these derivatives is yet to be fully realized.

Future research should focus on exploring a wider range of substitutions at the 4 and 5 positions, including the incorporation of novel heterocyclic and functionalized aliphatic moieties. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The continued application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation 4,5-disubstituted-1,2,3-triazole-based drugs with enhanced potency, selectivity, and safety profiles.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Substituted 1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of substituted 1,2,3-triazoles is a critical step in ensuring the efficacy and safety of novel chemical entities. The rise of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed variations (RuAAC), has made the 1,2,3-triazole moiety a ubiquitous linker in modern chemistry. However, these reactions can yield different regioisomers, primarily the 1,4- and 1,5-disubstituted products. Furthermore, N-alkylation of the triazole ring can lead to N1-, N2-, and N3-substituted isomers. Differentiating these isomers is paramount, as their distinct electronic and steric properties can significantly impact their biological activity and physicochemical characteristics.

This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of substituted 1,2,3-triazole isomers, supported by experimental data and protocols.

The Challenge of Isomerism in 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. While copper(I)-catalyzed reactions are highly regioselective for the 1,4-isomer and ruthenium(II)-catalyzed reactions favor the 1,5-isomer, the potential for side products or the use of other synthetic routes necessitates robust analytical methods for verification.[1][2] The subsequent functionalization of the triazole nitrogen atoms adds another layer of complexity, with the potential for substitution at the N1, N2, or N3 positions.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products Azide R1-N3 Cu Cu(I) Azide->Cu Ru Ru(II) Azide->Ru Alkyne R2-C≡CH Alkyne->Cu Alkyne->Ru Isomer_1_4 1,4-disubstituted 1,2,3-triazole Cu->Isomer_1_4 [CuAAC] (High Regioselectivity) Isomer_1_5 1,5-disubstituted 1,2,3-triazole Ru->Isomer_1_5 [RuAAC] (High Regioselectivity)

Caption: Catalytic control of regioselectivity in azide-alkyne cycloadditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and definitive tool for distinguishing between 1,2,3-triazole isomers. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, and in some cases ¹⁵N NMR, provides unambiguous structural assignment.[1]

¹³C NMR: A Clear Distinction Between 1,4- and 1,5-Disubstituted Isomers

For 1,4- and 1,5-disubstituted 1,2,3-triazoles, ¹³C NMR spectroscopy offers a straightforward method of differentiation. The chemical shift of the triazole ring carbons is highly sensitive to the substitution pattern. Specifically, the C5 carbon of a 1,4-disubstituted isomer is significantly shielded (appears upfield) compared to the C4 carbon of a 1,5-disubstituted isomer.[3][4]

Isomer TypeTriazole Ring CarbonCharacteristic Chemical Shift (δ)
1,4-DisubstitutedC5~120 - 127 ppm[3][5]
1,5-DisubstitutedC4~131 - 134 ppm[3]

This difference of approximately 10 ppm is a reliable diagnostic marker. The underlying principle for this shielding difference lies in the electronic environment of the respective carbon atoms, influenced by the adjacent nitrogen atoms and substituents.

¹H NMR: Subtle but Significant Differences

While ¹³C NMR provides a clear-cut distinction, ¹H NMR also reveals telling differences. The proton on the triazole ring (H5 in 1,4-isomers and H4 in 1,5-isomers) resonates in the aromatic region, typically as a singlet. In many cases, the H5 proton of the 1,4-isomer is found slightly downfield compared to the H4 proton of the 1,5-isomer.[3] However, this can be influenced by the nature of the substituents, making it a less universal rule than the ¹³C chemical shifts. For 1,4-disubstituted triazoles, the H5 proton signal generally appears in the range of δ 8.00–8.75 ppm.[5]

2D NMR: Unambiguous Connectivity

For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the triazole proton with its directly attached carbon, confirming the ¹H and ¹³C assignments.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for confirming the substitution pattern by showing correlations over two or three bonds. For example, in a 1,4-disubstituted triazole, the protons of the substituent at N1 will show a correlation to both C4 and C5 of the triazole ring. Conversely, in a 1,5-isomer, the N1-substituent protons will correlate to C5 and the substituent at C5 will show correlations to C4 and C5.

G cluster_workflow NMR Analysis Workflow Start Synthesized Triazole Mixture H1_NMR ¹H NMR (Initial Assessment) Start->H1_NMR C13_NMR ¹³C NMR (Key Differentiator) Start->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC) (Confirmation) H1_NMR->TwoD_NMR Ambiguity C13_NMR->TwoD_NMR Confirmation Structure Unambiguous Isomer Assignment C13_NMR->Structure Clear Distinction N15_NMR ¹⁵N NMR (Advanced Analysis for N-isomers) TwoD_NMR->N15_NMR N-isomerism TwoD_NMR->Structure N15_NMR->Structure

Caption: A typical workflow for the NMR-based differentiation of 1,2,3-triazole isomers.

¹⁵N NMR: The Ultimate Tool for N-Isomer Differentiation

When dealing with N-substituted isomers (N1, N2, and N3), ¹⁵N NMR spectroscopy is an exceptionally powerful, albeit less common, technique. The chemical shifts of the nitrogen atoms in the triazole ring are highly sensitive to the position of the substituent.[6][7] HMBC experiments correlating protons of the substituent to the triazole nitrogens (¹H-¹⁵N HMBC) can provide definitive evidence of the substitution site.[6] This method is particularly valuable as the ¹H and ¹³C NMR spectra of N1- and N2-substituted isomers can sometimes be very similar.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight of the synthesized triazoles. However, distinguishing isomers by MS alone can be challenging as they have identical masses. Differentiation relies on analyzing their fragmentation patterns in tandem MS (MS/MS) experiments.

The fragmentation of the 1,2,3-triazole ring is highly dependent on the nature and position of the substituents.[8] Common fragmentation pathways include the loss of a nitrogen molecule (N₂) and cleavage of the ring. While characteristic fragmentation patterns can be established for a series of related isomers, there are no universal rules that apply to all substituted 1,2,3-triazoles. Therefore, MS is best used in conjunction with NMR for unambiguous isomer identification.[9][10] In some cases, gas-phase rearrangements of 1,2,3-triazoles can occur under ESI-MS/MS conditions, which can complicate spectral interpretation.[10]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups in the molecule and for monitoring the progress of the cycloaddition reaction (e.g., the disappearance of the azide stretch at ~2100 cm⁻¹). However, the IR spectra of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers are often very similar, making it difficult to distinguish them based on IR alone.[5][11] While subtle differences in the fingerprint region may exist, these are not typically used as a primary method for isomer differentiation.

Experimental Protocols

Protocol 1: ¹³C NMR for Differentiation of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles
  • Sample Preparation: Dissolve 5-10 mg of the purified triazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 100 MHz or higher for ¹³C NMR.[12]

    • Set the spectral width to cover the entire range of expected carbon signals (typically 0-200 ppm).

    • Use a standard pulse program for a proton-decoupled ¹³C experiment.

  • Data Acquisition:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This will depend on the sample concentration and the spectrometer's sensitivity.

    • Process the data using appropriate software (e.g., applying a Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Identify the signals corresponding to the triazole ring carbons.

    • A signal in the range of δ 120-127 ppm for a triazole CH group is indicative of a 1,4-disubstituted isomer (C5).[5]

    • A signal in the range of δ 131-134 ppm for a triazole CH group suggests a 1,5-disubstituted isomer (C4).[3]

Conclusion

For the robust and reliable differentiation of substituted 1,2,3-triazole isomers, a multi-technique spectroscopic approach is recommended, with NMR spectroscopy as the cornerstone. ¹³C NMR provides a simple and direct method to distinguish between 1,4- and 1,5-disubstituted isomers based on well-established differences in chemical shifts. When ambiguity exists or for more complex systems, 2D NMR techniques like HMBC are essential for confirming connectivity. For the challenging task of identifying N-substituted isomers, ¹⁵N NMR is the most definitive tool. While MS and IR are crucial for overall structural characterization, they play a secondary role in the specific task of isomer differentiation. By employing these spectroscopic methods judiciously, researchers can ensure the structural integrity of their 1,2,3-triazole-containing compounds, a critical aspect of modern chemical and pharmaceutical research.

References

A Comparative Guide to the Electrochemical Properties of 4,5-diiodo-1H-1,2,3-triazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Iodinated Triazoles

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability, unique dipole moment, and capacity for hydrogen bonding. The introduction of heavy halogens, particularly iodine, at the 4 and 5 positions of the triazole ring creates a molecule with significant potential for applications in electrochemistry, catalysis, and as building blocks for complex organic materials. The carbon-iodine bonds are relatively weak and susceptible to cleavage, making 4,5-diiodo-1H-1,2,3-triazole a valuable precursor for cross-coupling reactions. Furthermore, the strong electron-withdrawing nature of the iodine atoms is predicted to profoundly influence the electron density of the triazole ring, thereby altering its electrochemical behavior.

This guide provides a comparative analysis of the electrochemical properties of this compound. Due to a scarcity of direct experimental data in peer-reviewed literature for this specific molecule, this guide will establish a predictive framework based on the known electrochemical behavior of the parent 1,2,3-triazole and other halogenated heterocycles. We will further provide a comprehensive, best-practice protocol for researchers to perform their own electrochemical characterization.

Predicted Electrochemical Profile of this compound

The electrochemical characteristics of a molecule are dictated by the stability of its radical ions, which can be inferred from the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Oxidation Potential: Oxidation involves the removal of an electron, typically from the HOMO. The two iodine atoms on the this compound ring are powerful electron-withdrawing groups. This effect is expected to lower the energy of the HOMO, making it more difficult to remove an electron compared to the unsubstituted 1H-1,2,3-triazole. Consequently, This compound is predicted to have a higher oxidation potential than its non-halogenated counterpart.

  • Reduction Potential: Reduction involves the addition of an electron to the LUMO. The electron-withdrawing iodine atoms will also lower the energy of the LUMO, making the molecule a better electron acceptor. Therefore, This compound is expected to be more easily reduced (i.e., have a less negative reduction potential) than 1H-1,2,3-triazole. Studies on other triazole systems, such as 1,2,4-triazole, have shown that the triazole ring itself can undergo reduction, often attributed to the N=N moiety.[1][2][3] The presence of iodine is expected to facilitate this process. It is also plausible that the initial reduction event involves the carbon-iodine bond, leading to the formation of a radical anion and subsequent loss of an iodide ion.

Computational studies using Density Functional Theory (DFT) are powerful tools for estimating these properties. By calculating the HOMO-LUMO energy gap, researchers can predict the relative stability and redox potentials of a series of compounds.[4][5] For this compound, such calculations would provide valuable theoretical support for its predicted electrochemical behavior.

Comparative Analysis with Alternative Heterocycles

To contextualize the predicted properties of this compound, we can compare it with known data from related compounds.

CompoundKey Electrochemical FeatureImplication for Comparison
1H-1,2,3-Triazole High resistance to both oxidation and reduction. It is generally considered electrochemically stable within a wide potential window.[6]This serves as the baseline. The diiodo- derivative is expected to be significantly more redox-active.
1,2,4-Triazole Exhibits a single, irreversible reduction wave at negative potentials (around -1.5 V vs. SCE in acidic media), attributed to the reduction of the azo (N=N) group.[1][2][3]This suggests that the triazole core is reducible. The electron-withdrawing iodine atoms in the 1,2,3-triazole isomer will likely make this reduction occur at a less negative potential.
Benzotriazole Also shows an irreversible reduction peak, but the presence of the fused benzene ring alters the electron density and potential compared to simple triazoles.[1][2]This highlights the significant impact of substituents on the electrochemical properties of the triazole core.
4,5-Dibromo-1H-1,2,3-triazole While specific data is also scarce, bromine is less electron-withdrawing than iodine. Therefore, the dibromo- derivative is predicted to be harder to reduce and easier to oxidize than the diiodo- analogue.This provides a direct structural comparison, emphasizing the role of the specific halogen in fine-tuning the redox properties.

The key takeaway is that the two iodine atoms in this compound are expected to dominate its electrochemical behavior, making it a more accessible electron acceptor compared to its non-iodinated or even dibrominated counterparts.

Experimental Protocol: Electrochemical Characterization by Cyclic Voltammetry

This section provides a detailed methodology for the characterization of this compound and its derivatives using cyclic voltammetry (CV), a fundamental electrochemical technique.[7]

Objective: To determine the oxidation and reduction potentials of the target compound and to assess the reversibility of the redox processes.

Materials and Equipment:

  • Potentiostat/Galvanostat (e.g., Autolab, CH Instruments, Pine Research)

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon Electrode (GCE), ~3 mm diameter

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter (Auxiliary) Electrode: Platinum wire or foil

  • High-purity solvent (e.g., Acetonitrile or Dichloromethane, electrochemical grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Analyte: 1-5 mM solution of this compound

  • Internal Standard (optional but recommended): Ferrocene/Ferrocenium (Fc/Fc⁺) couple

  • Inert gas (Argon or Nitrogen) for deoxygenation

Step-by-Step Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, then sonicate in the chosen solvent (e.g., acetonitrile) for 2-3 minutes to remove any residual alumina.

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent. This is the "blank" solution.

    • Prepare a 1-5 mM stock solution of this compound in the same electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished GCE, reference electrode, and platinum counter electrode.

    • Add the blank electrolyte solution to the cell.

    • Deoxygenate the solution by bubbling with inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Record a background CV of the blank solution over the desired potential window (e.g., -2.0 V to +2.0 V vs. SCE) to ensure no interfering peaks are present.

    • Add the analyte solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Allow the solution to equilibrate for a minute, then record the CV at a typical scan rate (e.g., 100 mV/s).

    • Perform a scan rate dependence study by recording CVs at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). This helps determine if the process is diffusion-controlled.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for any reversible or quasi-reversible processes. This provides a thermodynamic measure of the redox potential.

    • Determine the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Plot the peak current (Ip) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis A Polish & Clean Working Electrode (GCE) D Assemble 3-Electrode Cell A->D B Prepare 0.1 M Electrolyte Solution (Blank) F Run Background CV (Blank Solution) B->F C Prepare 1-5 mM Analyte in Electrolyte Solution G Add Analyte & Run CV (e.g., 100 mV/s) C->G E Deoxygenate with Inert Gas (Ar/N₂) D->E E->F F->G H Perform Scan Rate Dependence Study G->H I Identify Peak Potentials (Epa, Epc) H->I K Plot Ip vs. ν½ H->K J Calculate E½ and ΔEp I->J

Caption: Workflow for Cyclic Voltammetry Analysis.

Structure-Property Relationships and Derivative Effects

The electrochemical properties of this compound can be further tuned by substitution at the N1 position, which is a common synthetic modification.

  • N-Alkylation: Introducing an electron-donating alkyl group at the N1 position would slightly increase the electron density of the triazole ring. This is expected to make the compound slightly easier to oxidize (lower oxidation potential) and slightly harder to reduce (more negative reduction potential) compared to the parent N-H compound.

  • N-Arylation: An aryl substituent can have a more complex effect. An electron-rich aryl group (e.g., p-methoxyphenyl) would behave similarly to an alkyl group. Conversely, an electron-poor aryl group (e.g., p-nitrophenyl) would further withdraw electron density, making the derivative even harder to oxidize and easier to reduce.

Logical Relationship of Substituent Effects

G A Electron-Donating Group (e.g., Alkyl) D Easier to Oxidize (Lower E_ox) A->D E Harder to Reduce (More Negative E_red) A->E B Parent N-H B->E F Harder to Oxidize (Higher E_ox) B->F C Electron-Withdrawing Group (e.g., Nitroaryl) C->F G Easier to Reduce (Less Negative E_red) C->G

Caption: Influence of N1-substituents on redox potentials.

Conclusion and Future Directions

While direct experimental data on the electrochemical properties of this compound remains elusive in the current literature, a robust predictive framework can be established through comparative analysis with related heterocyclic systems. The strong inductive and mesomeric effects of the two iodine substituents are expected to render the molecule significantly more electron-deficient than its parent triazole, making it a promising candidate for applications requiring facile reduction or for use as an oxidative catalyst.

The provided experimental protocol offers a clear pathway for researchers to fill the existing knowledge gap. A systematic study correlating the electrochemical data of N-substituted derivatives with computational predictions would be a valuable contribution to the field. Such data would not only be of fundamental interest but would also accelerate the rational design of novel drugs, functional materials, and catalysts based on this versatile iodinated scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-diiodo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4,5-diiodo-1H-1,2,3-triazole. As a highly halogenated, nitrogen-rich heterocyclic compound, it requires specialized handling to mitigate risks to personnel and the environment. This guide synthesizes regulatory standards with established principles of chemical waste management to ensure a self-validating and safe operational workflow.

Core Principles: Understanding the Hazard

This compound is a halogenated organic compound. The primary hazards stem from its chemical structure: the presence of iodine atoms and the energetic triazole ring. While specific toxicological data for this exact compound is not widely published, the precautionary principle dictates that it be handled as a hazardous substance based on its classification and the properties of similar molecules.

  • Halogenated Waste Stream: Organic compounds containing halogens (iodine, in this case) are classified as a distinct and regulated waste stream.[1] Co-mingling this waste with non-halogenated solvents is prohibited, as it would necessitate treating the entire mixture as more hazardous and costly halogenated waste.[1]

  • Thermal Decomposition Hazards: The triazole ring is an energetic functional group. Upon heating, as in a fire or improper incineration, it can decompose and release toxic fumes, including nitrogen oxides (NOx), ammonia, and hydrogen cyanide.[2] The presence of iodine means that elemental iodine (I₂) or hydrogen iodide (HI) may also be liberated, which are corrosive and toxic.[3]

  • Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can bioaccumulate, posing long-term risks.[4] Proper disposal is not just a laboratory concern but an environmental imperative.

Personnel Protection and Engineering Controls: A Non-Negotiable Foundation

Before handling any waste containing this compound, a thorough hazard assessment must be conducted.[5] The following personal protective equipment (PPE) and engineering controls are mandatory to prevent exposure.

Required Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents dermal absorption. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes or generation of dust/aerosols.[7]
Body Protection Fully-buttoned laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required if there is a risk of generating dust or aerosols, or when handling spills outside of a fume hood.[8]
Engineering Controls

All handling of this compound waste, including containerization and labeling, should be performed within a properly functioning and certified laboratory chemical fume hood.[8] This is the primary containment control to prevent the inhalation of any potential dust or vapors.

Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its ultimate disposal.[9]

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility & EHS Operations cluster_vendor External Disposal A Waste Generation (e.g., reaction quench, purification) B Segregate Waste (Halogenated Organics Only) A->B Immediately C Select Compatible Container (HDPE or Glass) B->C D Label Container ('Hazardous Waste', full chemical name) C->D E Store in Satellite Accumulation Area (SAA) D->E Seal container F Transfer to Central Accumulation Area (CAA) E->F EHS personnel G Arrange Pickup by Licensed Waste Vendor F->G H Transport to Permitted TSDF* G->H I High-Temperature Incineration (with scrubber) H->I Final Disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Segregation: At the point of generation, immediately segregate waste containing this compound. This is a halogenated waste stream . Do not mix with non-halogenated solvents, aqueous waste, or strong acids/oxidizers.[1][2]

  • Container Selection: Choose a robust, chemically compatible waste container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container material is compatible with all components of the waste mixture.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[8] Clearly write the full chemical name, "this compound," and list any other components of the waste mixture.

  • Accumulation: Keep the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the direct control of laboratory personnel. The SAA must be at or near the point of generation.

  • Transfer and Final Disposal: Once the container is full, or if work on the project is complete, arrange for its transfer to your institution's central hazardous waste facility. The final disposal must be carried out by a licensed hazardous waste contractor.[10] The recommended and most effective disposal method is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (like HI) produced during combustion.[11][12]

Spill Management and Decontamination

In the event of a spill, immediate and correct action is critical to prevent exposure.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed in Table 1, including respiratory protection.

  • Containment & Cleanup:

    • For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[2]

    • Carefully sweep the material into a designated, sealable waste container. Do not use a standard vacuum cleaner.

    • For liquid spills, absorb with a chemical-absorbent pad or material.

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Disposal: Seal, label, and dispose of the container with the spill cleanup materials as halogenated hazardous waste.

Regulatory Framework

Disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would likely be classified under the F-codes for hazardous wastes from non-specific sources if it is part of a spent solvent mixture. For example, spent halogenated solvent mixtures are often classified under codes like F001 or F002.[13][14] Regardless of the specific code, it is the generator's responsibility to characterize the waste as hazardous and manage it accordingly.[9]

References

A Senior Application Scientist's Guide to Handling 4,5-diiodo-1H-1,2,3-triazole: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the unknown. While 4,5-diiodo-1H-1,2,3-triazole is a valuable building block in synthetic chemistry, comprehensive safety data for this specific molecule is not widely available. This guide, therefore, adopts a proactive, risk-mitigation framework. By analyzing the compound's constituent functional groups—the high-nitrogen triazole ring and the di-iodo substitutions—we can infer a robust safety protocol grounded in established principles for handling analogous hazardous materials. This document serves as an essential operational and safety plan, prioritizing the well-being of laboratory personnel through every step of handling, use, and disposal.

Hazard Assessment: Deconstructing the Risk Profile

A thorough understanding of potential hazards is the foundation of laboratory safety. In the absence of specific toxicological and reactivity data for this compound, we must evaluate its structural components.

  • The 1,2,3-Triazole Core: This heterocycle is characterized by a high nitrogen-to-carbon ratio. Such compounds can be energetically unstable and should be treated as potentially explosive chemicals (PECs) .[1][2] They may be sensitive to heat, shock, friction, or static discharge.[3] The synthesis of triazoles often involves azide precursors, which are themselves highly toxic and can form dangerously explosive heavy metal salts.[4][5]

  • Di-iodo Substituents: Halogenated organic compounds can exhibit significant irritant properties and toxicity. The presence of two iodine atoms increases the molecule's density and may influence its reactivity and stability.

  • Inferred Hazards: Based on this analysis, we must assume this compound presents the following risks:

    • Health Hazard: Causes skin and eye irritation.[6] Potential for unknown systemic toxicity if inhaled or ingested.

    • Instability Hazard: Potential for rapid decomposition or explosion when subjected to initiators like heat or shock.

    • Special Hazards: May release hazardous decomposition products like iodine vapor and nitrogen oxides upon heating.

For a quick visual reference, an inferred NFPA 704 Hazard Diamond would categorize the material to ensure emergency responders are immediately aware of the potential dangers.[7][8][9] This system rates hazards on a scale from 0 (minimal) to 4 (severe).[10][11]

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering controls that isolate the hazard from the researcher.[12][13]

  • Chemical Fume Hood: All manipulations of this compound, from weighing solids to running reactions and workups, must be conducted inside a certified chemical fume hood to contain potentially harmful dusts and vapors.[14]

  • Blast Shield: Given the potential explosive nature of triazoles, a weighted blast shield must be placed between the experimental apparatus and the researcher.[2][15] The fume hood sash should also be kept as low as possible.[15]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be kept scrupulously clean and free of incompatible materials, especially flammables and oxidizers.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the inferred risks of skin/eye contact, inhalation, and unexpected reactions.[13][16]

  • Hand Protection: Double-gloving is strongly recommended.[5] An inner nitrile glove provides a good first layer of splash protection. For the outer layer, consider a more robust glove such as neoprene or Silver Shield, especially for extended operations or when handling larger quantities.[4] Gloves must be removed immediately if contaminated.[17]

  • Eye and Face Protection: Standard safety glasses are insufficient.[18] Chemical splash goggles that form a seal around the eyes are mandatory. In conjunction with the goggles, a full-face shield must be worn to protect against splashes and potential explosive fragmentation.[15][18]

  • Body Protection: A flame-resistant lab coat (e.g., Nomex) is required over full-length pants and closed-toe shoes.[2][3] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[18]

  • Respiratory Protection: While working in a fume hood should prevent inhalation exposure, a respirator may be necessary for cleaning up large spills or in the event of a ventilation failure.[19] Any respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[12]

TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat
Preparing Solution Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Chemical Apron
Running Reaction Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat
Waste Disposal Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Chemical Apron
Operational and Disposal Plan: A Step-by-Step Protocol

A self-validating protocol ensures that safety is integrated into every step of the workflow.

  • Work Authorization: Never work with this compound alone.[3] Ensure at least one other person familiar with the hazards is present in the lab.

  • Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.[20]

  • Tool Selection: Use only non-metallic, spark-resistant spatulas and tools (e.g., ceramic, plastic) to avoid initiating decomposition through friction or static discharge.[3][17] Avoid ground-glass joints where possible, as they can create friction.[3]

  • Controlled Additions: When adding the compound to a reaction, do so slowly and in a controlled manner. If adding to a catalyst, add the compound to the catalyst solution, not the other way around.[2]

  • Temperature Control: Maintain the lowest possible reaction temperature. If heating is required, do so gradually and with a system that prevents overheating.[2]

  • Waste Segregation: All waste containing this compound (including contaminated gloves, paper towels, and reaction mixtures) must be collected in a designated, labeled hazardous waste container.[21]

  • No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain. This is to prevent the formation of potentially explosive heavy metal azides in the plumbing, a known hazard for related compounds.[4]

  • Container Management: Use a non-metallic container for waste collection. Keep the container closed when not in use and store it in a secondary container within a ventilated cabinet, away from incompatible materials.

  • Prompt Removal: Do not allow explosive waste to accumulate.[3] Arrange for prompt disposal through your institution's Environmental Health & Safety (EH&S) department.

Emergency Procedures

Preparedness is paramount for mitigating the impact of an incident.[13]

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin contact, remove contaminated clothing while flushing.[2][17] For eye contact, use an emergency eyewash station, holding the eyelids open.[17] Seek immediate medical attention in all cases of exposure.

  • Spill: For a small spill within a fume hood, use an absorbent material compatible with the chemical to clean it up, wearing full PPE.[5][17] For a large spill or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response team.

  • Uncontrolled Reaction or Fire: If a reaction shows signs of becoming uncontrolled (rapid gas evolution, color change, temperature spike), evacuate the immediate area and alert others. If a fire occurs and you are trained to do so, use a dry chemical or CO2 extinguisher.[6] If the situation is beyond your control, activate the fire alarm and evacuate.

Workflow for Safe Handling of this compound

G prep Step 1: Pre-Operation Safety Check - Review SDS/Protocol - Verify Fume Hood & Blast Shield - Locate Emergency Equipment ppe_on Step 2: Don PPE - Flame-Resistant Lab Coat - Double Gloves - Splash Goggles & Face Shield prep->ppe_on Proceed if safe handling Step 3: Chemical Handling (Inside Fume Hood behind Blast Shield) - Use non-metal tools - Minimize quantity - Controlled transfers ppe_on->handling Enter work area reaction Step 4: Reaction & Workup - Maintain temperature control - Monitor for instability handling->reaction Begin experiment waste Step 5: Waste Disposal - Segregate into labeled, non-metal container - NO DRAIN DISPOSAL reaction->waste Post-reaction decon Step 6: Decontamination - Clean work area - Handle waste PPE as hazardous waste->decon Secure waste ppe_off Step 7: Doff PPE - Remove gear in correct order - Wash hands thoroughly decon->ppe_off Area clear end_op Operation Complete ppe_off->end_op

Caption: Logical workflow for handling potentially hazardous triazoles.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.